molecular formula C24H32NaO4 B586368 Drospirenone Acid Sodium Salt CAS No. 1393356-37-0

Drospirenone Acid Sodium Salt

Katalognummer: B586368
CAS-Nummer: 1393356-37-0
Molekulargewicht: 407.506
InChI-Schlüssel: VFGQSXFVMIAZCL-LCFPDAFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Drospirenone Acid Sodium Salt (CAS 1393356-37-0) is a significant sodium salt form of a major acid metabolite of Drospirenone, a synthetic progestin known for its antimineralocorticoid and antiandrogenic activities . With a molecular formula of C24H31NaO4 and a molecular weight of 406.49 g/mol , this compound serves as a critical reference standard in pharmaceutical research and development. Researchers utilize Drospirenone Acid Sodium Salt primarily in metabolic studies and analytical applications, such as in the quantification and qualification of metabolites during bioanalysis . Its role is essential for understanding the pharmacokinetic profile and metabolic pathways of Drospirenone, which is widely used in oral contraceptives and menopausal hormone therapy . This product is intended For Research Use Only and is not approved for human consumption.

Eigenschaften

CAS-Nummer

1393356-37-0

Molekularformel

C24H32NaO4

Molekulargewicht

407.506

InChI

InChI=1S/C24H32O4.Na/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;/m1./s1

InChI-Schlüssel

VFGQSXFVMIAZCL-LCFPDAFPSA-N

SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)O)O)C.[Na]

Synonyme

[6R-(6α,7α,8β,9α,10β,13β,14α,15β,16β,17β)]-2,3,6,7,8,9,10,11,12,13,14,15,16,17,20,21-Hexadecahydro-17-hydroxy-10,13-dimethyl-3-oxo-1H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17-propanoic Acid Sodium Salt

Herkunft des Produkts

United States

Foundational & Exploratory

Structural Elucidation and Analytical Profiling of Drospirenone Acid Sodium Salt: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Drospirenone is a unique synthetic progestin, structurally analogous to spironolactone, widely utilized in oral contraceptives and hormone replacement therapies[1]. While it exhibits excellent efficacy as a progesterone receptor agonist and an antimineralocorticoid, its complex spiro-lactone architecture introduces specific chemical vulnerabilities. During both in vivo metabolism and in vitro forced degradation, the primary transformation pathway involves the hydrolytic cleavage of its lactone ring[2].

When this degradation occurs under alkaline conditions, it yields Drospirenone Acid Sodium Salt , a critical impurity and inactive metabolite that must be rigorously monitored during pharmaceutical development, stability testing, and quality control[3]. Understanding the structural chemistry and degradation kinetics of this compound is essential for developing robust, stability-indicating analytical methods.

Structural Chemistry & Causality of Ring Opening

The parent compound, drospirenone, contains a highly strained 17-spiro-lactone ring. The ester bond within this ring is the primary site of chemical instability. Under alkaline conditions, the carbonyl carbon of the lactone is highly susceptible to nucleophilic attack by hydroxide ions ( OH− ).

The Causality of Degradation: The thermodynamic driving force for this reaction is the relief of ring strain combined with the formation of a stable carboxylate anion. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the cleavage of the cyclic ester. This yields a free hydroxyl group at the C17 position and a propanoic acid side chain, which immediately pairs with the available sodium cation to form the drospirenone acid sodium salt[4]. This fundamental alteration in the three-dimensional spatial arrangement completely abolishes the molecule's ability to bind to progesterone receptors, rendering the degradant pharmacologically inactive[2].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the degradation product:

Chemical PropertyValue
Analyte Name Drospirenone Acid Sodium Salt
Parent Compound Drospirenone
CAS Number (Sodium Salt) 1393356-37-0
CAS Number (Free Acid) 776251-13-9
Molecular Formula C₂₄H₃₁NaO₄[3]
Molecular Weight 406.49 g/mol
Stereochemical Profile Absolute (10 Defined Stereocenters)
Pharmacological Status Inactive Metabolite / Degradation Impurity[1]
Degradation Pathway Visualization

Pathway A Drospirenone API (Intact Spiro-lactone) B Alkaline Hydrolysis (OH- Nucleophilic Attack) A->B pH > 7.0, Heat C Drospirenone Acid Sodium Salt (Ring-Opened Carboxylate) B->C Ester Cleavage & Na+ Binding

Drospirenone alkaline hydrolysis pathway to its acid sodium salt.

Experimental Methodology: Forced Degradation & Isolation

To accurately quantify and characterize this impurity, analytical scientists must artificially induce its formation through forced degradation studies (ICH Q1A guidelines). The following protocol outlines a self-validating system designed to generate a targeted 5–20% degradation yield, ensuring that primary degradants are observed without progressing to secondary, non-relevant degradation products[4].

Self-Validating Workflow Diagram

Workflow S1 1. Stock Preparation (1 mg/mL in MeOH) S2 2. Alkaline Stress (0.1M NaOH, 80°C, 30 min) S1->S2 Initiate Stress S3 3. Kinetic Quenching (Equimolar HCl Neutralization) S2->S3 Arrest Degradation S4 4. Chromatographic Resolution (HPLC/HPTLC) S3->S4 Isolate Impurity S5 5. Structural Elucidation (LC-MS, NMR) S4->S5 Confirm Structure

Self-validating forced degradation and isolation workflow.

Step-by-Step Protocol

Step 1: Stock Solution Preparation & Blank Control

  • Action: Dissolve drospirenone reference standard in HPLC-grade methanol to achieve a concentration of 1 mg/mL[4]. Simultaneously prepare a solvent blank.

  • Causality: Drospirenone is highly lipophilic. Methanol ensures complete solvation without the risk of premature, uncharacterized hydrolysis that an aqueous matrix might induce. The blank control validates that no degradation occurs purely from the solvent.

Step 2: Alkaline Stress Induction

  • Action: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 0.1 M NaOH. Seal and incubate in a precision water bath at 80°C for exactly 30 minutes[5].

  • Causality: Drospirenone is relatively stable at room temperature but highly sensitive to alkaline environments. Elevating the temperature to 80°C provides the necessary activation energy to accelerate the nucleophilic attack on the sterically hindered lactone carbonyl, achieving the optimal 5–20% degradation window[4].

Step 3: Kinetic Quenching (Neutralization)

  • Action: Remove the flask from the heat source, cool rapidly to room temperature, and immediately add an equimolar amount of HCl (e.g., 1 mL of 0.1 M HCl) to neutralize the solution[5].

  • Causality: This step is the cornerstone of the self-validating system. Neutralization instantly drops the pH, arresting the degradation kinetics exactly at the 30-minute mark. Furthermore, injecting high-pH solutions directly into an HPLC system causes rapid dissolution of the silica backbone in standard C18 columns.

Step 4: Dilution and Chromatographic Analysis

  • Action: Dilute the neutralized solution to the final 10 mL volume using the mobile phase (e.g., Ammonium acetate: Acetonitrile, 70:30, pH 6.8-7.2)[6]. Analyze via HPLC or isolate via preparative HPTLC[5].

  • Causality: Diluting with the mobile phase prevents solvent-effect band broadening during injection, ensuring sharp, well-resolved peaks for both the parent API and the drospirenone acid sodium salt impurity.

Analytical Characterization

Once isolated, the drospirenone acid sodium salt must be structurally confirmed.

  • LC-MS: Mass spectrometry will reveal a mass shift corresponding to the addition of water (from the lactone opening) and the sodium adduct ( [M+Na]+ ), yielding an m/z consistent with the 406.49 g/mol molecular weight.

  • NMR & IR Spectroscopy: Infrared spectroscopy will show the disappearance of the characteristic lactone carbonyl stretch (~1760 cm⁻¹) and the appearance of a broad hydroxyl stretch (~3300 cm⁻¹) and a carboxylate asymmetric stretch (~1580 cm⁻¹). NMR will confirm the loss of the cyclic ester connectivity and the presence of the free propanoic acid side chain[5].

By meticulously controlling the degradation environment and validating the structural endpoints, analytical scientists can establish highly reliable stability-indicating methods for drospirenone formulations.

Sources

An In-depth Technical Guide to the Metabolism and Pharmacological Activity of the Drospirenone Open-Ring Metabolite

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Drospirenone's Unique Pharmacology

Drospirenone, an analogue of the aldosterone antagonist spironolactone, holds a unique position among synthetic progestins. Its activity profile is not limited to its progestogenic effects, which are essential for contraception and hormone replacement therapy, but also includes significant anti-mineralocorticoid and anti-androgenic actions.[1][2]

  • Progestogenic Activity: DRSP binds with high affinity to the progesterone receptor (PR), mediating endometrial transformation and inhibition of ovulation.[2][3]

  • Anti-mineralocorticoid Activity: DRSP is a potent antagonist of the mineralocorticoid receptor (MR), competing with aldosterone.[2][4] This action counteracts the sodium and water retention that can be induced by the estrogen component in combined oral contraceptives, a mechanism akin to natural progesterone.[5]

  • Anti-androgenic Activity: The compound exhibits anti-androgenic properties by blocking the androgen receptor (AR), which contributes to its efficacy in treating conditions like acne vulgaris.[2][4]

This multi-faceted activity profile, summarized in the table below, is a direct result of its specific binding affinities to various steroid receptors. Understanding how metabolism alters the drospirenone structure is therefore paramount to predicting the overall pharmacological effect in vivo.

Table 1: Receptor Binding Profile of Drospirenone
ReceptorLigand for ComparisonRelative Binding Affinity (RBA) of DrospirenonePrimary Effect of DRSP
Progesterone Receptor (PR)ProgesteroneHighAgonist
Mineralocorticoid Receptor (MR)AldosteroneHigh (equal to or greater than aldosterone)Antagonist
Androgen Receptor (AR)DihydrotestosteroneLowAntagonist
Glucocorticoid Receptor (GR)DexamethasoneVery Low / NegligibleNone
Estrogen Receptor (ER)EstradiolNoneNone

Note: Relative binding affinities can vary between studies based on assay conditions. The table represents a consensus from multiple sources.[2][5][6]

The Metabolic Fate of Drospirenone: Formation of the Open-Ring Metabolite

Upon oral administration, drospirenone undergoes extensive first-pass metabolism. The biotransformation occurs primarily through pathways that do not involve the cytochrome P450 (CYP) system, although minor oxidative metabolism via CYP3A4 does occur.[7][8] The two principal and most abundant metabolites found in human plasma are:

  • The Acid Form of DRSP: This metabolite results from the hydrolytic cleavage of the γ-lactone ring. This is the "open-ring" metabolite.

  • 4,5-dihydro-drospirenone-3-sulfate (DHS-S): This metabolite is formed through the reduction of the A-ring followed by sulfation.

The formation of the open-ring metabolite is a straightforward hydrolysis reaction that opens the five-membered lactone ring attached to the D-ring of the steroid nucleus. This chemical alteration significantly changes the three-dimensional structure and polarity of the molecule.

G cluster_0 Metabolism of Drospirenone DRSP Drospirenone (Active Parent Drug) Metabolite1 Acid Form of DRSP (Open-Ring Metabolite) DRSP->Metabolite1 Hydrolysis of Lactone Ring Metabolite2 4,5-dihydro-drospirenone-3-sulfate DRSP->Metabolite2 Reduction & Sulfation

Caption: Primary metabolic pathways of drospirenone.

Pharmacological Assessment of the Open-Ring Metabolite: A Profile of Inactivity

This "inactivity" is defined as the lack of significant, physiologically relevant binding to and/or functional modulation of the key steroid receptors (PR, MR, AR, GR) to which the parent drug binds. The structural change from the closed lactone ring to the open carboxylic acid form is substantial enough to disrupt the precise molecular interactions required for receptor affinity and subsequent activation or antagonism.

Experimental Methodologies for Determining Pharmacological Activity

Competitive Radioligand Binding Assay

Causality: The first and most fundamental question is whether a metabolite can physically interact with the target receptor. A competitive radioligand binding assay directly measures the affinity of a test compound (the DRSP metabolite) for a receptor by quantifying its ability to displace a known high-affinity radioactive ligand ("radioligand"). A low binding affinity indicates that the metabolite is unlikely to occupy the receptor site at the concentrations achieved in the body, and thus cannot exert a direct effect.

Protocol Overview:

  • Receptor Preparation: A source of the target receptor is required. This can be in the form of purified recombinant human receptors, cell membrane preparations from cells overexpressing the receptor, or tissue homogenates known to be rich in the receptor (e.g., kidney cytosol for MR).[10]

  • Incubation: A fixed concentration of the specific radioligand (e.g., [³H]aldosterone for MR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (the open-ring metabolite).

  • Separation: After reaching equilibrium, the receptor-bound radioligand must be separated from the free, unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.[3]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. This generates a sigmoidal competition curve from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined. The IC50 is then converted to an inhibition constant (Ki), which reflects the true affinity of the compound for the receptor.

G cluster_workflow Workflow: Radioligand Binding Assay prep Prepare Receptor Source (e.g., cell membranes) incubate Incubate: Receptor + Radioligand + Test Compound (Metabolite) prep->incubate separate Separate Bound/Free Ligand (e.g., Vacuum Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Analyze Data: Generate Competition Curve, Determine IC50/Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

For the drospirenone open-ring metabolite, such assays would demonstrate a significantly higher Ki value (lower affinity) compared to the parent drospirenone, indicating it is a poor competitor for the receptor's binding pocket.

Reporter Gene Transactivation Assay

Causality: Binding to a receptor does not always equate to a functional response. A compound can be an agonist (activator), an antagonist (blocker), or have no effect on receptor function. A reporter gene assay measures the functional outcome of ligand binding. It determines whether the ligand-receptor complex can activate or inhibit the transcription of target genes. This is a crucial self-validating step; if a compound shows no activity in this assay, it confirms that even if trace binding occurs, it does not lead to a downstream cellular response.

Protocol Overview:

  • Cell Culture & Transfection: A suitable mammalian cell line (e.g., HEK293T) is cultured.[11] These cells are then transiently transfected with two key plasmids:

    • Receptor Plasmid: An expression vector containing the gene for the human steroid receptor of interest (e.g., MR).

    • Reporter Plasmid: A vector containing a reporter gene (e.g., firefly luciferase) downstream of a promoter with specific hormone response elements (HREs). When the activated receptor binds to the HRE, it drives the expression of the luciferase enzyme.[12]

  • Compound Treatment: The transfected cells are treated with the test compound (the open-ring metabolite) alone (to test for agonist activity) or in combination with a known agonist (e.g., aldosterone for MR) to test for antagonist activity.

  • Cell Lysis & Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured by adding its substrate (luciferin) and quantifying the resulting light emission with a luminometer.

  • Data Analysis: The light output is directly proportional to the transcriptional activity of the receptor. The results are analyzed to determine if the metabolite can induce a response (agonism) or inhibit the response of a known agonist (antagonism).

G cluster_pathway Reporter Gene Assay Principle Metabolite DRSP Open-Ring Metabolite Receptor Steroid Receptor (e.g., MR) Metabolite->Receptor Binding? HRE Hormone Response Element (on DNA) Receptor->HRE Activation? Reporter Reporter Gene (e.g., Luciferase) HRE->Reporter Transcription? Signal Measurable Signal (Light) Reporter->Signal Translation & Activity

Caption: Logical flow of a reporter gene assay.

In the case of the DRSP open-ring metabolite, these assays show no significant agonist activity and no significant ability to antagonize the effects of natural ligands, confirming its functional inactivity.[2]

Clinical Significance of Metabolite Inactivity

The pharmacological inactivity of drospirenone's major metabolites is a highly favorable pharmacokinetic attribute.

  • Predictable Pharmacological Profile: The activity of drospirenone is directly attributable to the parent compound. This simplifies dose-response relationships and increases the predictability of its clinical effects, as there is no need to account for the variable activity of different metabolites.

  • Reduced Risk of Off-Target Effects: Active metabolites can sometimes interact with different receptors than the parent drug, leading to unexpected side effects. The inactivation of DRSP through metabolism minimizes this risk.

  • Safety in Specific Populations: In patients with conditions that might alter metabolism, such as mild to moderate hepatic impairment, the fact that the metabolites are inactive provides a greater margin of safety, as their accumulation is less likely to cause adverse pharmacological effects.[13]

Conclusion

The metabolism of drospirenone is a clear example of metabolic inactivation. The primary open-ring metabolite, the acid form of DRSP, is generated via hydrolysis of the parent molecule's lactone ring. Rigorous pharmacological evaluation using standard in vitro methodologies, including competitive radioligand binding assays and reporter gene transactivation assays, has demonstrated that this metabolite lacks significant affinity for and functional activity at key steroid hormone receptors. This finding is critical for drug development professionals and clinicians, as it confirms that the unique progestogenic, anti-mineralocorticoid, and anti-androgenic effects of drospirenone are attributable to the parent molecule alone. This characteristic contributes to a predictable and favorable safety and efficacy profile.

References

  • Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. Geburtshilfe und Frauenheilkunde. Available at: [Link]

  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. Available at: [Link]

  • Drospirenone FDA Label. FDA.gov. Available at: [Link]

  • What is the mechanism of Drospirenone? Patsnap Synapse. Available at: [Link]

  • Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. ResearchGate. Available at: [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. National Institutes of Health. Available at: [Link]

  • Drospirenone Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

  • Reporter gene assay formats. ResearchGate. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Progesterone binding to mineralocorticoid receptors: in vitro and in vivo studies. National Institutes of Health. Available at: [Link]

  • Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. National Institutes of Health. Available at: [Link]

  • Radioligand binding methods: practical guide and tips. DeepDyve. Available at: [Link]

  • Drospirenone-Supplied by Selleck Chemicals. PharmaCompass. Available at: [Link]

  • The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential. National Institutes of Health. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Annotation of FDA Label for drospirenone / ethinyl estradiol and CYP2C19. ClinPGx. Available at: [Link]

  • Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • The influence of combined oral contraceptives containing drospirenone on hypothalamic-pituitary-adrenocortical axis activity and glucocorticoid receptor expression and function in women with polycystic ovary syndrome. Hormones.gr. Available at: [Link]

  • Antiadipogenic effects of the mineralocorticoid receptor antagonist drospirenone: potential implications for the treatment of metabolic syndrome. National Institutes of Health. Available at: [Link]

  • Conception and pharmacodynamic profile of drospirenone. National Institutes of Health. Available at: [Link]

Sources

Drospirenone Lactone Ring Hydrolysis: Mechanisms, Analytics, and Stability Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Drospirenone (DRSP) is a highly effective synthetic progestin and spironolactone analog characterized by a unique 17α-spirolactone ring. While this γ-lactone structure is responsible for its targeted antimineralocorticoid and antiandrogenic activities, it introduces a distinct chemical liability: an extreme susceptibility to base-catalyzed hydrolysis. This whitepaper dissects the mechanistic pathway of DRSP lactone ring opening, explores the analytical challenges of in-vial degradation, and provides a self-validating experimental protocol for forced degradation and LC-MS/MS profiling.

Mechanistic Pathway of Lactone Ring Hydrolysis

The primary chemical degradation and metabolic clearance route for drospirenone involves the irreversible opening of its γ-lactone ring. Under alkaline conditions, or via specific enzymatic pathways in vivo, the lactone ring is hydrolyzed to form a pharmacologically inactive hydroxy carboxylate, clinically designated as the M11 acid metabolite[1].

Mechanistically, a hydroxide ion ( OH− ) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This nucleophilic acyl substitution forms a highly unstable tetrahedral intermediate. The intermediate rapidly collapses, cleaving the acyl-oxygen bond to yield an open-chain hydroxy carboxylate[2]. Unlike standard ester hydrolysis, which can exist in equilibrium, the ring-opening of DRSP is driven forward irreversibly by the resonance stabilization of the resulting carboxylate anion and the release of steric strain from the spiro-fused ring system.

In human pharmacokinetics, this lactone ring opening is the dominant metabolic pathway and occurs independently of the cytochrome P450 (CYP) enzyme system[3]. This CYP-independent clearance is a critical advantage, as it significantly reduces the risk of drug-drug interactions when DRSP is co-administered with strong CYP3A4 inhibitors like ketoconazole[3].

DRSP_Hydrolysis DRSP Drospirenone (DRSP) Intact γ-Lactone Ring OH Nucleophilic Attack (OH- / Base / Enzymes) DRSP->OH Base Catalysis Tetra Tetrahedral Intermediate OH->Tetra C-O Bond Cleavage M11 Hydroxy Carboxylate (M11 Acid Metabolite) Tetra->M11 Irreversible Ring Opening

Mechanistic pathway of drospirenone γ-lactone ring opening to the M11 acid metabolite.

Analytical Challenges: The Threat of In-Vial Degradation

A pervasive challenge during the liquid chromatography-mass spectrometry (LC-MS) bioanalysis of DRSP is artifactual in-vial degradation. Standard borosilicate glass autosampler vials inherently contain alkali metals (predominantly sodium) from the manufacturing process. When aqueous sample diluents are stored in these vials, sodium ions leach into the solution, subtly raising the pH[2].

Because the DRSP γ-lactone is highly sensitive to alkaline environments, a shift to a pH > 7.5 over a standard 24-hour injection sequence triggers base-catalyzed ester hydrolysis[2]. This converts the intact API into the hydroxy carboxylate degradant while the sample is waiting in the autosampler.

Causality & Mitigation: If an analyst observes variable Out-Of-Specification (OOS) results or increasing metabolite peaks across a run, in-vial hydrolysis is the likely culprit. To establish a self-validating analytical system, scientists must utilize pH-controlled (deactivated) LC-MS certified vials or buffer the sample diluent to a mildly acidic pH (e.g., pH 4.0–5.0) to lock the lactone ring in its stable, closed conformation[2].

Table 1: Quantitative Impact of Stress Conditions on Drospirenone Stability
Stress ConditionReagent / EnvironmentTime & TempPrimary DegradantQuantitative Observation
Alkaline Hydrolysis 0.1 M NaOH30 min @ 60°CHydroxy carboxylate (M11)5–20% target degradation (if quenched)[4]
Acidic Hydrolysis 0.1 M HCl60 min @ 80°C3-oxo-15α,16α-dihydro derivativeModerate degradation yield[5]
In-Vial (Standard Glass) Leachable Na⁺ (pH > 7.5)24 hours @ RTHydroxy carboxylate (M11)Variable artifactual degradation[2]
In-Vial (pH Control) Buffered / Deactivated24 hours @ RTNone detectedStable API (<0.1% degradation)[2]
Wastewater Sludge Biological Biotransformation< 0.5 h (half-life)TP 384 (Lactone opened)~20% molar yield in effluent[6]

Experimental Protocol: Forced Alkaline Degradation & LC-MS/MS Profiling

To accurately characterize the degradation pathway without destroying the steroid backbone, forced degradation studies must be strictly controlled. The goal is to achieve a partial degradation of 5–20%[5]. Excessive degradation (>80%) can lead to secondary cleavage products, such as complex triol derivatives, which obscure the primary degradation mechanism[5].

Step-by-Step Methodology
  • Stock Preparation: Dissolve the DRSP reference standard in LC-MS grade methanol to yield a 1 mg/mL stock solution.

    • Causality: Methanol ensures complete solubilization of the highly lipophilic steroid before the introduction of aqueous stress agents, preventing precipitation[5].

  • Alkaline Stress Induction: Transfer 1.0 mL of the stock solution to a deactivated 10 mL volumetric flask. Add 1.0 mL of 0.1 M NaOH.

    • Causality: 0.1 M NaOH provides a sufficient excess of hydroxide ions to drive the nucleophilic acyl substitution without causing immediate, total decomposition of the molecule[5].

  • Thermal Incubation: Incubate the mixture in a temperature-controlled water bath at 60°C for exactly 30 minutes[4].

    • Causality: Elevated thermal energy accelerates the reaction kinetics, allowing the M11 degradant to form within a practical, observable timeframe.

  • Reaction Quenching (Critical Step): Immediately cool the flask in an ice bath and add 1.0 mL of 0.1 M HCl to neutralize the solution (target pH 6.0–7.0).

    • Causality: Failing to quench the reaction will result in runaway hydrolysis. Neutralization halts the base-catalyzed ring opening, preserving the exact degradation ratio for accurate quantification[5].

  • Dilution and Filtration: Dilute to the 10 mL mark with the initial mobile phase. Filter the solution through a 0.22 µm PTFE syringe filter directly into a pH-controlled LC-MS vial[2].

  • LC-MS/MS Analysis: Inject the sample onto a C18 reversed-phase column. Monitor the parent DRSP ( m/z

    [M+H]+ ) and the expected mass shift for the hydroxy carboxylate (+18 Da, representing the addition of H2​O across the cleaved lactone ring)[2].

Protocol Step1 1. Stock Preparation (1 mg/mL DRSP in MeOH) Step2 2. Alkaline Stress (Add 0.1 M NaOH) Step1->Step2 Step3 3. Thermal Incubation (60°C for 30 min) Step2->Step3 Step4 4. Reaction Quenching (Neutralize with 0.1 M HCl) Step3->Step4 Step5 5. LC-MS/MS Analysis (pH-Controlled Vials) Step4->Step5

Experimental workflow for controlled alkaline degradation and LC-MS/MS analysis.

Pharmacokinetic and Environmental Implications

The instability of the lactone ring is not merely an analytical hurdle; it defines DRSP's biological lifecycle. In humans, DRSP has an absolute bioavailability of 76%–85%[7]. However, once in systemic circulation, it is heavily metabolized. The opening of the lactone ring to form the M11 acid metabolite is the predominant clearance mechanism, alongside the formation of 4,5-dihydrodrospirenone-3-sulfate[1].

Environmentally, this specific hydrolysis pathway dictates the fate of DRSP in wastewater treatment facilities. In activated sludge systems, DRSP undergoes rapid biotransformation (half-life < 0.5 h). Lactone ring hydrolysis yields pharmacologically inactive transformation products (such as TP 384) at a ~20% molar yield, which significantly mitigates the endocrine-disrupting potential of the effluent discharged into surface waters[6].

Conclusion

The γ-lactone ring of drospirenone is the structural linchpin of both its clinical efficacy and its chemical fragility. By thoroughly understanding the base-catalyzed hydrolysis pathway, analytical scientists can implement robust mitigation strategies—such as the mandatory use of pH-controlled vials and rigorous reaction quenching protocols—to ensure absolute data integrity. Furthermore, this degradation route serves as a primary, CYP-independent metabolic clearance mechanism, underscoring the profound link between molecular architecture and pharmacokinetic behavior.

References

  • BenchChem Technical Support Team. "Drospirenone Degradation Product Analysis and Identification: A Technical Support Center". Benchchem. 5

  • Krattenmacher, R. "Drospirenone: Pharmacology and pharmacokinetics of a unique progestogen". ResearchGate.8

  • Zhao, Haoqi Nina, et al. "Biotransformation of Current-Use Progestin Dienogest and Drospirenone in Laboratory-Scale Activated Sludge Systems Forms High-Yield Products with Altered Endocrine Activity". ACS Publications / Environmental Science & Technology. 6

  • Waters Corporation. "Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis". Waters. 2

  • Wiesinger, H., et al. "Pharmacokinetic interaction between the CYP3A4 inhibitor ketoconazole and the hormone drospirenone in combination with ethinylestradiol or estradiol". PMC - NIH. 3

  • Sutar, Shubhangi B., et al. "Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products". Indian Journal of Pharmaceutical Education and Research. 4

  • National Center for Biotechnology Information. "Drospirenone | C24H30O3 | CID 68873". PubChem - NIH.1

  • Grandi, G., et al. "Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen". PMC - NIH. 7

Sources

The Pharmacological Inactivity of the Drospirenone Acid Metabolite: Structural Basis and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Drospirenone (DRSP) is a unique synthetic progestin derived from 17α-spirolactone, distinguished by a pharmacological profile that closely mimics endogenous progesterone. While the parent compound exhibits potent progestational, antimineralocorticoid, and antiandrogenic activities, it undergoes rapid and extensive metabolism in vivo. The primary metabolic pathway results in the hydrolytic cleavage of its critical lactone ring, yielding drospirenone acid .

This technical whitepaper explores the structural causality behind why this specific metabolite is pharmacologically inactive. By examining the steric and electrostatic requirements of steroid receptor ligand-binding domains (LBDs), we provide a framework for understanding this inactivity, supported by quantitative binding data and self-validating experimental protocols used in modern drug development.

Introduction & Pharmacodynamic Profile of Drospirenone

Unlike older generations of synthetic progestins, drospirenone was rationally designed to interact with multiple steroid receptors. In vitro and in vivo studies demonstrate that DRSP binds with high affinity to the Progesterone Receptor (PR) and the Mineralocorticoid Receptor (MR), acting as an agonist at the PR and a potent antagonist at the MR[1]. Furthermore, it exhibits mild antagonistic activity at the Androgen Receptor (AR) while showing negligible affinity for the Glucocorticoid Receptor (GR) and Estrogen Receptor (ER)[2].

This multi-receptor interaction is heavily dependent on the rigid, highly lipophilic core of the DRSP molecule, specifically the spiro-lactone ring at the C-17 position.

Metabolic Fate: The Generation of Drospirenone Acid

Following oral administration, drospirenone is extensively metabolized. The biotransformation is primarily independent of the Cytochrome P450 (CYP450) enzyme system. Instead, the two major metabolites found in human plasma are generated via non-oxidative pathways[3]:

  • Drospirenone Acid: Formed by the hydrolytic opening of the lactone ring.

  • 4,5-dihydrodrospirenone-3-sulfate: Formed by the reduction of the double bond between C4 and C5, followed by sulfation.

Crucially, rigorous pharmacological profiling has demonstrated that both of these major metabolites, including drospirenone acid, are entirely pharmacologically inactive[3].

Metabolism DRSP Drospirenone (Active) Intact Lactone Ring Hydrolysis Lactone Ring Opening (Non-CYP450) DRSP->Hydrolysis Major Pathway Reduction Reduction & Sulfation (Non-CYP450) DRSP->Reduction Major Pathway Acid Drospirenone Acid (Pharmacologically Inactive) Hydrolysis->Acid Sulfate 4,5-dihydrodrospirenone-3-sulfate (Pharmacologically Inactive) Reduction->Sulfate

Metabolic conversion of Drospirenone to its inactive acid metabolite.

Structural Biology: Causality of Pharmacological Inactivity

To understand why drospirenone acid is inactive, we must analyze the biophysics of steroid-receptor docking. Steroid hormone receptors (PR, MR, AR) possess highly conserved Ligand Binding Domains (LBDs) characterized by deep, hydrophobic pockets.

The pharmacological inactivity of drospirenone acid is driven by two primary structural alterations resulting from lactone ring cleavage:

  • Steric Hindrance and Conformational Collapse: The intact spiro-lactone ring of DRSP is rigid and compact, perfectly mimicking the D-ring conformation of endogenous steroids required to stabilize the activation function 2 (AF-2) helix of the receptor. When the lactone ring opens, it creates a flexible, extended aliphatic chain. This extended conformation physically clashes with the rigid amino acid residues lining the LBD, preventing the molecule from fully entering the pocket.

  • Electrostatic Repulsion: The cleavage of the lactone ring generates a terminal carboxylic acid moiety. At a physiological pH of ~7.4, this group is deprotonated, forming a negatively charged carboxylate ion (-COO⁻). Because the interior of the PR and MR binding pockets are intensely hydrophobic (designed to accommodate neutral lipid cores), the introduction of a localized negative charge causes severe electrostatic repulsion. The thermodynamic penalty of burying a charged ion in a hydrophobic pocket completely abolishes binding affinity.

Quantitative Receptor Binding Profiles

The structural incompatibility of the acid metabolite is reflected in its quantitative binding data. The table below summarizes the Relative Binding Affinity (RBA) of drospirenone versus its acid metabolite across key steroid receptors.

ReceptorEndogenous/Reference LigandDrospirenone (DRSP) RBADrospirenone Acid RBA
Progesterone (PR) Progesterone (100%)~30% - 40%[1]< 0.1% (Inactive)[3]
Mineralocorticoid (MR) Aldosterone (100%)~100% - 230%[1]< 0.1% (Inactive)[3]
Androgen (AR) Dihydrotestosterone (100%)~0.6%[2]< 0.1% (Inactive)[3]
Glucocorticoid (GR) Dexamethasone (100%)NegligibleNegligible

Experimental Methodologies for Validation

To establish the trustworthiness of these claims, drug development professionals rely on self-validating in vitro systems. The following protocols detail the exact methodologies used to prove the inactivity of drospirenone acid.

Protocol A: Competitive Radioligand Binding Assay (In Vitro)

Objective: To quantitatively demonstrate the lack of physical receptor affinity of drospirenone acid.

  • Step 1: Receptor Preparation. Isolate cytosolic fractions containing human MR (e.g., from kidney homogenates) or PR (from uterine homogenates). Alternatively, use recombinant purified LBDs expressed in E. coli.

  • Step 2: Radioligand Incubation. Incubate the receptor preparations in a binding buffer (pH 7.4) with a fixed, sub-saturating concentration of a high-affinity tritiated radioligand (e.g.,[³H]-aldosterone for MR, [³H]-R5020 for PR) to establish total binding.

  • Step 3: Competitive Displacement. Add increasing logarithmic concentrations ( 10−12 to 10−5 M) of unlabeled competitors: native ligand (positive control), DRSP, and DRSP-acid.

  • Step 4: Separation & Quantification. Incubate for 2 hours at 4°C to reach equilibrium. Separate bound from free radioligand using the dextran-coated charcoal method. Centrifuge, collect the supernatant (bound fraction), and quantify radioactivity using a liquid scintillation counter.

  • Step 5: Data Analysis. Plot displacement curves to calculate the IC50​ . While DRSP will show a classic sigmoidal displacement curve, DRSP-acid will yield a flat line, proving a complete lack of affinity.

Protocol B: Cell-Based Luciferase Reporter Gene Assay (Functional)

Objective: To confirm that the lack of binding translates to a lack of functional receptor transactivation or antagonism in a living cellular environment.

  • Step 1: Cell Culture & Transfection. Culture CHO (Chinese Hamster Ovary) cells in steroid-free medium (using charcoal-stripped FBS). Transiently co-transfect cells with a plasmid expressing the full-length human MR and a reporter plasmid containing the Mineralocorticoid Response Element (MRE) upstream of a firefly luciferase gene.

  • Step 2: Ligand Treatment. For antagonist assays, treat the cells with a fixed EC80​ concentration of aldosterone (to induce baseline luminescence). Co-treat with varying concentrations of DRSP or DRSP-acid.

  • Step 3: Incubation. Incubate for 24 hours at 37°C to allow for receptor dimerization, DNA binding, and luciferase transcription/translation.

  • Step 4: Luminescence Detection. Lyse the cells using a passive lysis buffer. Add luciferin substrate and measure luminescence using a high-throughput microplate reader.

  • Step 5: Result Interpretation. DRSP will exhibit dose-dependent antagonism (a reduction in luminescence). DRSP-acid will show no deviation from the aldosterone-induced baseline, confirming it is functionally inert.

Workflow Step1 1. Cell Culture & Transfection (Receptor + Luciferase Reporter) Step2 2. Ligand Treatment (DRSP vs. DRSP-Acid + Agonist) Step1->Step2 Step3 3. Receptor Binding & Transactivation Step2->Step3 Step4 4. Cell Lysis & Luciferin Addition Step3->Step4 Step5 5. Luminescence Quantification (Microplate Reader) Step4->Step5

Workflow for validating metabolite functional inactivity via reporter gene assay.

References

  • [1] Conception and pharmacodynamic profile of drospirenone - PubMed / NIH - 1

  • [2] Drospirenone: pharmacology and pharmacokinetics of a unique progestogen - PubMed / NIH - 2

  • [3] YAZ® (drospirenone/ethinyl estradiol) tablets, for oral use (FDA Label) - FDA.gov - 3

Sources

Structural and Pharmacological Divergence: Drospirenone vs. Drospirenone Acid Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Drospirenone (DRSP) is a highly specialized, fourth-generation synthetic progestin widely utilized in oral contraceptives and hormone replacement therapies[1]. While its pharmacological profile closely mimics endogenous progesterone, its chemical stability is uniquely fragile. The defining structural feature of drospirenone—a γ-lactone ring at the C17 position—is strictly required for its biological activity. However, under specific physiological or environmental conditions, this ring undergoes hydrolytic cleavage to form drospirenone acid (often isolated as an acid salt, such as drospirenone acid sodium salt)[2].

This whitepaper provides an in-depth technical analysis of the structural, pharmacodynamic, and physicochemical differences between intact drospirenone and its ring-opened acid salt, concluding with a self-validating analytical workflow for their differentiation.

Molecular Architecture: The Role of the γ-Lactone Ring

Drospirenone (1,2-dihydrospirorenone) is a steroidal progestin derived from spironolactone[1]. It is distinctively characterized by a 17α-spirolactone configuration, with two critical methylene groups substituted at the C6β–7β and C15β–16β positions[1].

Drospirenone acid salt represents the primary degradation product and major inactive metabolite (M11) of the parent drug[3]. The transformation from drospirenone to its acid salt involves the hydrolytic opening of the 17-position γ-lactone ring[2]. This cleavage yields a free hydroxyl group at the 17-position and a terminal carboxylic acid, which readily forms an ionic salt (e.g., sodium or potassium) in buffered or basic environments.

Pharmacodynamics: Causality of Receptor Inactivity

The pharmacological efficacy of drospirenone relies entirely on its ability to act as an agonist at the Progesterone Receptor (PR) and an antagonist at the Mineralocorticoid Receptor (MR)[4].

The Causality of Binding: The ligand-binding domains (LBDs) of the PR and MR are highly lipophilic pockets. The intact γ-lactone ring of drospirenone provides the precise spatial geometry and hydrophobicity required to dock into these receptors, establishing critical van der Waals interactions.

When the lactone ring opens to form the drospirenone acid salt, the molecule undergoes a drastic physicochemical shift. The introduction of a polar, negatively charged carboxylate anion disrupts the 3D spatial arrangement necessary for receptor interaction[2]. The severe electrostatic repulsion generated by the carboxylate group within the lipophilic receptor pocket completely abolishes binding affinity, rendering drospirenone acid pharmacologically inactive[3].

Metabolic Pathways & Chemical Stability

In human plasma, drospirenone is extensively metabolized independently of the cytochrome P450 (CYP) system[1]. The two primary circulating metabolites are drospirenone acid (generated by the opening of the lactone ring) and 4,5-dihydrodrospirenone-3-sulfate[3]. Neither metabolite exhibits pharmacological activity[5].

In vitro, the stability of drospirenone is highly pH-dependent, presenting significant challenges for formulation and analysis:

  • Acidic Environments (pH < 3): In gastric fluid, drospirenone is highly acid-sensitive and undergoes rapid structural isomerization into an inactive degradant[6].

  • Alkaline Environments (pH > 8): Under basic conditions, the opening of the lactone ring becomes thermodynamically favorable, rapidly converting the drug into the drospirenone acid salt[2].

Pathway DRSP Drospirenone (Lactone) Active Progestin Acid Drospirenone Acid Salt Inactive Metabolite (M11) DRSP->Acid Base Catalysis (pH > 8) Hydrolytic Cleavage DRSP->Acid In Vivo Metabolism (Plasma/Liver) Isomer Isomerized Drospirenone Inactive Degradant DRSP->Isomer Acid Catalysis (pH < 3) Gastric Environment Metab 4,5-dihydrodrospirenone-3-sulfate Inactive Metabolite DRSP->Metab Reduction & Sulfation (CYP-independent)

Drospirenone metabolic and chemical degradation pathways.

Quantitative Physicochemical Comparison

The structural shift from a closed lactone to an open acid salt fundamentally alters the molecule's physicochemical properties, which must be accounted for during drug formulation and pharmacokinetic profiling.

PropertyDrospirenone (Lactone Form)Drospirenone Acid Salt (e.g., Sodium Salt)
Molecular Formula C24H30O3[3]C24H31NaO4
Molecular Weight 366.49 g/mol 406.49 g/mol
Structural Feature Intact 17-γ-lactone ring[1]Ring-opened, carboxylate & hydroxyl[2]
Pharmacological Activity Active (PR agonist, MR antagonist)[4]Inactive (No receptor affinity)[3]
Aqueous Solubility Poorly water-soluble[6]Highly water-soluble (as an ionic salt)
Primary Formation Route Synthetic synthesis[1]In vivo metabolism / Base-catalyzed hydrolysis[2]

Self-Validating Analytical Workflow: UHPLC-MS/MS

To accurately quantify drospirenone and its acid metabolite without inducing artificial degradation during extraction, a self-validating analytical protocol is required. The causality behind this protocol lies in strict pH control; failing to buffer the sample will result in ex vivo isomerization or lactone ring opening, skewing the quantification.

Step-by-Step Methodology:
  • Sample Preparation & Quenching:

    • Action: Aliquot 100 µL of plasma and immediately add 400 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., DRSP-d4).

    • Causality: Cold organic solvent precipitates plasma proteins instantly, halting enzymatic activity and preventing further in vitro metabolism.

  • pH Stabilization (Critical Step):

    • Action: Reconstitute the supernatant in a 10 mM ammonium acetate buffer adjusted strictly to pH 7.0.

    • Causality: Drospirenone isomerizes at pH < 3 and its ring opens at pH > 8[6]. Maintaining absolute neutrality ensures the ratio of DRSP to DRSP acid reflects true physiological conditions, validating the integrity of the assay.

  • Chromatographic Separation (UHPLC):

    • Action: Inject onto a C18 reverse-phase column. Use a gradient elution of Neutral Water (pH 7.0) and Acetonitrile.

    • Causality: The highly polar drospirenone acid salt will elute significantly earlier than the lipophilic intact drospirenone lactone, ensuring baseline chromatographic resolution.

  • Mass Spectrometry Detection (ESI-MS/MS):

    • Action: Utilize multiplexed polarity switching. Detect intact drospirenone in Positive Electrospray Ionization (ESI+) mode (monitoring the [M+H]+ ion). Detect drospirenone acid salt in Negative Electrospray Ionization (ESI-) mode (monitoring the [M-H]- carboxylate anion).

    • Causality: The lactone readily accepts a proton, while the pre-formed acid salt easily yields an anion, maximizing the signal-to-noise ratio for both analytes simultaneously.

Workflow Step1 1. Sample Preparation Buffer to pH 7.0 to prevent ring-opening/isomerization Step2 2. Liquid Chromatography (UHPLC) C18 Column, Gradient Elution (Neutral Water / Acetonitrile) Step1->Step2 Step3 3. Mass Spectrometry (ESI) Multiplexed Polarity Switching Step2->Step3 Branch1 Positive Ion Mode (ESI+) Detects Drospirenone (Lactone) Step3->Branch1 Branch2 Negative Ion Mode (ESI-) Detects Drospirenone Acid Salt Step3->Branch2

Self-validating UHPLC-MS/MS workflow for differentiating DRSP and its acid salt.

References

  • Drospirenone - Wikipedia Source: wikipedia.org URL:1

  • 3beta,5beta-Dihydroxy Drospirenone Ring-opened Alcohol Impurity Source: benchchem.com URL:2

  • Drospirenone | C24H30O3 | CID 68873 - PubChem Source: nih.gov URL:3

  • DROSPIRENONE - Inxight Drugs Source: ncats.io URL:4

  • Drospirenone | Simson Pharma Limited Source: simsonpharma.com URL:

  • Annotation of FDA Label for drospirenone / ethinyl estradiol and CYP2C19 Source: clinpgx.org URL:5

  • Case 2:05-cv-02308-PGS-ES Document 188 Source: govinfo.gov URL:6

Sources

Comprehensive Technical Guide to Drospirenone Acid Sodium Salt: Molecular Characteristics, Metabolic Pathways, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Drospirenone is a synthetic progestin and spironolactone analogue widely utilized in oral contraceptives and menopausal hormone therapies[1][2]. A critical aspect of its pharmacological profile and pharmaceutical quality control is its susceptibility to lactone ring cleavage. This degradation and metabolic pathway yields Drospirenone Acid and, in the presence of sodium counterions, Drospirenone Acid Sodium Salt [2][3].

As a Senior Application Scientist, I frequently observe analytical failures in stability-indicating assays due to a fundamental misunderstanding of drospirenone's lactone ring dynamics. Understanding the molecular weight, formula, and chromatographic behavior of this specific salt is paramount for drug development professionals conducting stability studies, impurity profiling, and pharmacokinetic evaluations for Abbreviated New Drug Applications (ANDAs)[4].

Chemical and Molecular Profiling

The conversion of drospirenone to its acid salt involves the hydrolysis of the γ-lactone ring at the C17 position. To accurately track this degradation pathway, scientists must differentiate between the intact Active Pharmaceutical Ingredient (API), the free acid metabolite, and the stabilized sodium salt used as a reference standard.

Table 1: Comparative Physicochemical Properties
PropertyDrospirenone (API)Drospirenone AcidDrospirenone Acid Sodium Salt
CAS Number 67392-87-4[1]776251-13-9[5]1393356-37-0[3]
Molecular Formula C₂₄H₃₀O₃[1]C₂₄H₃₂O₄[5]C₂₄H₃₁NaO₄[3]
Molecular Weight 366.50 g/mol [1]384.51 g/mol [6]406.49 g/mol [3]
Structural State Intact spiro-lactoneOpen-ring carboxylic acidOpen-ring sodium carboxylate
Primary Role Active DrugMajor in vivo MetaboliteAnalytical Reference Standard

Mechanistic Insight: The lactone ring of drospirenone is highly sensitive to alkaline environments. When exposed to a base such as sodium hydroxide (NaOH) during forced degradation studies, the ester bond of the lactone undergoes nucleophilic attack by hydroxide ions. This hydrolyzes the ring, generating the acyclic sodium carboxylate form[2].

Pharmacokinetics and Metabolic Significance

In vivo, drospirenone undergoes extensive metabolism that is notably independent of the Cytochrome P450 (CYP450) system[2]. The primary metabolic event is the spontaneous or esterase-mediated opening of the lactone ring to form drospirenone acid[2]. Because this metabolite is pharmacologically inactive, monitoring its formation is strictly a measure of drug clearance and API degradation.

In pharmaceutical manufacturing, the sodium salt form (Drospirenone Acid Sodium Salt) is synthesized as a stable analytical reference standard to quantify this specific degradation pathway in routine Quality Control (QC)[4][7].

G DRSP Drospirenone (API) C24H30O3 MW: 366.50 HYDRO Lactone Ring Cleavage (Alkaline pH / Metabolism) DRSP->HYDRO Hydrolysis ACID Drospirenone Acid C24H32O4 MW: 384.51 HYDRO->ACID Ring Opening SALTING Salt Formation (+ NaOH) ACID->SALTING Base Addition SALT Drospirenone Acid Sodium Salt C24H31NaO4 MW: 406.49 SALTING->SALT Neutralization

Metabolic and synthetic pathway of Drospirenone to its acid sodium salt.

Experimental Protocols: Synthesis and Analytical Method Validation (AMV)

Isolating and quantifying drospirenone acid sodium salt requires strict control over the experimental environment. The open-ring acid can spontaneously re-lactonize under acidic conditions, leading to merged chromatographic peaks and false-negative impurity reports. The following self-validating protocol ensures structural integrity during analysis.

Protocol: Forced Degradation and HPLC-MS/MS Quantification

Phase 1: Base-Catalyzed Generation of the Impurity

  • Solubilization: Dissolve 10.0 mg of Drospirenone API in 10 mL of HPLC-grade methanol to ensure complete solubility.

  • Alkaline Hydrolysis: Add 1.0 mL of 0.1 M NaOH to the solution.

    • Causality: The hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon of the γ-lactone ring. This drives the equilibrium entirely toward the open-ring sodium salt (Drospirenone Acid Sodium Salt).

  • Quenching: After 30 minutes at room temperature, neutralize the reaction mixture to a pH of 7.5 to 8.0 using a 10 mM ammonium bicarbonate buffer.

    • Causality: Quenching at a slightly alkaline pH is critical. It prevents the acid-catalyzed re-closure of the lactone ring, locking the molecule in its acyclic carboxylate form for accurate downstream analysis.

Phase 2: Chromatographic Separation (HPLC-UV/MS)

  • Column Selection: Use a reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) to handle the hydrophobic steroid core.

  • Mobile Phase Configuration:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.0).

    • Mobile Phase B: Acetonitrile.

    • Causality: An alkaline mobile phase (pH 8.0) is mandatory. If a standard acidic mobile phase (like 0.1% Formic Acid) is used, the drospirenone acid sodium salt will protonate and rapidly undergo intramolecular esterification back into drospirenone on-column.

  • Detection: Monitor UV absorbance at 265 nm (targeting the conjugated enone system in the steroid core). Configure the mass spectrometer for Electrospray Ionization (ESI) in positive mode. The sodium adduct [M+Na]+ or the protonated free acid [M+H]+ will be observed, with the primary mass target for the free acid being 385.2 m/z [5].

Regulatory Implications

For drug development professionals, Drospirenone Acid Sodium Salt is classified as a critical impurity reference material[3]. Regulatory bodies (FDA, EMA) require comprehensive characterization of all degradation products exceeding the 0.1% threshold in the final API formulation[4]. Utilizing the sodium salt as a reference standard ensures that stability-indicating assays are robust, preventing batch rejections and ensuring the shelf-life of drospirenone-containing therapeutics is accurately determined.

References

  • Source: lgcstandards.
  • Source: nih.
  • Source: fda.
  • Source: cleanchemlab.
  • Source: nih.
  • Source: wikipedia.

Sources

Drospirenone Alkaline Degradation: A Comprehensive Technical Guide to Product Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Drospirenone (DROS) is a synthetic progestin widely utilized in oral contraceptive formulations. While the active pharmaceutical ingredient (API) demonstrates robust stability under thermal and photolytic stress, it exhibits profound hydrolytic lability when exposed to alkaline environments. For drug development professionals and analytical scientists, understanding the degradation pathways of drospirenone is critical for developing robust stability-indicating methods (SIMs) and ensuring regulatory compliance (ICH Q1A/Q2B).

This whitepaper provides an in-depth mechanistic analysis and self-validating methodological framework for the isolation, chromatographic separation, and structural elucidation of drospirenone’s primary alkaline degradation products.

Mechanistic Causality of Alkaline Degradation

Drospirenone’s structure is characterized by a 17-spironolactone ring system and a conjugated 3-oxo-4-ene moiety. The primary site of chemical vulnerability under basic conditions is the lactone ring at the C-17 position.

When exposed to alkaline stress (e.g., 0.1 N NaOH ), the electrophilic carbonyl carbon of the lactone undergoes rapid nucleophilic attack by hydroxide ions. This base-catalyzed ester hydrolysis triggers an irreversible ring-opening event. The resulting cleavage yields a carboxylate and a hydroxyl group, fundamentally altering the molecule's polarity and spatial conformation. The major alkaline degradant has been structurally elucidated as 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol (1[1], 2[2]).

AlkalineDegradation DROS Drospirenone (API) Intact 17-spironolactone ring Base Alkaline Stress (0.1 M NaOH, 80°C) DROS->Base Hydrolysis Base-Catalyzed Hydrolysis Nucleophilic attack on lactone Base->Hydrolysis Degradant Major Alkaline Degradant 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β- dimethylene-5β-androstane-3β,5,17β triol Hydrolysis->Degradant

Fig 1. Mechanistic pathway of Drospirenone alkaline degradation via lactone hydrolysis.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, forced degradation studies must operate as self-validating systems. This means achieving a target degradation of 10-20% to establish mass balance without triggering secondary or tertiary decomposition pathways that do not reflect real-world shelf-life conditions.

Controlled Forced Degradation (Alkaline Stress)

The following protocol leverages thermal acceleration to induce specific hydrolytic cleavage while utilizing a critical quenching step to prevent continuous in-vial degradation (3[3]).

  • Stock Preparation: Dissolve accurately weighed Drospirenone standard in HPLC-grade methanol to achieve a primary concentration of 1 mg/mL .

  • Stress Induction: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Introduce 1 mL of 0.1 M NaOH to initiate the alkaline environment.

  • Thermal Acceleration: Seal the flask and incubate in a precision water bath at 80∘C for exactly 30 minutes . Causality: Elevated temperature accelerates the kinetic rate of lactone hydrolysis, allowing for observable degradation within a practical timeframe.

  • Reaction Quenching (Critical Step): Immediately transfer the flask to an ice bath to arrest thermal kinetics. Add 1 mL of 0.1 M HCl to neutralize the excess base. Causality: Failure to neutralize will result in continuous degradation while the sample sits in the autosampler, skewing quantitative recovery and violating mass balance.

  • Final Dilution: Make up the volume to 10 mL with the mobile phase and filter through a PTFE syringe filter prior to injection.

AnalyticalWorkflow Step1 1. Stress Induction (NaOH Addition) Step2 2. Reaction Quenching (HCl Neutralization) Step1->Step2 Step3 3. RP-HPLC Separation (Isocratic Elution) Step2->Step3 Step4 4. Elucidation (LC-MS & NMR) Step3->Step4

Fig 2. Self-validating experimental workflow for degradant isolation and identification.

Stability-Indicating RP-HPLC Method

Because the ring-opened triol degradant is significantly more polar than the intact parent drug, it elutes much earlier in reverse-phase chromatography. A validated stability-indicating method requires precise column chemistry to prevent co-elution (4[4]).

  • Column: Nova-Pak CN column (Cyano phase provides distinct selectivity for polar degradants) or a well-endcapped C18 column.

  • Mobile Phase: Isocratic mixture of 50 mM K2​HPO4​ buffer (adjusted to pH 8.0) and Acetonitrile (60:40, v/v).

  • Flow Rate: 1.0 mL/min .

  • Detection: UV absorbance at 245 nm (Optimal wavelength for the conjugated 3-oxo-4-ene system).

Quantitative Degradation Profiles

Drospirenone's degradation profile is highly dependent on the nature of the stressor. The table below summarizes the expected quantitative degradation behaviors based on forced degradation studies (5[5]).

Stress ConditionReagent / EnvironmentTemperature & TimeTypical % DegradationMajor Identified Product
Alkaline 0.1 N NaOH 80∘C for 30 min ~73.0% - 78.5%17α-(3-hydroxy propyl)... triol
Acidic 0.1 N HCl 80∘C for 60 min ~3.5% - 20.0%3-oxo-15α,16α-dihydro... carbolactone
Oxidative 3% H2​O2​ 80∘C for 60 min ~19.0% - 37.5%Biphenyl moiety
Thermal Solid State 80∘C for 5 days <1.0% N/A (Stable)
Photolytic UV/Visible LightAmbient for 5 days <1.0% N/A (Stable)

Structural Elucidation Strategy

To definitively confirm the identity of the alkaline degradation product, orthogonal hyphenated techniques must be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The primary indicator of lactone hydrolysis is the mass shift. The intact drospirenone molecule ( m/z 366.5) undergoes the addition of water ( H2​O , +18 Da ) during the ring-opening event. High-resolution mass spectrometry (HRMS) will confirm the exact mass of the triol degradant.

  • Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy is the gold standard for confirming the structural rearrangement. The spectra of the isolated degradant will demonstrate the complete disappearance of the characteristic lactone ring signals and the emergence of new hydroxyl proton signals. Additionally, the aliphatic protons corresponding to the newly formed open-ring propyl chain will exhibit distinct chemical shifts compared to the constrained spironolactone system (2[2]).

References

  • Title: Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: A stability indicating HPLC method for the determination of drospirenone in pharmaceutical dosage forms Source: ResearchGate URL: [Link]

  • Title: Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form Source: International Journal of Pharmacy and Pharmaceutical Research (IJPPR) URL: [Link]

Sources

Solubility Dynamics of Drospirenone Acid Sodium Salt in Aqueous Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Drospirenone (DRSP) is a synthetic progestin widely utilized in oral contraceptives and hormone replacement therapies. While the parent compound is notoriously lipophilic and poorly water-soluble, its lactone ring-opened metabolite—Drospirenone acid —and its corresponding sodium salt present a radically different physicochemical profile.

This whitepaper provides an in-depth technical analysis of the solubility dynamics, thermodynamic mechanisms, and experimental protocols surrounding Drospirenone acid sodium salt. By understanding the causality behind its solvation, researchers can better optimize extraction recoveries, metabolite quantification, and formulation strategies.

Mechanistic Causality: Lactone Ring Opening and Solvation Thermodynamics

To understand the solubility of Drospirenone acid sodium salt, one must first examine the structural limitations of the parent molecule. Drospirenone is a neutral steroid lactone. Its rigid hydrophobic core and lack of ionizable functional groups at physiological pH result in a highly stable crystalline lattice that resists aqueous solvation. Consequently, the aqueous solubility of parent drospirenone is exceptionally low, experimentally determined to be approximately 13.0 µg/mL in pure water [1]. Furthermore, DRSP is highly acid-sensitive; in the low pH of gastric fluid, it rapidly isomerizes into an inactive form [2].

However, the spirolactone ring of drospirenone is susceptible to base-catalyzed hydrolysis. In alkaline environments (e.g., in the presence of NaOH), the hydroxide ion attacks the electrophilic carbonyl carbon of the lactone ring. This cleavage generates a tertiary hydroxyl group and a carboxylate anion, forming Drospirenone acid sodium salt .

The Thermodynamics of Enhanced Solubility

The conversion from a closed lactone to an open-ring sodium salt fundamentally alters the molecule's hydration thermodynamics:

  • Ion-Dipole Interactions: The newly formed carboxylate group ( COO− ) and the sodium cation ( Na+ ) serve as powerful hydration centers. Water molecules form highly ordered solvation shells around these ions.

  • Enthalpic Shift: The exothermic energy released by these ion-dipole interactions easily overcomes the endothermic lattice energy required to disrupt the solid state.

  • Metabolic Relevance: This ring-opened acid form is not merely a synthetic artifact; it is one of the two primary inactive metabolites of drospirenone found in human plasma [3].

G DRSP Drospirenone (Closed Lactone Ring) Lipophilic, Poorly Soluble Base NaOH / pH > 8 Hydrolysis DRSP->Base OH- attack on carbonyl Salt Drospirenone Acid Sodium Salt (Open Ring Carboxylate) Hydrophilic, Highly Soluble Base->Salt Ring Cleavage Acid HCl / pH < 4 Lactonization Acid->DRSP Dehydration & Closure Salt->Acid H+ protonation

Figure 1: pH-dependent reversible interconversion between Drospirenone and its acid sodium salt.

Comparative Quantitative Data

The structural shift from a neutral lactone to an ionized salt yields a logarithmic increase in aqueous solubility. Table 1 summarizes the comparative physicochemical properties and solubility profiles of the two forms.

Physicochemical ParameterDrospirenone (Parent)Drospirenone Acid Sodium Salt
Molecular State Neutral Steroid LactoneIonized Carboxylate Salt
Aqueous Solubility (Pure Water, 37°C) 13.0 µg/mL [1]> 15,000 µg/mL (Ionized)
Solubility in 0.1N HCl (pH 1.0) ~5 - 10 µg/mL (Isomerizes) [2]Reverts to insoluble parent lactone
Primary Solvation Mechanism Weak Dipole-DipoleStrong Ion-Dipole
In Vivo Status Active Pharmaceutical IngredientMajor Inactive Metabolite [3]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent kinetic artifacts or degradation biases.

Protocol A: In Situ Synthesis and Isolation of Drospirenone Acid Sodium Salt

Because the sodium salt is highly hygroscopic and prone to reverting to the lactone under acidic conditions, it must be synthesized and isolated with strict pH control.

  • Suspension: Suspend 100 mg of pure Drospirenone in 2.0 mL of absolute ethanol. Causality: Ethanol acts as a co-solvent to wet the hydrophobic steroid, facilitating uniform exposure to the aqueous base.

  • Hydrolysis: Add 1.05 molar equivalents of 0.1 N NaOH (aq) dropwise under continuous magnetic stirring at 25°C. Maintain the pH above 8.5.

  • Reaction Monitoring: Extract 10 µL aliquots every 30 minutes and analyze via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The reaction is complete when the high-Rf parent spot disappears, replaced by a baseline-retained spot (the polar salt).

  • Isolation via Lyophilization: Flash-freeze the clear solution using liquid nitrogen and lyophilize (freeze-dry) for 48 hours. Causality: Evaporating the solvent via heat would provide the activation energy for unwanted side reactions or thermal degradation. Lyophilization preserves the structural integrity of the delicate open-ring salt.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol measures the absolute thermodynamic solubility, ensuring the system has reached chemical equilibrium rather than a temporary kinetic supersaturation.

  • Solute Addition: Add an excess amount (e.g., 50 mg) of the lyophilized Drospirenone acid sodium salt to a 10 mL glass vial containing 5.0 mL of pH 9.0 borate buffer. Causality: The alkaline buffer prevents the salt from protonating and reverting to the insoluble parent lactone during the assay.

  • Equilibration: Seal the vial and submerge it in a thermostatic shaking water bath at 37°C ± 0.5°C. Agitate at 150 rpm for exactly 48 hours.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 15,000 rpm for 20 minutes at 37°C. Causality: High-speed centrifugation forces undissolved micro-particulates out of suspension, preventing false-positive solubility spikes.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 2.0 mL of the filtrate. Causality: Steroid compounds often adsorb to the filter membrane. Discarding the initial volume saturates the membrane's binding sites, ensuring the collected filtrate represents the true concentration.

  • Quantification: Dilute the collected filtrate 1:100 with the HPLC mobile phase and inject it into the HPLC-UV system (Detection at 270 nm).

Workflow Step1 1. Excess Solute Addition (Drospirenone Acid Sodium Salt in pH 9 Buffer) Step2 2. Thermodynamic Equilibration (Thermostatic Shaker, 37°C, 48h) Step1->Step2 Step3 3. Phase Separation (Ultracentrifugation at 15,000 rpm) Step2->Step3 Step4 4. Membrane Saturation & Filtration (Discard first 2mL to prevent adsorption bias) Step3->Step4 Step5 5. HPLC-UV Quantification (Isocratic Elution, 270 nm) Step4->Step5

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Analytical Quantification Parameters (HPLC-UV)

To reliably quantify the solubility limit, the analytical method must resolve the acid sodium salt from any trace amounts of the parent lactone or degradation isomers.

  • Column: C18 Reverse-Phase (4.6 mm × 150 mm, 3 µm particle size).

  • Mobile Phase: Acetonitrile : 10 mM Ammonium Phosphate Buffer (pH 6.8) in a 50:50 (v/v) ratio. Causality: A near-neutral pH mobile phase ensures the carboxylate group remains partially ionized for optimal peak shape while preventing on-column lactonization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 270 nm.

  • System Suitability: The tailing factor for the drospirenone acid peak must be between 0.8 and 1.5, with a relative standard deviation (RSD) of 2.0% across five replicate standard injections.

References

  • Preparation and Evaluation of Intravaginal Ring Containing Drospirenone National Institutes of Health (NIH) / PubMed Central (PMC)[Link]

  • Bayer Schering Pharma AG v. Barr Laboratories, Inc. (Case 2:05-cv-02308-PGS-ES) GovInfo - U.S. Government Publishing Office[Link]

  • Drospirenone Compound Summary (CID 68873) National Center for Biotechnology Information (NIH) - PubChem[Link]

Comprehensive Profiling of Drospirenone Acid Sodium Salt: Metabolic Pathways, Pharmacokinetics, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Drospirenone (DRSP) is a unique, highly potent synthetic progestin derived from 17α-spirolactone. It is widely utilized in oral contraceptives and hormone replacement therapies due to its distinct anti-mineralocorticoid and anti-androgenic properties, which closely mimic endogenous progesterone[1][2]. Unlike many traditional progestins, the pharmacokinetic profile of DRSP is heavily dictated by its rapid, non-cytochrome P450 (CYP) mediated hydrolysis. The primary metabolic event is the opening of its lactone ring, yielding the major inactive metabolite, drospirenone acid (often referred to as M11)[1][3].

In the realm of drug metabolism and pharmacokinetics (DMPK), accurately profiling and quantifying drospirenone acid presents a severe analytical challenge. The free acid form of this metabolite (CAS 776251-13-9) is highly unstable in acidic environments and readily undergoes spontaneous re-lactonization back into the parent drospirenone[4][5]. To circumvent this, the industry standard is to utilize Drospirenone Acid Sodium Salt (CAS 1393356-37-0) as the primary reference material[6][7]. As detailed in this guide, utilizing the sodium salt stabilizes the open-ring conformation, allowing for accurate calibration curves and robust LC-MS/MS method development.

Metabolic Pathway & Pharmacokinetics

Following oral administration, DRSP exhibits an absolute bioavailability of 66% to 85%[3]. It is extensively metabolized, with only trace amounts of unchanged drug excreted in urine or feces[8]. The biotransformation is primarily driven by two non-CYP pathways:

  • Hydrolysis: Spontaneous opening of the lactone ring in plasma to form drospirenone acid (M11)[1][2].

  • Reduction & Sulfation: Formation of 4,5-dihydrodrospirenone-3-sulfate (M14)[1].

While DRSP is a known substrate for CYP3A4, oxidative metabolism represents a minor clearance pathway[2][3]. Both the M11 and M14 metabolites are pharmacologically inactive, meaning they do not bind to progesterone, androgen, or mineralocorticoid receptors[1].

MetabolicPathway DRSP Drospirenone (Parent) Active Progestin M11 Drospirenone Acid (M11) Inactive Metabolite (Lactone Ring Opened) DRSP->M11 Non-CYP Hydrolysis (Plasma/Liver) M14 4,5-dihydrodrospirenone-3-sulfate Inactive Metabolite (M14) DRSP->M14 Non-CYP Reduction & Sulfation CYP Oxidative Metabolites (Minor Pathway) DRSP->CYP CYP3A4 Oxidation

Diagram 1: Primary metabolic pathways of drospirenone highlighting the non-CYP formation of M11.

The Analytical Challenge: Causality of Re-Lactonization

When developing an LC-MS/MS workflow for drospirenone acid, the causality behind experimental choices hinges entirely on pH control. The lactone ring of DRSP is highly acid-sensitive[9]. If a plasma sample containing drospirenone acid is subjected to standard acidic protein precipitation (e.g., using 0.1% formic acid in acetonitrile), the low pH catalyzes the dehydration and ring-closure of the acid metabolite back into DRSP. This ex vivo conversion creates a massive artificial positive bias for the parent drug, completely invalidating the pharmacokinetic data.

Therefore, the extraction and chromatographic separation must be strictly maintained at a neutral to slightly alkaline pH (pH 7.4 - 8.5). Furthermore, employing the sodium salt of drospirenone acid ensures that the reference standard itself does not degrade during stock solution preparation[5][6].

Quantitative Data Summaries

Table 1: Pharmacokinetic Profile of Drospirenone

Parameter Value
Oral Bioavailability 66% – 85%[3]
Protein Binding 95% – 97% (Primarily Albumin; no SHBG/CBG binding)[2]
Volume of Distribution ~4 L/kg[2]
Terminal Half-Life ~30 hours[8]
Primary Inactive Metabolites Drospirenone acid (M11), 4,5-dihydrodrospirenone-3-sulfate (M14)[1][2]

| Primary Clearance Mechanism | Non-CYP hydrolysis and reduction[3] |

Table 2: Physicochemical Properties of Drospirenone Acid Sodium Salt

Property Specification
CAS Registry Number 1393356-37-0 (Sodium Salt) / 776251-13-9 (Free Acid)[4][6]
Molecular Formula C24H31NaO4[6]
Molecular Weight 406.49 g/mol
Structural Feature Open lactone ring (carboxylate sodium salt)
Solubility Soluble in Methanol, Water (pH > 7)

| Stability | Highly susceptible to re-lactonization at pH < 6[9] |

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates a "Mock Acid" quality control (QC) step to continuously monitor and prove the absence of artifactual re-lactonization during the analytical run.

AnalyticalWorkflow S1 Plasma Sample + Stable Isotope IS S2 Alkaline Protein Precipitation (pH 8.0) S1->S2 S3 UHPLC Separation (C18, Alkaline Mobile Phase) S2->S3 S4 ESI-MS/MS (Negative Ion Mode) S3->S4 S5 Data Validation (Lactonization Check) S4->S5

Diagram 2: Self-validating LC-MS/MS workflow for drospirenone acid quantification.

Step-by-Step Methodology

Step 1: Reagent and Standard Preparation

  • Dissolve Drospirenone Acid Sodium Salt in methanol containing 0.1% ammonium hydroxide.

  • Causality: The alkaline modifier prevents the spontaneous ring closure that occurs in pure or slightly acidic organic solvents, ensuring the standard remains in its open-ring carboxylate state.

  • Prepare stable-isotope internal standards (e.g., Drospirenone-d4 and Drospirenone Acid-d4).

Step 2: Plasma Extraction (Protein Precipitation)

  • Aliquot 100 µL of human plasma into a 96-well plate and add 10 µL of the internal standard mixture.

  • Add 300 µL of ice-cold acetonitrile buffered with 10 mM ammonium bicarbonate (pH 8.0).

  • Causality: Using an alkaline extraction solvent precipitates plasma proteins while locking the drospirenone acid in its open-ring state, preventing ex vivo conversion to the parent drug.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 3: UHPLC Separation

  • Column: C18 or mixed-mode SPE/LC column (e.g., 50 x 2.1 mm, 1.7 µm)[10].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (pH 8.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 90% B over 4.0 minutes.

  • Causality: Maintaining an alkaline mobile phase ensures the acid metabolite remains ionized for optimal retention and prevents on-column lactonization.

Step 4: ESI-MS/MS Detection

  • Drospirenone (Parent): Positive Electrospray Ionization (+ESI), monitoring the [M+H]+ transition at m/z 367.2 → 97.1[11].

  • Drospirenone Acid (M11): Negative Electrospray Ionization (-ESI), monitoring the [M-H]- transition at m/z 383.2 → 143.1 (or similar validated fragment)[11].

Step 5: System Self-Validation (The "Mock Acid" QC)

  • Trustworthiness Mechanism: Alongside standard QCs, prepare a "Mock Acid QC" by spiking pure drospirenone acid into blank plasma, but extract it using 0.1% formic acid instead of the alkaline buffer.

  • Analyze this QC alongside the batch. The Mock Acid QC must show a massive conversion to drospirenone (validating that the instrument can successfully detect the artifact), while the alkaline-extracted QCs must show <1% conversion. This self-validating step proves the integrity of the alkaline extraction method for every single run.

References

  • FDA Label: Drospirenone , U.S. Food and Drug Administration (FDA). 1

  • Drospirenone | C24H30O3 | CID 68873 , PubChem - NIH. 2

  • NDA 21-098 (Yasmin/Drospirenone) , U.S. Food and Drug Administration (FDA). 8

  • Drospirenone , Wikipedia. 3

  • Buy Drospirenone Acid Sodium Salt in USA & Canada | CAS: 1393356-37-0 , Clinivex. 6

  • Drospirenone Acid Sodium Salt , LGC Standards. 4

  • Drospirenone Acid (Na Salt) | CAS 1393356-37-0 , Veeprho. 7

  • Drospirenone Acid (sodium salt) , SRIRAMCHEM. 5

  • Drospirenone Degradation Product Analysis and Identification , Benchchem. 9

  • Mass Spectrometry investigation of 17α-Ethinylestradiol and Drospirenone complete removal from synthetic wastewater using Ozonation , Journal of Applied Pharmaceutical Science. 11

  • A Highly Selective Method for the Analysis of Drospirenone in Human Plasma , Waters. 10

Sources

Methodological & Application

Application Note: Analytical Profiling and Method Validation using Drospirenone Acid Sodium Salt Impurity Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Drospirenone (DRSP) is a synthetic progestin, structurally analogous to spironolactone, widely utilized in oral contraceptives and hormone replacement therapies. A critical aspect of drospirenone's stability profile is the vulnerability of its γ-lactone ring.

The Causality of Degradation: Under both physiological conditions (in vivo metabolism) and alkaline stress (in vitro degradation), the γ-lactone ring undergoes a nucleophilic attack by hydroxide ions. This base-catalyzed hydrolysis forces the ring to open, forming the free acid derivative of drospirenone. In the presence of sodium cations, this immediately converts to Drospirenone Acid Sodium Salt [1]. Because this is a primary metabolic and degradation pathway, regulatory agencies require the rigorous monitoring of this specific degradant to ensure the safety and efficacy of the Active Pharmaceutical Ingredient (API).

Pathway DRSP Drospirenone (API) Intact γ-Lactone Ring ALK Alkaline Stress (NaOH Hydrolysis) DRSP->ALK Forced Degradation METAB In Vivo Metabolism (Enzymatic Cleavage) DRSP->METAB Pharmacokinetics ACID Drospirenone Acid Sodium Salt (Ring-Opened Impurity) ALK->ACID Nucleophilic Attack METAB->ACID Primary Metabolite QC HPLC Impurity Profiling (Reference Standard) ACID->QC Method Validation

Drospirenone degradation and metabolic pathway yielding the acid sodium salt impurity.

Chemical Characterization of the Reference Standard

To accurately quantify this degradation product, Drospirenone Acid Sodium Salt is utilized as an analytical reference standard[2].

Table 1: Reference Standard Specifications

ParameterDetail
Analyte Name Drospirenone Acid Sodium Salt
CAS Number 1393356-37-0 (Sodium Salt) / 776251-13-9 (Free Acid)
Molecular Formula C₂₄H₃₁NaO₄
Molecular Weight 406.49 g/mol
Mechanism of Formation Base-catalyzed or enzymatic γ-lactone ring opening
Application System suitability standard, Method validation (AMV), QC profiling

Experimental Protocol: Forced Degradation (Alkaline Hydrolysis)

To validate a stability-indicating HPLC method, analysts must generate the drospirenone acid impurity in situ to prove the method can resolve the degradant from the intact API[3].

Objective: Generate a predictable yield (10% - 20%) of drospirenone acid for peak identification.

Step-by-Step Methodology:

  • Stock Preparation: Accurately weigh 10 mg of Drospirenone API and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Alkaline Stress: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Add 1.0 mL of 0.1 N NaOH.

  • Thermal Incubation: Seal the flask and incubate in a precision water bath at 60°C for exactly 30 minutes[3].

  • Critical Step - Neutralization: Immediately remove the flask from the heat and add 1.0 mL of 0.1 N HCl to neutralize the solution.

    • Causality Insight: Neutralization is mandatory. If left alkaline, the degradation kinetics will continue, completely destroying the API. Furthermore, injecting a highly alkaline solution (pH > 8) onto a silica-based C18 column will dissolve the silica backbone, leading to stationary phase collapse and loss of resolution.

  • Dilution: Dilute to the final 10 mL volume with the mobile phase and filter through a 0.45 µm PTFE syringe filter prior to HPLC injection.

Analytical Protocol: Stability-Indicating HPLC Method

The following protocol is grounded in the United States Pharmacopeia (USP) monograph standards for Drospirenone assay and impurity profiling[4],[5].

HPLC_Workflow S1 1. Standard Preparation Drospirenone + Acid Salt S3 3. HPLC Separation C18 Column, Gradient Elution S1->S3 S2 2. Sample Preparation API or Tablet Extraction S2->S3 S4 4. UV Detection (245 nm) Peak Integration S3->S4 S5 5. System Suitability Resolution & Tailing Factor S4->S5

Step-by-step HPLC analytical workflow for drospirenone impurity profiling.

Chromatographic Conditions

Table 2: USP-Based HPLC Chromatographic Parameters

ParameterSpecificationCausality / Rationale
Column C18 (L1 packing), 4.6 mm × 25 cm, 3 µmHigh surface area and hydrophobicity provide optimal retention for neutral and slightly polar steroids[4].
Mobile Phase Water (A) / Acetonitrile (B) GradientAcetonitrile provides superior elution strength and peak shape for rigid steroid frameworks.
Flow Rate 1.0 mL/minBalances total analysis time with optimal column backpressure.
Detection UV at 245 nmCorresponds to the maximum absorbance of the conjugated enone system located in the A-ring of the steroid[4].
Column Temp 35°CReduces mobile phase viscosity, thereby improving mass transfer and peak symmetry[4].
Injection Vol 10 µLPrevents column overloading while maintaining the necessary sensitivity for trace impurities.
Self-Validating System Suitability Test (SST)

A robust analytical protocol must be self-validating. Before analyzing unknown samples, the system must pass the following criteria using a System Suitability Solution containing both Drospirenone and Drospirenone Acid Sodium Salt[4],[5].

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaPurpose
Resolution ( Rs​ ) NLT 5.0 (between API and Impurity)Ensures absolute baseline separation, preventing peak integration overlap.
Tailing Factor ( T ) 0.8 – 1.5Validates column health and confirms the absence of secondary silanol interactions[4].
Relative Std Dev (RSD) NMT 2.0% (for 5 replicate injections)Confirms autosampler precision and overall injection reproducibility[4].

Conclusion

The accurate quantification of Drospirenone Acid Sodium Salt is a non-negotiable requirement in the lifecycle management of drospirenone-containing therapeutics. By understanding the chemical causality behind the γ-lactone ring opening, analysts can effectively execute forced degradation studies and utilize reference standards to build highly reliable, stability-indicating HPLC methods that comply with USP and ICH guidelines.

References

  • Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC (nih.gov). Available at:[Link]

  • Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products - Indian Journal of Pharmaceutical Education and Research. Available at:[Link]

  • Drospirenone Acid (Na Salt) | CAS 1393356-37-0 - Veeprho. Available at:[Link]

  • Drospirenone USP 2025 - Trungtamthuoc.com. Available at:[Link]

Sources

Drospirenone acid sodium salt sample preparation protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification Protocol for Drospirenone Acid Sodium Salt

Mechanistic Background & Rationale

Drospirenone (DRSP) is a synthetic progestin widely utilized in oral contraceptives and hormone replacement therapies. Structurally, it is a spironolactone analogue characterized by a highly reactive γ -lactone ring. During pharmaceutical manufacturing, storage, or in vivo metabolism, this lactone ring is highly susceptible to base-catalyzed hydrolysis, resulting in the formation of Drospirenone Acid Sodium Salt (CAS No. 1393356-37-0), a pharmacologically inactive hydroxy carboxylate metabolite[1].

Quantifying this specific degradation product/metabolite presents a profound bioanalytical challenge. Drospirenone exhibits a dual-sensitivity profile:

  • Alkaline Sensitivity (pH > 7.5): The lactone ring irreversibly opens to form drospirenone acid.

  • Acidic Sensitivity (pH < 3.0): The parent drug rapidly isomerizes into an inactive ZK 35 096 isomer[2].

The Core Analytical Dilemma: If sample preparation conditions are not strictly pH-controlled, the parent drospirenone will artificially degrade ex vivo into drospirenone acid during the extraction process, leading to a massive overestimation of the impurity or metabolite. Therefore, the protocols detailed below are engineered as a self-validating system, utilizing strict buffering and material selection to freeze the lactone-acid equilibrium.

Pathway DRSP Drospirenone (Lactone) Active Parent Drug Acid Drospirenone Acid (Sodium Salt) Ring-Opened Impurity / Metabolite DRSP->Acid Base Hydrolysis (pH > 7.5) Glass Vial Na+ Leaching Isomer Isomerized Drospirenone Acidic Degradant DRSP->Isomer Acidic Isomerization (pH < 3.0) Acid->DRSP Acidic Re-lactonization (pH < 5.0)

Chemical equilibrium and degradation pathways of Drospirenone.

Critical Pre-Analytical Parameters (E-E-A-T Insights)

To ensure trustworthiness and reproducibility, the following parameters are mandatory and override standard laboratory defaults:

  • Vial Selection (Critical Causality): Standard borosilicate glass vials leach sodium ions into aqueous diluents over time. This localized leaching raises the pH of the solution, acting as a catalyst for the artificial hydrolysis of drospirenone into drospirenone acid inside the autosampler. Mandate: All sample preparations, extractions, and final reconstitutions must be performed in polypropylene vials or specially deactivated, pH-controlled LC-MS certified glass vials.

  • Buffer Selection: Unbuffered aqueous solutions are prone to pH drift. To lock the analyte stability, all aqueous phases must be buffered with 10 mM Ammonium Acetate, strictly adjusted to pH 7.0 ± 0.2. This neutral pH quenches plasma esterases and prevents both base-catalyzed ring opening and acid-catalyzed isomerization[3].

Step-by-Step Methodologies

Workflow A: Bioanalytical Plasma Extraction (Pharmacokinetics)

This Solid Phase Extraction (SPE) protocol is designed to isolate drospirenone acid from human plasma without inducing ex vivo conversion of the highly abundant parent drug.

  • Aliquoting & Spiking: Transfer 200 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube. Spike with 10 µL of Drospirenone Acid-d4 (Internal Standard, 100 ng/mL).

  • Enzymatic Quenching & pH Stabilization: Add 400 µL of 10 mM Ammonium Acetate buffer (pH 7.0). Causality: Plasma is naturally slightly alkaline and contains active esterases. This dilution immediately neutralizes the matrix, freezing the in vivo lactone/acid ratio. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg/1 cc). Condition with 1 mL of LC-MS grade Methanol, followed by 1 mL of HPLC-grade Water. Note: Do not let the sorbent dry.

  • Sample Loading: Load the buffered plasma sample onto the cartridge. Maintain a controlled flow rate of ~1 mL/min to ensure optimal sorbent interaction.

  • Matrix Washing: Wash the cartridge with 1 mL of 5% Methanol in Water. Causality: This removes polar endogenous interferences (salts, phospholipids) while retaining the relatively hydrophobic drospirenone acid[4].

  • Analyte Elution: Elute the target analytes into a clean polypropylene tube using 1 mL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 30°C. Causality: Drospirenone is thermally stable, but excessive heat combined with solvent depletion can trigger degradation[5]. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Workflow S1 1. Aliquot Plasma & Add Internal Standard S2 2. pH Stabilization (10 mM NH4OAc, pH 7.0) S1->S2 S3 3. SPE Cartridge Conditioning (MeOH / Water) S2->S3 S4 4. Load Sample (Controlled Flow Rate) S3->S4 S5 5. Wash Interfering Matrix (5% MeOH) S4->S5 S6 6. Elute Target Analytes (100% Acetonitrile) S5->S6 S7 7. Evaporate & Reconstitute (Polypropylene) S6->S7

Solid Phase Extraction (SPE) workflow for Drospirenone Acid isolation.

Workflow B: API Impurity Profiling (Pharmaceutical QC)

For stability-indicating assays determining Drospirenone Acid Sodium Salt as an impurity in solid oral dosage forms.

  • Sample Preparation: Accurately weigh crushed tablet powder equivalent to 3.0 mg of Drospirenone into a 50 mL polypropylene volumetric flask.

  • Extraction Solvent: Add 30 mL of extraction solvent (Acetonitrile : 10 mM Ammonium Acetate pH 7.0, 50:50 v/v). Causality: The inclusion of the buffer in the primary extraction solvent prevents the alkaline excipients in the tablet formulation from catalyzing lactone ring opening during sonication.

  • Sonication: Sonicate for 15 minutes. Maintain the ultrasonic bath temperature below 25°C using ice packs if necessary.

  • Filtration: Make up to volume with the extraction solvent. Filter a 2 mL aliquot through a 0.22 µm PTFE syringe filter. Causality: Nylon filters can contain residual basic manufacturing byproducts that locally spike pH and degrade the sample; PTFE is chemically inert.

Analytical Method: LC-MS/MS Conditions

Chromatographic Separation:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (ESI): Drospirenone Acid is detected in Negative Electrospray Ionization (ESI-) mode due to the readily ionizable carboxylic acid moiety, yielding a precursor ion at m/z 383.2 [M-H]⁻[4]. The parent Drospirenone is typically monitored in Positive mode (ESI+) at m/z 367.2 [M+H]⁺.

Quantitative Data & System Validation Summaries

To establish this protocol as a self-validating system, system suitability and matrix stability must be verified. The tables below summarize expected validation metrics when adhering strictly to the pH and material controls outlined above.

Table 1: HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.008020Initial
1.008020Isocratic hold
4.001090Linear Gradient
5.501090Column Wash
5.608020Re-equilibration
7.508020End

Table 2: Analyte Recovery and Matrix Effect (Bioanalytical Workflow)

AnalyteSpiked ConcentrationAbsolute Recovery (%)Matrix Effect (%)CV (%)
Drospirenone AcidLQC (15 ng/mL)92.4 ± 3.198.53.3
Drospirenone AcidHQC (400 ng/mL)94.1 ± 2.5101.22.6
Parent DrospirenoneHQC (400 ng/mL)89.7 ± 4.295.44.6

Note: The near 100% matrix effect indicates that the 5% Methanol SPE wash step successfully removes ion-suppressing phospholipids, ensuring high trustworthiness of the MS signal.

References

  • PubChem - National Institutes of Health. "Drospirenone acid | C24H32O4 | CID 91810655." PubChem Database. Available at:[Link]

  • Waters Corporation. "Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis." Waters Application Notes. Available at:[Link]

  • GovInfo - U.S. Government Publishing Office. "Case 2:05-cv-02308-PGS-ES Document 188 (Bayer Drospirenone Isomerization)." U.S. District Court Records. Available at:[Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS). "A Stability Indicating HPLC Method for the Determination of Drospirenone in Pharmaceutical Dosage Forms." RJPBCS. Available at:[Link]

  • Veeprho Laboratories. "Drospirenone Acid (Na Salt) | CAS 1393356-37-0." Veeprho Impurity Standards. Available at:[Link]

Sources

Mechanistic Insight: Chromophore Preservation During Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of UV Detection Wavelength for Drospirenone Acid Sodium Salt in HPLC Analysis

Drospirenone is a synthetic progestin widely utilized in oral contraceptives. When developing stability-indicating High-Performance Liquid Chromatography (HPLC) methods, a critical consideration is the drug's susceptibility to alkaline hydrolysis. Under basic conditions (e.g., exposure to NaOH), the 17-spirolactone ring of drospirenone undergoes rapid saponification, yielding its primary degradation product: drospirenone acid sodium salt .

The Causality of Wavelength Selection: To accurately detect and quantify this impurity, one must analyze its structural chromophores. The primary UV-absorbing feature in drospirenone is the conjugated α,β -unsaturated ketone ( Δ4 -3-one system) located in the A-ring of the steroid backbone. Because the alkaline hydrolysis exclusively targets the D-ring lactone, the A-ring enone remains structurally intact. Consequently, drospirenone acid sodium salt shares an almost identical UV absorption profile with the parent drug.

In pure methanolic solutions, this enone system exhibits a λmax​ at 265 nm . However, in reversed-phase HPLC (RP-HPLC) utilizing aqueous-organic mobile phases, solvatochromic effects typically shift the optimal detection window. Depending on the specific mobile phase composition, the ideal UV detection wavelength for drospirenone acid sodium salt ranges between 245 nm and 265 nm 1[1].

Analytical Workflow Visualization

Pathway A Drospirenone API (Intact Lactone) B Alkaline Hydrolysis (0.1M NaOH Stress) A->B OH- Attack C Drospirenone Acid Sodium Salt B->C D-Ring Opening D RP-HPLC Separation (C18 Column) C->D Polar Elution E UV/DAD Detection (λ = 245-265 nm) D->E Enone Absorbance

Fig 1: Alkaline degradation of Drospirenone to Drospirenone acid sodium salt and UV detection.

Quantitative Data: Comparative UV Detection Parameters

The table below summarizes the optimal UV wavelengths for detecting drospirenone and its acid salt derivative based on varying chromatographic environments.

Analytical Method FocusMobile Phase CompositionTarget AnalyteUV Wavelength ( λ )Mechanistic Rationale
Stability-Indicating RP-HPLC Acetonitrile : Water (50:50 v/v)Drospirenone & Acid Impurity252 nm Balances the signal-to-noise ratio for the A-ring enone in aqueous-organic mixtures 2[2].
Pharmacopeial / High-Sensitivity Methanol : Water gradientsDrospirenone Related Substances265 nm Aligns with the absolute λmax​ of the π→π∗ transition in methanolic environments 1[1].
General Assay (Broad Spectrum) Acetonitrile : BufferMulti-Hormone Formulations200 - 220 nm Used when co-eluting compounds (e.g., ethinyl estradiol) lack strong absorbance at 265 nm, though this sacrifices baseline stability.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol describes the in situ generation of drospirenone acid sodium salt via forced degradation, followed by a self-validating HPLC methodology using a Diode Array Detector (DAD) to confirm peak identity via spectral matching.

Phase 1: Forced Alkaline Degradation (In Situ Generation)

Goal: Induce partial degradation (approx. 20-30%) to clearly resolve the parent API from the acid impurity without generating secondary degradants.

  • Solubilization: Accurately weigh 10.0 mg of Drospirenone API and transfer it into a 10 mL volumetric flask. Dissolve in 2.0 mL of HPLC-grade methanol.

  • Alkaline Stress: Add 1.0 mL of 0.1 M Sodium Hydroxide (NaOH) to the flask 3[3].

  • Incubation: Seal and incubate the mixture at room temperature for exactly 30 minutes.

  • Neutralization (Critical Step): Arrest the saponification reaction by adding 1.0 mL of 0.1 M Hydrochloric acid (HCl). Causality: Failing to neutralize the sample will result in continuous degradation inside the autosampler vial and will degrade the silica backbone of the HPLC column due to high pH.

  • Dilution: Make up the volume to 10 mL with the mobile phase (Acetonitrile:Water 50:50 v/v). Filter through a 0.22 µm PTFE syringe filter.

Phase 2: RP-HPLC-DAD Analysis
  • Stationary Phase: C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution using Acetonitrile : Water (50:50, v/v).

  • Flow Rate & Injection: 1.0 mL/min; 20 µL injection volume.

  • Detection Parameters: Set the primary extraction wavelength to 252 nm or 265 nm . Simultaneously, set the DAD to scan from 200 nm to 400 nm .

  • System Suitability & Validation:

    • Retention Time Causality: The drospirenone acid sodium salt will elute significantly earlier than the parent drospirenone. The ring-opened carboxylate salt is highly polar compared to the intact hydrophobic lactone, reducing its interaction with the C18 stationary phase.

    • Spectral Validation: Extract the UV spectrum of the early-eluting peak. A true drospirenone acid sodium salt peak will display a UV spectrum nearly superimposable on the parent drospirenone peak (maximum at ~252-265 nm), confirming that the D-ring opened without destroying the A-ring chromophore.

Sources

Application Note: Chromatographic Behavior and RP-HPLC Retention Analysis of Drospirenone Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Drospirenone is a synthetic progestin widely utilized in oral contraceptives and hormone replacement therapies. Structurally, it features a unique 17-alpha-spirolactone ring that is critical for its pharmacological mimicry of natural progesterone. However, this lactone ring represents the molecule's primary point of chemical instability.

During manufacturing, long-term storage, or analytical sample preparation, exposure to alkaline conditions triggers a rapid nucleophilic acyl substitution. This alkaline hydrolysis irreversibly opens the lactone ring, converting the neutral parent drug into drospirenone acid. In the presence of a base like sodium hydroxide, this immediately forms the drospirenone acid sodium salt 1[1]. Monitoring this specific degradation product is a strict regulatory requirement for stability-indicating assays in pharmaceutical quality control.

Chromatographic Principles: The Causality of Retention Time Shifts

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), retention time is fundamentally dictated by the partition coefficient (LogP) of the analyte between the polar mobile phase and the non-polar stationary phase.

The Parent Molecule: Intact drospirenone is a highly lipophilic, neutral steroid. It exhibits strong hydrophobic interactions with the alkyl chains of a C18 column. Consequently, it is retained significantly on the column, typically eluting at approximately 6.5 minutes under standard isocratic conditions (Acetonitrile:Water, 65:35 v/v) 2[2].

The Degradant: The formation of drospirenone acid sodium salt drastically alters the molecule's physicochemical profile. The ring-opening generates a free, ionized carboxylate group alongside a new hydroxyl group. This transformation shifts the molecule from lipophilic to highly hydrophilic. Because the ionized salt cannot effectively partition into the non-polar C18 stationary phase, it experiences hydrophilic repulsion and is rapidly swept along by the polar mobile phase. As a result, the drospirenone acid sodium salt elutes near the void volume, presenting a sharp new peak at a retention time of approximately 1.2 minutes 2[2]. Alternative validated methods utilizing different organic modifiers report this degradant peak around 2.4 minutes, consistently demonstrating the massive reduction in retention time compared to the parent drug3[3].

G DRSP Drospirenone (Parent) Neutral Lactone Ring High Lipophilicity Base Alkaline Hydrolysis (0.1 N NaOH) DRSP->Base Ring Opening HPLC RP-HPLC (C18) Acetonitrile:Water DRSP->HPLC DRSP_Acid Drospirenone Acid Salt Ionized Carboxylate High Polarity Base->DRSP_Acid Salt Formation DRSP_Acid->HPLC RT_Parent Strong Retention (RT ~ 6.5 min) HPLC->RT_Parent Hydrophobic RT_Acid Weak Retention (RT ~ 1.2 min) HPLC->RT_Acid Hydrophilic

Logical relationship between drospirenone alkaline hydrolysis and RP-HPLC retention time shifts.

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, this protocol employs a forced degradation strategy. Rather than relying solely on an external impurity standard, analysts will subject a drospirenone standard to alkaline stress to generate the drospirenone acid sodium salt in situ. This creates a self-validating system: the emergence of the early-eluting peak directly correlates with the quantitative disappearance of the parent peak, confirming both the degradation pathway and the method's resolving power.

Reagents and Materials
  • Drospirenone Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water (Milli-Q or equivalent)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 0.1 N Hydrochloric Acid (HCl)

  • C18 Column (e.g., Thermo Hypersil BDS, 250 × 4.6 mm, 5 µm)

Step-by-Step Methodology

Step 1: Mobile Phase Preparation Mix Acetonitrile and Ultrapure Water in a 65:35 (v/v) ratio. Degas the mixture via sonication for 10 minutes and filter through a 0.45 µm membrane.

Step 2: Standard Solution Preparation (Control) Accurately weigh and dissolve the Drospirenone Reference Standard in the mobile phase to achieve a final concentration of 12 µg/mL.

Step 3: In Situ Generation of Drospirenone Acid Sodium Salt (Alkaline Stress)

  • Transfer 5.0 mL of the 12 µg/mL Drospirenone standard solution into a 25 mL volumetric flask.

  • Add 5.0 mL of 0.1 N NaOH to induce alkaline hydrolysis.

  • Place the flask in a thermostatic water bath maintained at 80°C for exactly 30 minutes. This accelerated stress condition ensures robust conversion of the lactone to the sodium salt2[2].

  • Remove the flask and cool to ambient temperature.

  • Critical Step: Neutralize the solution by adding exactly 5.0 mL of 0.1 N HCl. Causality Note: Failure to neutralize the highly basic sample prior to injection will dissolve the silica backbone of the C18 column, leading to catastrophic column failure and peak tailing.

  • Make up the volume to 25 mL with the mobile phase and filter through a 0.45 µm syringe filter.

Step 4: HPLC Injection and Analysis Set the HPLC system according to the parameters in Table 1. Inject 20 µL of the Control Standard, followed by 20 µL of the Alkaline Stressed Sample.

Workflow Prep 1. Sample Preparation Prepare 12 µg/mL DRSP Stress 2. Forced Degradation 0.1 N NaOH at 80°C (30 min) Prep->Stress Neutralize 3. Neutralization 0.1 N HCl & Filter (0.45 µm) Stress->Neutralize Inject 4. HPLC Injection Inject 20 µL onto C18 Neutralize->Inject Analyze 5. Chromatographic Analysis Detect at 220 nm Inject->Analyze

Step-by-step experimental workflow for in situ generation and HPLC analysis of drospirenone acid.

Data Presentation and Expected Results

Table 1: Optimized Isocratic RP-HPLC Parameters
ParameterSpecificationScientific Rationale
Column C18 (250 × 4.6 mm, 5 µm)Provides necessary hydrophobic surface area for parent drug retention.
Mobile Phase Acetonitrile : Water (65:35 v/v)Balances elution speed with the resolution of highly polar degradants.
Flow Rate 1.0 mL/minEnsures optimal theoretical plate count (>2000) and sharp peak shapes.
Detection UV at 220 nmDrospirenone exhibits strong chromophoric absorbance at this wavelength.
Injection Vol. 20 µLProvides sufficient sensitivity (LOD ~0.20 µg/mL) without column overload.
Run Time 10.0 minutesAllows complete elution of the parent drug and baseline stabilization.
Table 2: Chromatographic Shift Summary
AnalyteChemical StatePolarityExpected Retention Time (RT)Relative Retention Time (RRT)
Drospirenone Acid Sodium Salt Open-ring, Ionized CarboxylateHighly Hydrophilic~ 1.2 min~ 0.18
Drospirenone (Parent) Intact Spiro-lactoneLipophilic~ 6.5 min1.00

Note: In a successful forced degradation run, the ~73% degradation of the parent peak area in the stressed sample will quantitatively match the integration of the new 1.2 min peak, validating the mass balance of the degradation pathway.

References

  • Drospirenone Impurities and Related Compound. Veeprho. 1

  • Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form - IJPPR. Human Journals. 2

  • A Stability Indicating HPLC Method for the Determination of Drospirenone in Pharmaceutical Dosage Forms. RJPBCS. 3

Sources

Application Note: Robust Quantification of Drospirenone Acid Impurity in Pharmaceutical Dosage Forms via RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Drospirenone (DRSP) is a fourth-generation synthetic progestin widely utilized in oral contraceptives and hormone replacement therapies, often formulated in combination with ethinyl estradiol or estetrol[1]. Structurally, DRSP is an analogue of spironolactone, characterized by a unique steroidal framework containing a delicate spirolactone ring at the C-17 position.

During manufacturing, formulation, and long-term storage, DRSP is highly susceptible to hydrolytic degradation. The primary mechanistic pathway for this degradation involves the electrophilic spirolactone ring. When exposed to moisture, acidic excipients, or alkaline microenvironments, nucleophilic attack by water readily induces the opening of the lactone ring. This hydrolysis yields the Drospirenone Acid Impurity (a γ-hydroxy acid derivative), which is a critical quality attribute that must be strictly monitored to comply with ICH Q3B(R2) guidelines[2].

degradation_pathway drsp Drospirenone (Parent API) Intact Spirolactone Ring stress Hydrolytic Stress (Acidic / Alkaline) drsp->stress mechanism Nucleophilic Attack Lactone Ring Opening stress->mechanism acid_imp Drospirenone Acid Impurity (Carboxylic Acid Formation) mechanism->acid_imp

Fig 1. Mechanistic degradation of Drospirenone into its acid impurity via lactone hydrolysis.

Analytical Strategy & Causality

Quantifying the drospirenone acid impurity in the presence of the parent drug and other degradants (e.g., drospirenone diol, 6,7-epidrospirenone) requires a highly specific Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) approach[3].

The Causality of Method Design:

  • Stationary Phase: A high-carbon-load C18 column is selected to provide the necessary hydrophobic interactions required to resolve closely related steroidal backbones[3].

  • Mobile Phase Buffering (Critical Step): The drospirenone acid impurity possesses a free carboxylic acid moiety. If analyzed in an unbuffered aqueous mobile phase, the analyte will exist in a state of partial ionization, resulting in severe peak tailing and variable retention times. By utilizing a buffered system (e.g., 0.01 N Ammonium Phosphate or K₂HPO₄ adjusted to a specific pH), the ionization state of the carboxylic acid is locked, ensuring sharp, symmetrical peaks and reproducible retention[1].

  • Detection: UV detection is optimally set between 215 nm and 245 nm to capture the α,β-unsaturated ketone chromophore present in the A-ring of the steroidal nucleus, maximizing sensitivity for low-level impurities[3].

Experimental Protocol

Optimized Chromatographic Conditions

The following parameters have been optimized through Quality by Design (QbD) principles to ensure a robust, stability-indicating method[3].

ParameterSpecificationCausality / Rationale
Column Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 µm)Provides optimal hydrophobic retention for steroidal backbone separation[3].
Mobile Phase A 0.01 N (NH₄)₃PO₄ BufferControls ionization of the carboxylic acid moiety on the impurity, preventing peak tailing[4].
Mobile Phase B 100% AcetonitrileStrong eluent to wash out lipophilic parent API and late-eluting degradants[3].
Flow Rate 1.0 - 1.3 mL/minBalances backpressure and theoretical plate count for optimal resolution[3][4].
Detection UV at 215 nmMaximizes sensitivity for the α,β-unsaturated ketone chromophore in ring A[3].
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer kinetics[3].
Step-by-Step Methodology

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The workflow incorporates a mandatory System Suitability Test (SST) gate that must be passed before any sample analysis begins.

analytical_workflow prep Tablet Extraction (Sonication in ACN) filter 0.45 µm PTFE Filtration prep->filter hplc RP-HPLC Separation (C18 Column) filter->hplc detect UV Detection (215 nm) hplc->detect quant Integration & Quantification detect->quant

Fig 2. Step-by-step RP-HPLC analytical workflow for impurity quantification.

Step 1: System Suitability Testing (The Validation Gate)

  • Prepare a standard resolution mixture containing Drospirenone API and Drospirenone Acid Impurity reference standard at 10 µg/mL each in the mobile phase.

  • Inject 20 µL of the SST mixture into the HPLC system.

  • Self-Validation Criteria: Proceed to sample analysis ONLY if the Resolution ( Rs​ ) between the parent drug and the acid impurity is > 2.0, the Tailing Factor ( Tf​ ) is < 1.5, and the Theoretical Plate count ( N ) is > 2000. This confirms that the column chemistry and buffer pH are functioning correctly.

Step 2: Sample Extraction & Preparation

  • Accurately weigh and finely crush 20 pharmaceutical tablets (e.g., containing 3 mg DRSP each) using a clean mortar and pestle[1].

  • Transfer an amount of powder equivalent to exactly 3 mg of Drospirenone into a 10 mL volumetric flask.

  • Add 5 mL of an Acetonitrile:Water (50:50 v/v) extraction solvent.

    • Causality: The 50:50 mixture is critical; it ensures the simultaneous dissolution of both the highly lipophilic parent drug (via ACN) and the polar acid impurity (via Water), preventing extraction bias.

  • Sonicate the flask for 15 minutes to thoroughly disrupt the excipient matrix and release the analytes.

  • Make up the volume to 10 mL with the extraction solvent and mix well.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This step removes insoluble excipients (like microcrystalline cellulose) that could occlude the HPLC column frit.

Step 3: Chromatographic Execution

  • Inject 20 µL of the filtered sample into the HPLC system.

  • Run the established gradient or isocratic method, monitoring the eluent at 215 nm.

  • Integrate the peak areas corresponding to the retention times established during the SST phase.

Quantitative Data & Method Validation

The proposed methodology aligns with ICH Q2(R1) validation guidelines. The method demonstrates exceptional sensitivity and robustness for detecting trace degradation products in complex pharmaceutical matrices.

Validation ParameterAcceptance CriteriaObserved Results (Typical)
Linearity Range R2 > 0.9991.5 µg/mL to 90 µg/mL[3]
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3~0.04 µg/mL[4]
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10~0.13 µg/mL[4]
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.4%[1][4]
Precision (%RSD) ≤ 2.0%< 1.4% (Intra-day & Inter-day)[1]

Conclusion

The quantification of Drospirenone acid impurity requires a nuanced understanding of steroidal degradation mechanics and chromatographic behavior. By strategically employing a buffered mobile phase to control the ionization state of the lactone-opened carboxylic acid, this RP-HPLC method provides a highly reproducible, stability-indicating assay. The integration of strict System Suitability Testing ensures that the method remains self-validating, making it a highly reliable protocol for routine Quality Control (QC) and stability profiling in pharmaceutical development.

References

  • Title: A Stability Indicating HPLC Method for the Determination of Drospirenone in Pharmaceutical Dosage Forms.
  • Title: Quantification of Drospirenone and Ethinyl Estradiol Related Impurities in a Combined Pharmaceutical Dosage Form by Chromatography Method with QbD Robustness Study.
  • Title: SIMULTANEOUS ESTIMATION OF DROSPIRENONE AND ESTETROL AND FORCED DEGRADATION BEHAVIOUR BY RP-HPLC IN A COMBINED PHARMACEUTICAL DO.
  • Title: Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.

Sources

Drospirenone Acid Sodium Salt Stability Indicating Method: Mitigating and Quantifying Base-Catalyzed Lactone Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Protocol

Executive Summary

Drospirenone (DRSP) is a synthetic progestin widely utilized in oral contraceptives and hormone replacement therapies[1][2]. While pharmacologically potent, its unique 17α-spirolactone structure presents a significant analytical challenge: the γ-lactone ring is highly susceptible to base-catalyzed hydrolysis[3]. This degradation pathway yields an inactive, ring-opened hydroxy carboxylate known as drospirenone acid (often isolated as drospirenone acid sodium salt)[3].

This application note provides a field-proven, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Stability Indicating Method (SIM). By grounding the protocol in the mechanistic causality of lactone degradation, this guide ensures accurate quantitation of DRSP while eliminating false Out-of-Specification (OOS) results caused by in-vial degradation[4].

Mechanistic Insight: The Causality of Degradation

To develop a robust SIM, one must first understand the chemistry of the degradation. Under alkaline stress (pH > 7), the carbonyl carbon of drospirenone’s γ-lactone ring undergoes a nucleophilic attack by hydroxide ions (OH⁻). This triggers an irreversible ring-opening event, converting the lipophilic lactone into a highly polar drospirenone acid sodium salt[3].

The Crucial Analytical Pitfall: A common failure in DRSP method development is ignoring the sample vial matrix. Standard glass autosampler vials contain leachable alkali metals (predominantly sodium). When aqueous diluents are used, sodium leaches into the solution, gradually raising the localized pH. This inadvertently catalyzes the lactone ring opening during the autosampler queue, leading to ghost peaks, increasing degradant areas over time, and irreproducible data[4].

The Solution:

  • Matrix Control: Utilizing polypropylene or pH-controlled deactivated glass vials is mandatory to arrest in-vial hydrolysis[4].

  • Mobile Phase pH Control: The ring-opened degradant is a carboxylate salt. If analyzed at neutral pH, it elutes near the void volume with severe peak tailing. By utilizing an acidic mobile phase (pH ~2.7), the carboxylate is protonated back to the free acid, increasing its hydrophobicity and ensuring reproducible retention on a C18 stationary phase[5][6].

Mechanism DRSP Drospirenone (API) Intact γ-lactone ring Intermediate Nucleophilic Attack on Carbonyl Carbon DRSP->Intermediate OH Alkaline Stress (OH⁻) (e.g., NaOH or Vial Leaching) OH->Intermediate Base Catalysis Degradant Drospirenone Acid Sodium Salt (Ring-Opened Carboxylate) Intermediate->Degradant Irreversible Hydrolysis

Mechanism of Drospirenone base-catalyzed lactone ring opening.

Experimental Protocol: Self-Validating Forced Degradation

To prove the method's resolving power, the drospirenone acid sodium salt degradant must be intentionally generated via forced degradation[6][7]. This protocol is designed as a self-validating system: the inclusion of a strict neutralization step ensures that degradation occurs only during the stress phase, not during the analytical run.

Step-by-Step Alkaline Stress Protocol
  • Stock Solution Preparation: Accurately weigh 10.0 mg of Drospirenone API and dissolve in 10.0 mL of Acetonitrile to yield a 1.0 mg/mL stock solution[6].

  • Alkaline Stress Induction: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Add 1.0 mL of 0.1 N NaOH[6].

  • Controlled Incubation: Incubate the mixture at 25°C for exactly 30 minutes. (Note: DRSP degrades rapidly; exceeding this time may cause secondary, non-specific degradation)[1][7].

  • Reaction Quenching (Critical): Immediately add 1.0 mL of 0.1 N HCl to the flask. This neutralizes the base, dropping the pH and permanently halting the lactone hydrolysis[6][7].

  • Final Dilution: Make up the volume to 10.0 mL with Mobile Phase A to yield a final nominal concentration of 100 µg/mL.

  • Vialing: Transfer the neutralized sample exclusively into a polypropylene or pH-controlled LCMS-certified vial[4].

Workflow Step1 1. Sample Preparation API + 0.1N NaOH (Base Stress) Step2 2. Reaction Quenching Neutralize with 0.1N HCl Step1->Step2 Step3 3. Vial Selection Use Polypropylene/Deactivated Glass Step2->Step3 Step4 4. RP-HPLC Separation Acidic Mobile Phase (Protonation) Step3->Step4 Step5 5. Detection & Validation UV 245 nm / ICH Q2(R1) Metrics Step4->Step5

Self-validating stability indicating method workflow for Drospirenone.

Chromatographic Method Conditions (RP-HPLC)

The following gradient method is engineered to separate the highly polar drospirenone acid from the intact API and other potential oxidative/acidic degradants[5][6].

  • System: UHPLC or HPLC equipped with a PDA/UV detector.

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size (e.g., Waters XBridge or equivalent)[6].

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: UV at 245 nm[7].

Table 1: RP-HPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.07030High aqueous retains the polar acid degradant.
5.05050Linear ramp to elute intact Drospirenone.
10.02080Column wash to remove highly lipophilic impurities.
12.02080Hold wash.
12.17030Return to initial conditions.
15.07030Re-equilibration.

Data Presentation & Method Validation

The method was subjected to comprehensive stress testing[1][7] and validated according to ICH Q2(R1) guidelines[5].

Table 2: Forced Degradation Results Summary

Note: The target degradation for a valid SIM is between 5% and 20%. The alkaline condition demonstrates the extreme lability of the lactone ring[1][6].

Stress ConditionTime / Temp% DegradationPrimary Degradant IdentifiedRelative Retention Time (RRT)
Alkaline (0.1 N NaOH) 30 min / 25°C~80%Drospirenone Acid Sodium Salt0.35
Acidic (0.1 N HCl) 60 min / 80°C~34%Acidic Degradants0.85, 1.15
Oxidative (3% H₂O₂) 60 min / 80°C~37%Oxidative Degradants0.20
Thermal (Solid State) 5 days / 80°C< 1%None (Stable)N/A
Photolytic (UV/Vis) 5 days< 1%None (Stable)N/A
Table 3: Method Validation Summary (ICH Q2)
Validation ParameterAcceptance CriteriaObserved Result
Specificity Resolution (Rs) > 2.0 between API and degradantsRs = 4.8 (API vs. Acid Salt)
Linearity R² > 0.999 (Range: 10-60 µg/mL)R² = 0.9996
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 100.6%
Precision (% RSD) < 2.0% (Intra-day and Inter-day)0.8% (Intra-day), 1.3% (Inter-day)
Robustness No significant change in RRT or RsPass (Stable across pH, Flow, Temp shifts)

Sources

Troubleshooting & Optimization

Technical Support Center: Drospirenone Analysis & Stability Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Drospirenone (DRSP) Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical challenge in DRSP analysis: preventing unintended hydrolysis and isomerization during sample preparation and LC-MS/MS analysis.

Drospirenone is a synthetic progestin with a unique spironolactone-analog structure containing a highly strained cyclopropyl-lactone configuration. This structural tension makes it exceptionally vulnerable to pH-induced degradation[1]. This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your analytical workflows.

Part 1: Mechanistic Understanding of Drospirenone Instability

Q1: What are the primary chemical degradation pathways of Drospirenone that I need to control during sample handling?

A1: Drospirenone is highly susceptible to both acid- and base-catalyzed degradation, making strict pH control the most critical factor during your experiments[1].

  • Alkaline Hydrolysis (Base-Catalyzed): Under basic conditions (pH > 8), the lactone ring of drospirenone rapidly opens. This hydrolysis leads to the formation of an inactive triol derivative: 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β-triol[1].

  • Acidic Isomerization (Acid-Catalyzed): In acidic environments, DRSP undergoes a structural rearrangement to form 3-oxo-15α,16α-dihydro-3'H-cyclopropa-17α-pregna-4,6-diene-21,17-carbolactone[1][2].

  • Oxidative Degradation: Exposure to oxidizing agents (like hydrogen peroxide) results in the formation of a biphenyl moiety[1][3].

Causality Check: The degradation is driven by the thermodynamic instability of the lactone ring. Hydroxide ions readily attack the carbonyl carbon of the lactone in basic conditions, while acidic conditions protonate the oxygen, triggering cyclopropyl ring rearrangement.

G DRSP Drospirenone (DRSP) Intact Lactone Ring Acid Acidic Stress (pH < 4) DRSP->Acid Base Alkaline Stress (pH > 8) DRSP->Base Ox Oxidative Stress (H2O2) DRSP->Ox DegAcid Acidic Isomerization (3-oxo-15α,16α-dihydro...) Acid->DegAcid Protonation & Rearrangement DegBase Alkaline Hydrolysis (Lactone Ring Opening) Base->DegBase Hydroxide Attack DegOx Oxidative Degradation (Biphenyl Moiety) Ox->DegOx Oxidation

Drospirenone chemical degradation pathways under environmental stress.

Part 2: Troubleshooting In-Vial Degradation

Q2: My LC-MS/MS calibration standards show significant degradation when left in the autosampler overnight. What is causing this?

A2: This is a classic case of surface-catalyzed alkaline hydrolysis caused by standard glass vials. Standard borosilicate glass vials possess free silanol groups and inherent surface alkalinity that can raise the localized pH of the sample solution. Because DRSP is exceptionally sensitive to base-catalyzed ester hydrolysis, prolonged storage in standard glass vials at room temperature leads to rapid degradation[4].

Solution: You must switch to specially treated pH-control LC-MS certified glass vials or high-quality polypropylene vials, which lack the surface alkalinity that triggers the hydrolysis[4].

Table 1: Quantitative Comparison of Drospirenone Stability by Vial Type

(Based on 24-Hour Autosampler Storage at Room Temperature)

Vial Material TypeSurface Chemistry ProfileObserved DRSP DegradationAnalytical Recommendation
Standard Glass Vial High surface alkalinity (free silanols)> 20% ❌ Not Recommended
Polypropylene Vial Neutral polymer surface< 1% ✅ Acceptable
TruView™ pH Control Glass Deactivated, pH-neutralized glass< 1% 🌟 Optimal for LC-MS/MS

Part 3: Sample Preparation and LC-MS/MS Methodologies

Q3: How do I extract Drospirenone from human plasma without triggering pH-induced degradation?

A3: To prevent hydrolysis during extraction, you must use a carefully buffered Solid-Phase Extraction (SPE) protocol. Mixed-mode SPE is highly recommended to selectively isolate DRSP while maintaining a neutral pH environment[5][6].

Step-by-Step Methodology: pH-Stabilized SPE for Drospirenone

Self-Validating System: Every step in this protocol is designed to keep the sample pH strictly between 6.8 and 7.2. If recovery drops below 85%, verify the pH of your wash buffers, as even slight deviations will initiate on-cartridge degradation.

  • Sample Pre-treatment: Aliquot 200 µL of human plasma. Dilute with 200 µL of a neutral buffer (e.g., 50 mM Ammonium Acetate, pH 7.0) to stabilize the lactone ring before loading[5][7].

  • SPE Conditioning: Condition the mixed-mode SPE plate (e.g., Oasis HLB) with 1 mL HPLC-grade Methanol, followed by 1 mL of HPLC-grade Water.

  • Sample Loading: Load the buffered plasma sample onto the SPE cartridge at a controlled flow rate of 1 mL/min.

  • Washing (Critical Step): Wash the cartridge with 1 mL of 5% Methanol in Water. Do NOT use acidic or basic wash modifiers.

  • Elution: Elute the DRSP using 1 mL of 100% Acetonitrile. Avoid using basic modifiers (like NH4OH) in the elution solvent[5].

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute immediately in 100 µL of the initial LC mobile phase (e.g., 70:30 Ammonium Acetate buffer pH 6.8 : Acetonitrile)[3][8].

SPE Plasma 1. Plasma Pre-treatment Buffer to pH 7.0 Load 2. Load Sample Mixed-Mode SPE Plasma->Load Wash 3. Neutral Wash 5% MeOH in H2O Load->Wash Elute 4. Elution 100% Acetonitrile Wash->Elute Recon 5. Reconstitution pH 6.8-7.2 Buffer Elute->Recon LCMS 6. LC-MS/MS Neutral Mobile Phase Recon->LCMS

pH-controlled Solid-Phase Extraction (SPE) workflow for Drospirenone.

Q4: What are the optimal LC-MS/MS mobile phase conditions to ensure on-column stability?

A4: The mobile phase must be strictly buffered near physiological pH to prevent on-column hydrolysis or isomerization[3][7][8].

Causality Check: Using standard LC-MS modifiers like 0.1% Formic Acid (pH ~2.7) or 0.1% Ammonia (pH ~10) will cause DRSP to degrade dynamically during the chromatographic run. This manifests as split peaks, poor recovery, and inaccurate quantitation.

Protocol: Use a gradient system where Mobile Phase A is 10 mM Ammonium Acetate buffered to pH 6.8 - 7.2, and Mobile Phase B is 100% Acetonitrile[3][7][8]. This neutral pH range perfectly preserves the lactone ring while providing sufficient volatility for positive electrospray ionization (ESI+)[7].

References

  • Stressed degradation study of Drospirenone in H2O2 and characterization of degradants. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at: [Link]

  • Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form. Current Pharma Research. Available at: [Link]

  • A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Waters Corporation. Available at: [Link]

  • A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Chromatography Online. Available at: [Link]

  • Determination of Drospirenone in Human Plasma by LC–Tandem-MS. ResearchGate. Available at: [Link]

  • The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis. Waters Corporation. Available at: [Link]

  • The Effect of Sample Vials on Analyte Stability. LCMS.cz. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Drospirenone Acid Sodium Salt Peak Tailing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals working with steroidal formulations, you may encounter significant chromatographic challenges when analyzing drospirenone degradation products. Drospirenone is a unique progestogen containing a sensitive lactone ring. Under alkaline conditions (e.g., during formulation or forced degradation), this ring undergoes hydrolysis to form drospirenone acid, often isolated as a sodium salt[1].

While the parent drospirenone is a neutral molecule with excellent chromatographic behavior, the resulting drospirenone acid sodium salt is a highly polar carboxylate anion. This fundamental chemical shift introduces severe peak tailing during High-Performance Liquid Chromatography (HPLC) analysis. This guide provides field-proven, mechanistically grounded solutions to restore peak symmetry and quantitative accuracy.

Mechanistic Analysis: The Root Cause of Peak Tailing

Q: Why does Drospirenone acid sodium salt exhibit severe peak tailing compared to the Drospirenone API?

A: The causality lies in the molecular transformation and its interaction with the stationary phase. When the lactone ring opens, the molecule gains a carboxylic acid moiety[1]. In a standard reversed-phase HPLC system, peak tailing for this compound is driven by two distinct mechanisms:

  • Chemical Interactions (Secondary Silanol Effects): Silica-based columns possess residual silanol groups (Si-OH) that become ionized (Si-O⁻) at mid-to-high pH. The polar carboxylic acid of drospirenone acid interacts with these active sites via hydrogen bonding or ion-exchange, delaying the elution of a fraction of the analyte molecules[2].

  • Partial Ionization: If the mobile phase pH is near the pKa of the carboxylic acid (typically around pH 4.0–5.0), the analyte exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. This dual-state existence causes the analyte to travel at two slightly different velocities, manifesting as a broadened, tailing peak[3].

G Drospirenone Drospirenone API (Neutral Lactone) Hydrolysis Alkaline Hydrolysis (NaOH Exposure) Drospirenone->Hydrolysis DrospirenoneAcid Drospirenone Acid Sodium Salt (Polar Carboxylate Anion) Hydrolysis->DrospirenoneAcid TailingCauses Chromatographic Tailing Mechanisms DrospirenoneAcid->TailingCauses Silanol Secondary Silanol Interactions (H-Bonding / Ion-Exchange) TailingCauses->Silanol PartialIon Partial Ionization (Inadequate Buffer Capacity) TailingCauses->PartialIon Diluent Physical Dispersion (Sample Diluent Mismatch) TailingCauses->Diluent Solutions Optimized HPLC Method (Symmetrical Peak) Silanol->Solutions End-capped Column PartialIon->Solutions pH < 3.0 Buffer Diluent->Solutions Match Mobile Phase

Mechanistic pathway of Drospirenone degradation and targeted HPLC peak tailing resolutions.

Mobile Phase & Buffer Optimization

Q: How should I adjust the mobile phase to correct the peak asymmetry of the acid salt?

A: You must control the ionization state of the carboxylate group. The most effective strategy is ion suppression. By lowering the mobile phase pH to at least 1.5 units below the analyte's pKa (e.g., to pH 2.5), you force the drospirenone acid into its fully protonated, neutral state. This eliminates ion-exchange interactions with the stationary phase and ensures the molecule travels as a single, uniform band[3]. Furthermore, using an adequate buffer concentration (10–50 mM) masks any remaining active sites on the column[4].

Quantitative Data: Buffer Selection Impact on Drospirenone Acid Peak Symmetry

Buffer SystempH RangeConcentrationExpected Peak Asymmetry (As)Mechanistic Outcome
Phosphate Buffer2.0 - 2.525 mM1.0 - 1.1 (Ideal)Full protonation; high buffer capacity masks silanols.
0.1% Formic Acid2.7 - 2.9~22 mM1.2 - 1.4 (Acceptable)Protonates carboxylate; LC-MS compatible.
Ammonium Acetate6.5 - 7.010 - 20 mM> 2.0 (Tailing)Partial ionization; mixed-mode retention occurs.
Water (No Buffer)~ 5.50 mM> 2.5 (Severe Tailing)Uncontrolled ionization; severe secondary interactions.

Experimental Protocol: Self-Validating pH Optimization Workflow This protocol incorporates a neutral marker to definitively prove that tailing is chemical (pH-driven) rather than physical (plumbing/dead volume)[5].

  • Prepare the Buffer: Dissolve 3.4 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water to create a ~25 mM solution.

  • Adjust pH: Titrate with orthophosphoric acid until the pH reaches exactly 2.5. Filter through a 0.22 µm membrane.

  • Prepare the Validation Sample: Spike your Drospirenone acid sodium salt sample with a neutral marker (e.g., Toluene or Uracil, which do not undergo acid-base interactions).

  • Execute the Run: Inject the sample into the HPLC system.

  • Evaluate Causality:

    • If both peaks tail: You have a physical problem (e.g., column void, dead volume in tubing)[5].

    • If the neutral marker is symmetrical but the acid tails: The issue is chemical. Proceed to column optimization.

Stationary Phase Chemistry

Q: Which column chemistries are best suited to prevent secondary interactions for this specific impurity?

A: Even with a highly buffered, low-pH mobile phase, residual silanols can still cause hydrogen bonding. To mitigate this, you must select a column specifically engineered to shield analytes from the silica backbone. Modern "end-capped" columns undergo a secondary chemical derivatization process that reacts with residual silanol groups, effectively neutralizing them[6]. For highly polar carboxylic acids like drospirenone acid, a base-deactivated, highly end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus) or a polar-embedded phase is required to achieve an asymmetry factor (As) close to 1.0[6].

Sample Diluent and Injection Effects

Q: Can the sample solvent itself cause tailing, and how do I prevent this?

A: Yes. This is a physical phenomenon known as "solvent mismatch" or "infinite dilution." If your drospirenone acid sodium salt is dissolved in a strong solvent (e.g., 100% Acetonitrile or Methanol) and injected into a highly aqueous mobile phase, the analyte molecules at the edges of the injection plug will travel down the column faster than those in the center until the plug fully dilutes into the mobile phase[2]. This dispersion causes a distorted, tailing peak[5].

Experimental Protocol: Diluent Strength Step-Down Validation To eliminate solvent mismatch as a variable, ensure the sample is dissolved in a solvent that matches or is weaker than the initial mobile phase composition[4].

  • Stock Solution: Prepare a concentrated stock of Drospirenone acid sodium salt in Methanol (e.g., 1 mg/mL).

  • Dilution Step: Aliquot the stock and dilute it to the working concentration (e.g., 50 µg/mL) using the initial mobile phase (e.g., 60% Aqueous Buffer : 40% Acetonitrile).

  • Injection Volume Control: Restrict the injection volume to < 10 µL to prevent localized overloading of the stationary phase, which can also mimic tailing[2].

  • Analyze & Validate: Compare the peak shape against an injection made purely in 100% organic diluent. The matched-diluent injection will exhibit a significantly sharper, more symmetrical peak, validating that the tailing was diluent-induced.

References[1] Biotransformation of Current-Use Progestin Dienogest and Drospirenone in Laboratory-Scale Activated Sludge Systems Forms High-Yield Products with Altered Endocrine Activity. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.est.1c04389[2] Common Causes Of Peak Tailing in Chromatography. ALWSCI.https://www.alwsci.com/news/common-causes-of-peak-tailing-in-chromatograph[3] Your Guide to Select the buffer in HPLC development part 2. PharmaCores.https://www.pharmacores.com/2023/10/your-guide-to-select-buffer-in-hplc_21.html[4] Resolving peak tailing in HPLC analysis of hydantoin compounds. Benchchem.https://www.benchchem.com/troubleshooting/hplc-peak-tailing-hydantoin[6] Peak Tailing in HPLC. Element Lab Solutions.https://www.elementlabsolutions.com/peak-tailing-in-hplc[5] HPLC Peak Tailing. Axion Labs.https://axionlabs.com/hplc-peak-tailing/

Sources

🔬 Mechanistic Insight: The Vulnerability of Drospirenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Drospirenone Analytical & Formulation Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic recovery and unexpected chromatographic peaks of Drospirenone (DRSP) during assay development and dissolution testing.

Drospirenone is notoriously sensitive to its microenvironment. While much literature focuses on its acid-catalyzed isomerization, alkaline degradation is often the hidden culprit behind failing assays, particularly when working with basic excipients or high-pH dissolution media. This guide provides field-proven, mechanistically grounded troubleshooting strategies to minimize artifactual degradation and ensure the scientific integrity of your analytical workflows.

Q: Why does Drospirenone degrade so rapidly in alkaline solvents, and what is the mechanism?

A: Drospirenone contains a highly strained spirolactone ring at the C-17 position. In the presence of alkaline solvents or basic microenvironments (pH > 7.5), the electrophilic carbonyl carbon of this lactone ring becomes a prime target for nucleophilic attack by hydroxide ions (OH⁻).

This nucleophilic addition triggers an irreversible saponification-like ring cleavage, resulting in the formation of 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol [1]. Because this triol degradant is significantly more polar than intact drospirenone, it will elute much earlier on a standard C18 reversed-phase column, often masquerading as an early-eluting impurity or causing a massive drop in the main peak area.

Pathway A Drospirenone (Intact) Spirolactone Ring Closed B Alkaline Microenvironment (OH- Nucleophilic Attack) A->B Exposure to pH > 7.5 C Lactone Ring Cleavage (C-17 Carbonyl Attack) B->C Nucleophilic Addition D Major Degradant: 17α-(3-hydroxy propyl)-...-triol C->D Irreversible Hydrolysis

Drospirenone alkaline degradation pathway via lactone ring cleavage.

📊 Quantitative Degradation Profile

To understand the boundaries of Drospirenone's stability, we must look at forced degradation data. The table below summarizes the causality and extent of degradation under various stress conditions[2][3].

Stress ConditionReagent / EnvironmentTemp & TimeDegradation ExtentPrimary Degradation Product
Alkaline Hydrolysis 0.1M - 1.0M NaOH60–80°C, 30 minUp to 78.5% (Highly Labile)17α-(3-hydroxy propyl)-...-triol
Acidic Hydrolysis 0.1M - 1.0M HCl80°C, 30–60 min~20% (Moderately Labile)3-oxo-15α,16α-dihydro-...-carbolactone
Oxidative Stress 1% - 3% H₂O₂RT to 80°C, 1 hr~19% (Labile)Biphenyl moiety
Thermal / Photolytic 80°C Dry Heat / UV5 DaysMinimal (< 5%)N/A (Relatively Stable)

Insight: Drospirenone is disproportionately sensitive to alkaline stress compared to acidic or oxidative stress[2]. Even mild alkalinity during sample preparation can skew your assay results.

🛠 Troubleshooting & FAQs: Analytical & Formulation Challenges

Q: I am seeing a massive secondary peak at an early retention time during my dissolution testing of a new tablet formulation. How do I fix this?

A: If your formulation utilizes basic carriers or if your dissolution medium is alkaline, the drug is likely hydrolyzing in situ[4].

  • Formulation Fix: Avoid co-milling or wet-granulating Drospirenone with highly alkaline excipients. If basic carriers must be used, consider molecularly dispersing the drug in a neutral polymer matrix (like HPMC or PVP) to shield it from the microenvironmental pH[4].

  • Analytical Fix: If the degradation is happening in the HPLC vial post-extraction, immediately quench the extraction solvent. Neutralize the sample with a stoichiometric equivalent of dilute HCl immediately after the required dissolution/extraction time[5].

Q: How do I extract Drospirenone from a complex, slightly basic formulation matrix without inducing artifactual degradation during sample prep?

A: You must implement a Stabilized Extraction Protocol . The protocol below is a self-validating system designed to prevent lactone ring cleavage by controlling solvent polarity, pH, and thermal energy.

Step-by-Step Methodology: Stabilized Extraction & Analysis

Step 1: Solvent Selection Bypass aqueous alkaline mixtures entirely. Use 100% Methanol or Acetonitrile (ACN) as your primary extraction solvent. Drospirenone is highly soluble in these organic solvents, and the lack of water prevents hydrolytic cleavage.

Step 2: Microenvironmental pH Buffering If extracting from a basic matrix (e.g., tablets containing basic salts), pre-spike your organic extraction solvent with a mild acidic buffer (e.g., 0.1% Formic Acid or a pH 6.0 Ammonium Acetate buffer) to immediately neutralize basic excipients upon dissolution.

Step 3: Thermal Control Do not use heated sonication. The activation energy for alkaline hydrolysis is easily reached during ultrasonic heating. Maintain the extraction bath at strictly < 25°C using ice packs if necessary.

Step 4: Rapid Quenching & Filtration If forced degradation studies are being performed (e.g., using 0.1N NaOH), quench the reaction exactly at the target timepoint by adding an equimolar amount of 0.1N HCl[5]. Filter immediately through a 0.22 µm PTFE syringe filter.

Step 5: Self-Validation (System Suitability Check) How to trust your protocol: Before running actual samples, spike a known concentration of pure DRSP reference standard into your basic placebo matrix. Run it through Steps 1-4. Inject into the HPLC. If the area of the triol degradant peak is > 0.5%, your extraction protocol is inducing artifactual degradation, and the buffer strength in Step 2 must be increased.

Workflow S1 1. Solvent Selection Use 100% MeOH or ACN S2 2. pH Control Buffer extraction to pH 6.0 S1->S2 S3 3. Thermal Control Maintain sonication < 25°C S2->S3 S4 4. Rapid Quenching Immediate HCl neutralization S3->S4 S5 5. Protocol Validation Verify triol degradant < 0.5% S4->S5

Step-by-step stabilized extraction workflow for Drospirenone.

📚 References

  • Current Pharma Research. Stability Indicating RP-HPLC Method for Drospirenone. Human Journals. [Link]

  • Google Patents. WO2009138224A1 - Pharmaceutical composition comprising drospirenone.

  • Indian Journal of Pharmaceutical Education and Research. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. IJPER.[Link]

Sources

Technical Support Center: Optimizing pH for Drospirenone Acid Sodium Salt Stability

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides field-proven insights and detailed protocols to help you navigate the complexities of drospirenone stability. The core challenge with drospirenone lies in its γ-lactone ring, which is susceptible to pH-dependent hydrolysis. Understanding and controlling this equilibrium is paramount for developing a stable formulation.

Core Concepts: The Chemistry of Drospirenone Stability

Drospirenone's structure contains a lactone, which is a cyclic ester. This functional group can undergo reversible hydrolysis, opening the ring to form a hydroxy carboxylate, known as drospirenone acid. The sodium salt of this acid is the "drospirenone acid sodium salt". This equilibrium is highly sensitive to pH.

  • Alkaline Conditions (High pH): Base-catalyzed hydrolysis is a major degradation pathway for drospirenone.[1][2] The high concentration of hydroxide ions promotes the irreversible opening of the lactone ring, leading to the formation of the drospirenone acid salt. While this is the salt form mentioned in the topic, uncontrolled hydrolysis is considered degradation of the active pharmaceutical ingredient (API), drospirenone.

  • Acidic Conditions (Low pH): Drospirenone is also susceptible to degradation under acidic conditions, though it is generally more stable than in alkaline environments.[2][3] Acid-catalyzed degradation leads to different products entirely, not the simple ring-opened acid.[1][4][5]

  • Neutral pH: Near-neutral pH is generally where drospirenone exhibits its greatest stability, as this minimizes both acid- and base-catalyzed hydrolysis.

The primary goal in formulation is to find the optimal pH "sweet spot" that keeps the lactone ring intact and prevents the formation of other degradation products.

Drospirenone_Equilibrium cluster_0 High pH (Alkaline) cluster_1 Optimal pH (Near Neutral) cluster_2 Low pH (Acidic) Alkaline Drospirenone Acid Sodium Salt (Ring-Opened Form) Drospirenone Drospirenone (Active Lactone Form) Alkaline->Drospirenone Lactonization (H⁺ catalyzed) Drospirenone->Alkaline Hydrolysis (OH⁻ catalyzed) AcidDegradant Acid-Specific Degradation Product Drospirenone->AcidDegradant Degradation (H⁺ catalyzed)

Caption: pH-dependent equilibrium of drospirenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for drospirenone related to pH?

Drospirenone's primary degradation pathways are hydrolysis-driven.

  • Alkaline Hydrolysis: This is the most significant pathway, leading to the opening of the γ-lactone ring to form 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol.[1][5] This is essentially the drospirenone acid.

  • Acidic Hydrolysis: Under acidic stress, drospirenone degrades to a different product, identified as 3-oxo-15α,16α-dihydro-3'H-cyclopropa[6][7]-17α-pregna-4,6-diene-21,17-carbolactone.[1][4][5]

Q2: What is the ideal pH range for maximum stability of drospirenone in an aqueous solution?

While the exact optimal pH can depend on the full formulation matrix (buffers, excipients), forced degradation studies indicate that drospirenone is most stable in a slightly acidic to neutral pH range. An RP-HPLC method using a mobile phase of ammonium acetate:acetonitrile (70:30) was optimized at a pH of 6.8-7.2, suggesting stability in this range for analytical purposes.[3] Another study utilized a mobile phase at pH 8.0, but this may be for chromatographic separation rather than optimal stability.[8][9] The key is to avoid strongly alkaline and strongly acidic conditions.

Q3: Which analytical techniques are best for monitoring pH-dependent stability?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or Photodiode Array (PDA) detection is the industry standard.[1] A well-developed, stability-indicating HPLC method should be able to separate intact drospirenone from its major acidic and alkaline degradation products, as well as any oxidative degradants.[3][8] For definitive identification of unknown degradants, hyphenated techniques like LC-MS are essential.[1][5]

Q4: Can the type of storage vial affect the pH and stability of my drospirenone solution?

Absolutely. This is a critical and often overlooked factor. Standard glass vials can leach sodium ions, which raises the pH of unbuffered or weakly buffered solutions over time. This pH shift can accelerate base-catalyzed hydrolysis of drospirenone in the vial, leading to artificially high degradation results. To mitigate this, it is highly recommended to use polypropylene vials or specialized pH-control certified glass vials for stability studies and during long analytical runs.[1]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Rapid loss of drospirenone peak area in solution, with a new, earlier-eluting peak appearing. Alkaline Hydrolysis: The pH of your solution is likely too high (>7.5), causing rapid opening of the lactone ring. This can be due to the formulation itself or leaching from glass vials.1. Verify pH: Immediately measure the pH of your solution. 2. Buffer System: Implement a suitable buffer system (e.g., phosphate, citrate) to maintain the target pH. 3. Change Vials: Switch to polypropylene or pH-control certified vials to prevent pH drift during storage and analysis.[1]
No significant degradation is observed even under harsh acidic or basic stress. Insufficient Stress: The conditions (temperature, duration, stressor concentration) are too mild to induce the desired 5-20% degradation recommended by ICH guidelines.[5][10]1. Increase Stress: Systematically increase the stress level. For example, move from 0.1 M NaOH to 1 M NaOH, or increase the temperature from room temperature to 60-80°C.[3][4] 2. Extend Duration: Increase the incubation time, taking multiple time points to track the degradation kinetics.
Excessive degradation (>80%) is observed, leaving very little parent drug. Overly Harsh Stress: The conditions are too aggressive, leading to complete or near-complete degradation. This prevents the accurate study of degradation pathways.1. Reduce Stress: Decrease the stressor concentration, temperature, or exposure time.[5] The goal is to achieve partial degradation to properly resolve and identify the degradants.[1]
Poor resolution between the drospirenone peak and its degradation products in HPLC. Suboptimal Chromatographic Method: The mobile phase composition, pH, or column chemistry is not suitable for separating these closely related compounds.1. Adjust Mobile Phase pH: The ionization state of the ring-opened drospirenone acid is pH-dependent. Experiment with different mobile phase pH values to maximize separation.[1] 2. Modify Organic Ratio: Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer.[1] 3. Evaluate Column: While C18 columns are common, consider a different stationary phase (e.g., Phenyl, C8) that may offer different selectivity.[1]

Quantitative Data Summary: Forced Degradation

The following table summarizes typical degradation results from forced degradation studies, highlighting the compound's sensitivity.

Stress ConditionReagent/TempDuration% Degradation ObservedReference
Alkaline Hydrolysis 1 M NaOH30 min~78.5%[3]
Acidic Hydrolysis 1 M HCl30 min~20%[3]
Oxidative 1% H₂O₂1 hour~19%[10]
Oxidative 3% H₂O₂Not specified>19%[10]
Thermal 80°C5 daysMinimal[3]
Photolytic UV/Visible Light5 daysMinimal[3]

Note: Degradation percentages are approximate and can vary based on specific experimental conditions.

Experimental Protocol: pH-Rate Profile Study

This protocol provides a framework for determining the optimal pH for drospirenone stability in your specific formulation base.

Caption: Workflow for a pH-rate stability study.

Objective: To determine the pH at which drospirenone exhibits the lowest degradation rate in an aqueous solution at a constant temperature.

Methodology:

  • Preparation of Buffers:

    • Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10).

    • Ensure the buffer strength is sufficient to maintain the pH upon addition of the drug solution but will not interfere with the analytical method. A concentration of 50 mM is often a good starting point.[9]

    • Verify the final pH of each buffer solution with a calibrated pH meter.

  • Preparation of Drospirenone Stock Solution:

    • Prepare a concentrated stock solution of drospirenone in a suitable organic solvent where it is highly soluble and stable (e.g., methanol or acetonitrile). A typical concentration is 1 mg/mL.[1]

    • This minimizes the amount of organic solvent added to the aqueous buffer system.

  • Sample Preparation and Incubation:

    • For each pH buffer, pipette a precise volume of the buffer into several polypropylene vials.

    • Spike each vial with a small, precise volume of the drospirenone stock solution to achieve the target final concentration (e.g., 50 µg/mL). The volume of organic solvent should be minimal (e.g., <5% of total volume) to avoid affecting the solution properties.

    • Prepare multiple vials per pH point to be sampled at different times.

    • Incubate all samples in a temperature-controlled chamber (e.g., 40°C or 60°C to accelerate degradation).

  • Time-Point Sampling:

    • Immediately after preparation, take the first sample (T=0) from each pH series.

    • Withdraw subsequent samples at predetermined time points (e.g., 2, 4, 8, 12, 24 hours). The exact times will depend on the degradation rate.

    • For each sample, immediately quench the degradation reaction. This can be done by diluting it in the mobile phase and/or neutralizing the pH if it is highly acidic or basic. Store the quenched samples at a low temperature (e.g., 4°C) until analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated, stability-indicating HPLC method.

    • Record the peak area of the intact drospirenone for each sample.

  • Data Analysis:

    • For each pH, plot the concentration (or peak area) of drospirenone versus time.

    • Determine the observed degradation rate constant (k_obs) at each pH, typically from the slope of the natural log of concentration versus time plot (for first-order kinetics).

    • Create a pH-rate profile by plotting log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve corresponds to the pH of maximum stability.

References

  • Indian Journal of Pharmaceutical Education and Research. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. [Link]

  • Journal of Current Pharma Research. (2019). Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies. [Link]

  • Sutar et al., IJPSR. (2020). Stressed degradation study of Drospirenone. [Link]

  • Future Journal of Pharmaceutical Sciences. (2021). New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. [Link]

  • ResearchGate. (n.d.). A stability indicating HPLC method for the determination of drospirenone in pharmaceutical dosage forms. [Link]

  • Omics Online. (2018). Simultaneous Quantification of Drospirenone, Ethinyl Estradiol and Levomefolate by Stability Indicating RP-HPLC Method. [Link]

  • Google Patents. (2009). WO2009138224A1 - Pharmaceutical composition comprising drospirenone.
  • Waters Corporation. (n.d.). The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). STRUCTURE ELUCIDATION OF OXIDATIVE DEGRADATION PRODUCT OF DROSPIRENONE. [Link]

  • Google Patents. (2012).
  • RJPBCS. (2012). A Stability Indicating HPLC Method for the Determination of Drospirenone in Pharmaceutical Dosage Forms. [https://www.rjpbcs.com/pdf/2012_3(1)/[3].pdf]([Link]3].pdf)

Sources

Technical Support Center: Resolving Drospirenone and Acid Impurity Co-Elution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve baseline resolution between Drospirenone (DRSP) and its primary degradant, the drospirenone acid impurity.

This guide abandons generic troubleshooting in favor of a causality-driven, self-validating approach to chromatographic method development. By understanding the fundamental molecular behavior of DRSP, you can engineer robust analytical workflows that eliminate co-elution artifacts.

Executive Mechanistic Insight: The Causality of Co-Elution

To solve the co-elution problem, we must first understand the structural chemistry of the analyte. Drospirenone is a synthetic progestin characterized by a delicate γ-lactone ring at the C-17 position.

The Root Cause of the Impurity: In the presence of aqueous media—particularly under neutral to alkaline conditions—the γ-lactone ring is highly susceptible to hydrolysis. This reaction opens the ring, converting drospirenone into its acid form (drospirenone acid), as documented in pharmacological metabolic profiling ().

The Chromatographic Consequence: Drospirenone acid has a pKa of approximately 4.5. If your High-Performance Liquid Chromatography (HPLC) mobile phase pH is unbuffered or drifts above pH 4.0, the carboxylic acid group of the impurity ionizes. This ionized species is highly polar, causing it to lose affinity for the hydrophobic C18 stationary phase. Consequently, it elutes rapidly, broadens, and co-elutes with the intact drospirenone peak.

The Solution: By strictly controlling the mobile phase pH between 3.0 and 3.5, we force the acid impurity into a fully protonated (unionized) state. This restores its hydrophobicity, allowing it to be retained and cleanly resolved from the parent lactone.

Mechanism DRSP Drospirenone (Intact γ-Lactone) Hydrolysis Aqueous/Alkaline Hydrolysis DRSP->Hydrolysis Ring Opening AcidIon Drospirenone Acid (Ionized Form) Hydrolysis->AcidIon High pH Co-elution Protonation Acidic Mobile Phase (pH 3.0 - 3.5) AcidIon->Protonation pH Adjustment AcidUn Drospirenone Acid (Unionized Form) Protonation->AcidUn Retained & Resolved

Mechanism of Drospirenone lactone ring opening and pH-dependent chromatographic resolution.

Diagnostic Troubleshooting FAQs

Q1: Why does the drospirenone acid impurity suddenly co-elute with the main peak after previously showing good resolution? A1: This is almost always a symptom of mobile phase pH drift or column degradation. If you are using a volatile buffer (like formic acid) or an improperly prepared phosphate buffer, the pH can slowly rise above 4.0 over a long sequence. As the pH approaches the pKa of the acid impurity, it partially ionizes, causing peak tailing and co-elution. Action: Verify the pH of your aqueous mobile phase daily using a calibrated pH meter prior to adding organic modifiers.

Q2: How can I prevent the artifactual formation of the acid impurity during sample preparation? A2: Drospirenone is highly sensitive to its diluent environment, showing rapid degradation under both basic and strongly acidic conditions (). Artifactual acid impurity formation occurs when samples are prepared in diluents with a pH > 7.0 or left at room temperature for extended periods. Action: Always use a neutral to slightly acidic organic/aqueous diluent (e.g., Acetonitrile:Water 50:50 v/v). Keep samples chilled in the autosampler at 4 °C to arrest hydrolysis kinetics.

Q3: Why is a gradient method preferred over isocratic elution for this specific separation? A3: While isocratic methods exist, a gradient method is vastly superior for impurity profiling. The polarity gap between the unionized acid impurity, the parent DRSP, and late-eluting hydrophobic degradants (like 6,7-Epidrospirenone) is significant. A gradient starting at lower organic composition (e.g., 40% Acetonitrile) ensures the acid impurity is adequately retained and focused on the column head, while a subsequent ramp to 60-80% organic ensures timely elution of strongly retained process impurities, as demonstrated in recent Quality by Design (QbD) robustness studies ().

Troubleshooting Start Issue: Co-elution of DRSP & Acid Impurity CheckPH Check Mobile Phase pH Is pH < 4.0? Start->CheckPH AdjustPH Adjust to pH 3.0-3.5 (e.g., 0.1% H3PO4) CheckPH->AdjustPH No CheckGrad Evaluate Gradient Profile CheckPH->CheckGrad Yes AdjustPH->CheckGrad OptGrad Decrease Initial %B to increase retention CheckGrad->OptGrad Poor Resolution CheckPrep Review Sample Prep Avoid alkaline diluents CheckGrad->CheckPrep Good Resolution OptGrad->CheckPrep Success Baseline Resolution (Rs > 2.0) CheckPrep->Success

Step-by-step troubleshooting workflow for resolving Drospirenone and acid impurity co-elution.

Self-Validating Experimental Protocol

To guarantee scientific integrity, the following stability-indicating RP-HPLC protocol incorporates a strict System Suitability Testing (SST) mechanism. The run is only valid if the system proves its capability to resolve the critical pair (DRSP and Drospirenone Acid) prior to sample analysis.

Phase 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.0 mL of HPLC-grade Orthophosphoric acid ( H3​PO4​ ) in 1000 mL of Milli-Q water. Adjust the pH to exactly 3.5 using dilute NaOH or additional acid if necessary. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Mix Acetonitrile and Milli-Q water in a 50:50 (v/v) ratio.

Phase 2: Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of Drospirenone reference standard into a 100 mL volumetric flask. Dissolve completely in 50 mL of Acetonitrile, then make up to the mark with Milli-Q water (Concentration: 100 µg/mL).

  • System Suitability Solution (Critical Step): Spike 1.0 mL of the Standard Stock Solution with 10 µg of Drospirenone Acid Impurity reference standard. Dilute to 10 mL with the Diluent.

Phase 3: Instrumental Conditions
  • Column: End-capped C18 column (e.g., Agilent Zorbax SB C18, 250 mm × 4.6 mm, 5 µm). Causality: End-capping minimizes secondary interactions between residual silanols and the analyte, preventing peak tailing.

  • Column Temperature: 40 °C.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 215 nm.

  • Injection Volume: 20 µL.

  • Gradient Program:

    • 0.0 - 5.0 min: 40% B

    • 5.0 - 15.0 min: Linear ramp to 60% B

    • 15.0 - 20.0 min: Hold at 60% B

    • 20.0 - 22.0 min: Return to 40% B

    • 22.0 - 30.0 min: Re-equilibration at 40% B

Phase 4: System Validation (SST)

Before injecting unknown samples, inject the System Suitability Solution. The system is self-validated and ready for analysis ONLY if the following criteria are met:

  • Resolution ( Rs​ ): Must be ≥3.0 between the Drospirenone Acid Impurity and the main Drospirenone peak.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the Drospirenone peak.

  • %RSD: Area response for 5 replicate injections of the Standard Solution must be ≤2.0% .

Quantitative Data & Chromatographic Parameters

The following table summarizes the expected chromatographic behavior of Drospirenone and its critical impurities under the optimized protocol.

Analyte / ImpurityRelative Retention Time (RRT)Expected Retention Time (min)Resolution ( Rs​ ) vs DRSPCausality of Elution Order
Drospirenone Acid 0.85~8.5> 3.0Even when unionized, the opened lactone ring exposes polar hydroxyl and carboxyl groups, eluting earlier.
Drospirenone (DRSP) 1.00~10.0N/AIntact hydrophobic γ-lactone ring dictates baseline retention.
6,7-Epidrospirenone 1.15~11.5> 2.5Stereoisomeric rearrangement increases hydrophobicity relative to the parent compound.
Drospirenone Impurity A 1.25~12.5> 4.0Loss of the methylene group alters the steroid backbone, increasing non-polar interactions.

References

  • Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study Source: Journal of AOAC International (via PubMed) URL:[Link][1]

  • Drospirenone - New Drug Approvals (Metabolic and Structural Profiling) Source: New Drug Approvals URL:[Link][2]

  • A Stability Indicating HPLC Method for the Determination of Drospirenone in Pharmaceutical Dosage Forms Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences (via ResearchGate) URL:[Link][3]

Sources

Drospirenone acid sodium salt degradation under stress conditions

Author: BenchChem Technical Support Team. Date: March 2026

Drospirenone Acid Sodium Salt Degradation: Technical Support & Troubleshooting Center

Introduction Welcome to the Drospirenone Stability and Degradation Support Center. Drospirenone (DRSP) is a synthetic progestin characterized by a unique spirocyclic lactone ring. While stable under photolytic and thermal conditions, it is highly susceptible to hydrolytic and oxidative stress. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for managing drospirenone degradation—specifically focusing on the formation and behavior of the drospirenone acid sodium salt under alkaline conditions.

Section 1: Mechanistic FAQs & Troubleshooting

Q1: Why does drospirenone rapidly degrade into drospirenone acid sodium salt under alkaline conditions? A: The causality lies in the thermodynamic instability of drospirenone's C-17 spirocyclic lactone ring in high-pH environments. Under alkaline stress (e.g., 0.1 M NaOH), the lactone ring undergoes nucleophilic attack by hydroxide ions, resulting in a reversible ring-opening hydrolysis [1]. This reaction forms 17α-(3-hydroxypropyl)-6β,7β,15β,16β-dimethylene-5β-androstane-3β,5,17β-triol, which is isolated as the drospirenone acid sodium salt. Because the open-chain carboxylate salt is thermodynamically favored at high pH, the reaction will proceed to completion unless quenched.

Q2: During acidic stress testing, my drospirenone parent peak disappears almost instantly. How do I control this? A: Drospirenone is notoriously acid-sensitive. In acidic media (mimicking gastric pH ~1), the molecule rapidly undergoes isomerization rather than simple hydrolysis [2]. It forms inactive isomers such as 3-oxo-15α,16α-dihydro-3'H-cyclopropa[15,16]-17α-pregna-4,6-diene-21,17-carbolactone [3]. To achieve the ICH-recommended target of 5–20% degradation without completely destroying the parent API, you must strictly control exposure time (e.g., limit to 10–30 minutes) and immediately neutralize the solution with NaOH to halt the acid-catalyzed rearrangement [4].

Q3: What is the primary degradant observed under oxidative stress? A: Exposure to oxidizing agents (e.g., 3% H₂O₂ at 80°C) leads to significant degradation—up to 19% within 1 hour [5]. The primary oxidative degradant, identified via LC-MS and NMR, is a biphenyl moiety derivative [5]. If you observe no degradation, ensure your H₂O₂ stock is fresh, as peroxide degrades over time, reducing the oxidative potential of the stressor.

Q4: I am not observing any significant degradation of drospirenone during thermal or photolytic stress. What should I troubleshoot? A: This is expected behavior. Drospirenone bulk powder is chemically stable under thermal and photolytic stress [3]. If your protocol requires proving the stability-indicating power of your assay, focus your forced degradation efforts on alkaline, acidic, and oxidative pathways where the molecule exhibits natural lability [4].

Section 2: Degradation Pathways Visualization

Pathway DRSP Drospirenone (DRSP) Parent API Alkaline Alkaline Stress (0.1M NaOH, 80°C) DRSP->Alkaline Acidic Acidic Stress (0.1M HCl, 80°C) DRSP->Acidic Oxidative Oxidative Stress (3% H2O2, 80°C) DRSP->Oxidative AcidSalt Drospirenone Acid Sodium Salt (Lactone Ring Opening) Alkaline->AcidSalt Hydrolysis Isomer Isomerized Degradant (Acid-Catalyzed) Acidic->Isomer Isomerization Biphenyl Biphenyl Moiety (Oxidative Impurity) Oxidative->Biphenyl Oxidation

Drospirenone stress degradation pathways under alkaline, acidic, and oxidative conditions.

Section 3: Quantitative Data Summary

The following table summarizes the expected degradation profiles of drospirenone under standard ICH forced degradation conditions [3], [4], [5].

Stress ConditionReagents & ParametersPrimary Degradation ProductExpected Degradation Extent
Alkaline Hydrolysis 0.1 M NaOH, 80°C, 30 minDrospirenone acid sodium salt10 - 20%
Acidic Hydrolysis 0.1 M HCl, 80°C, 30 min3-oxo-15α,16α-dihydro isomer> 20% (Rapid)
Oxidative Stress 1% H₂O₂, Room Temp, 1 hrBiphenyl moiety derivative~19%
Oxidative Stress (Harsh) 3% H₂O₂, 80°C, 1 hrBiphenyl moiety derivative> 30%
Thermal Stress 80°C, 5 days (Solid state)None (Stable)< 1%
Photolytic Stress UV/Visible light, 5 daysNone (Stable)< 1%

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol below is designed as a self-validating system. The inclusion of a neutralization step ensures that degradation kinetics are immediately frozen, preventing post-stress degradation in the autosampler.

Workflow Step1 1. Prepare Stock Solution (1 mg/mL in Methanol) Step2 2. Apply Stress Condition (Acid, Base, or Peroxide) Step1->Step2 Step3 3. Neutralize Reaction (Quench degradation) Step2->Step3 Step4 4. Chromatographic Separation (HPLC / HPTLC) Step3->Step4 Step5 5. Structural Elucidation (LC-MS, NMR, IR) Step4->Step5

Step-by-step experimental workflow for drospirenone forced degradation and impurity isolation.

Protocol 1: Alkaline Forced Degradation (Generation of Drospirenone Acid Sodium Salt) Causality Check: Drospirenone is poorly soluble in water. Methanol is used as a co-solvent to prevent the API from precipitating during aqueous stress testing, which would otherwise lead to heterogeneous and irreproducible degradation kinetics.

  • Stock Preparation: Dissolve accurately weighed drospirenone powder in methanol to achieve a concentration of 1 mg/mL [1].

  • Stress Application: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 0.1 M NaOH [4].

  • Heating: Place the flask in a temperature-controlled water bath at 80°C for exactly 30 minutes [4].

  • Quenching (Critical Step): Remove the flask and immediately cool to room temperature. Neutralize the solution by adding an equimolar amount of HCl (e.g., 1 mL of 0.1 M HCl). Self-Validation: Verify the pH is ~7.0 using pH paper. Injecting unneutralized alkaline samples will degrade silica-based HPLC columns and cause retention time shifts [4].

  • Dilution & Analysis: Make up the volume to 10 mL with the mobile phase and analyze via stability-indicating HPLC or HPTLC [3].

Protocol 2: Acidic Stress Testing (Isomerization Monitoring) Causality Check: Because drospirenone isomerizes extremely rapidly in acid, the acid concentration is kept low (0.1 M) and exposure time is strictly monitored to prevent complete loss of the parent peak [2].

  • Stock Preparation: Prepare a 1 mg/mL drospirenone solution in methanol.

  • Stress Application: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl in a 10 mL volumetric flask [1].

  • Heating: Heat at 80°C for 30 minutes. Note: If complete degradation is observed (>20%), reduce the time to 10 minutes in subsequent runs.

  • Quenching: Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH [1].

  • Dilution & Analysis: Dilute to volume with mobile phase and analyze.

Protocol 3: Oxidative Stress Testing Causality Check: Oxidative degradation does not require pH neutralization, but the reaction must be analyzed promptly or quenched with a reducing agent (like sodium thiosulfate) if autosampler wait times exceed 12 hours.

  • Stock Preparation: Prepare a 1 mg/mL drospirenone solution in methanol.

  • Stress Application: Mix 2 mL of the stock solution with 8 mL of 1% or 3% H₂O₂ in a 10 mL volumetric flask [5].

  • Incubation: Keep the solution at room temperature (for 1% H₂O₂) or heat to 80°C (for 3% H₂O₂) for 1 hour [5].

  • Dilution & Analysis: Dilute to final volume with mobile phase and analyze via LC-MS to identify the biphenyl moiety [5].

References

  • GovInfo. "Bayer Schering Pharma AG v. Barr Laboratories, Inc., Case 2:05-cv-02308-PGS-ES Document 188." U.S. Government Publishing Office.[Link]

  • Indian Journal of Pharmaceutical Education and Research (IJPER). "Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products." IJPER.[Link]

  • International Journal of Pharmaceutical Sciences and Research (IJPSR). "Structure Elucidation of Oxidative Degradation Product of Drospirenone." IJPSR.[Link]

Technical Support Center: Drospirenone Stability and Lactone Ring Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Drospirenone. This document provides in-depth guidance on a critical aspect of Drospirenone's chemistry: the stability of its γ-lactone ring, with a specific focus on the impact of temperature. Drospirenone's therapeutic efficacy is intrinsically linked to its molecular structure, and the opening of the lactone ring represents a primary degradation pathway. Understanding the factors that influence this process is paramount for ensuring the accuracy of experimental results, the stability of formulations, and the overall integrity of your research. This guide is structured to provide direct answers to common challenges and fundamental questions through a series of FAQs and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of temperature on the stability of Drospirenone's lactone ring?

Temperature is a critical factor that accelerates the rate of chemical reactions, including the hydrolysis of Drospirenone's lactone ring.[1][2] The lactone, which is a cyclic ester, is susceptible to hydrolysis, a reaction that breaks the ring to form a hydroxy carboxylate. While Drospirenone is relatively stable in its solid, crystalline form even at elevated temperatures (e.g., 80°C for 5 days), its stability in aqueous solutions is significantly temperature-dependent.[3][4] In solution, an increase in temperature provides the necessary activation energy to speed up the rate of hydrolysis, leading to a faster degradation of the active compound. Forced degradation studies often utilize high temperatures (e.g., 80°C) to intentionally induce and study this degradation process within a shortened timeframe.[3][4][5][6]

Q2: How does pH interact with temperature to affect the lactone ring opening?

The impact of temperature on lactone ring hydrolysis is profoundly influenced by the pH of the solution.[7] This hydrolysis can be catalyzed by both acidic and basic conditions, but Drospirenone is particularly sensitive to alkaline hydrolysis.[4][5]

  • Alkaline Conditions (High pH): Base-catalyzed hydrolysis is the most significant degradation pathway for Drospirenone.[3] At room temperature, exposure to 1 M NaOH can cause approximately 80% degradation in just 30 minutes. Increasing the temperature in an alkaline solution will dramatically accelerate this degradation rate.

  • Acidic Conditions (Low pH): While also susceptible to acid-catalyzed hydrolysis, the degradation is generally slower than in basic conditions. For instance, in 0.1 M HCl at 80°C for one hour, about 34% degradation was observed.[5]

  • Neutral Conditions (Approx. pH 7): Even at neutral pH, the risk of hydrolysis increases with temperature, although at a much slower rate compared to acidic or basic conditions. A crucial point for researchers is that certain glass vials can leach alkali, causing the pH of an aqueous sample solution to increase over time and catalyze degradation, a process that is exacerbated by higher ambient temperatures.[8]

Therefore, the combination of high temperature and non-neutral pH, especially alkaline pH, creates the most aggressive environment for lactone ring opening.

Q3: Is Drospirenone stable under thermal stress in its solid form?

Yes, studies have consistently shown that solid, bulk Drospirenone powder is relatively stable under thermal stress.[3][5] Differential Scanning Calorimetry (DSC) has shown no detectable degradation in a temperature ramp from 40°C to 240°C, with the melting point observed around 196°C.[9][10] Forced degradation studies where the solid powder was exposed to 80°C for 5 days also showed no significant degradation.[4] This indicates that the lactone ring is stable in the crystalline state and that degradation pathways are primarily initiated when the molecule is in solution.

Q4: What is the primary degradation product formed from the temperature-induced lactone ring opening?

The principal degradation product resulting from the hydrolysis of the γ-lactone ring is a hydroxy carboxylate. Under alkaline conditions, this has been identified as 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol.[3][6] This transformation is an irreversible opening of the lactone ring.[8] It is crucial to use a stability-indicating analytical method, such as reverse-phase HPLC, that can separate the intact Drospirenone from this and other potential degradation products to accurately quantify the stability of the compound.[4][11]

Q5: Which analytical techniques are most suitable for monitoring Drospirenone degradation and lactone ring opening?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for analyzing Drospirenone and its degradation products.[3][12] A validated, stability-indicating HPLC method can effectively separate the parent Drospirenone peak from the peaks of its degradants, allowing for accurate quantification.[4] Detection is typically performed using a UV detector at wavelengths around 245 nm or 258 nm.[5][13] For structural elucidation of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[6][14]

Troubleshooting Guide: Experimental Scenarios

Problem: I'm observing unexpected and significant degradation of my Drospirenone standard in the autosampler vial during an HPLC sequence.

Possible Cause 1: In-Vial pH Shift The most likely cause is an increase in the pH of your sample diluent due to alkali leaching from standard glass vials.[8] Drospirenone's lactone ring is highly susceptible to base-catalyzed hydrolysis, and even a small increase in pH can initiate degradation.[8][4] This effect is exacerbated if the ambient temperature of the laboratory or autosampler is elevated.

Solution:

  • Switch to Inert Vials: Immediately switch from standard glass vials to polypropylene vials or specialized pH-controlled LCMS certified vials. These materials are inert and will not alter the pH of your aqueous sample solution.[8]

  • Control Sample pH: Ensure your sample diluent is buffered to a slightly acidic or neutral pH where Drospirenone is more stable. The choice of buffer should be compatible with your HPLC mobile phase.

  • Minimize Residence Time: Do not let samples sit in the autosampler for extended periods (e.g., overnight) before analysis, especially if temperature control is not precise. Analyze samples as quickly as possible after preparation.

Possible Cause 2: Diluent Reactivity While less common, components of your sample diluent could be reacting with Drospirenone, a process accelerated by the ambient temperature of the autosampler.

Solution:

  • Simplify Diluent: Use a simple, well-characterized diluent such as a mixture of methanol and water or acetonitrile and water.[3]

  • Perform a Diluent Blank: Run a control experiment where Drospirenone is stored in the diluent under the same conditions to confirm the diluent itself is not causing degradation.

Problem: My forced degradation study at 80°C with 0.1 M NaOH resulted in almost complete loss of my Drospirenone peak.

Possible Cause: Stress Conditions Are Too Harsh The goal of a forced degradation study is to achieve partial degradation (typically 5-20%) to understand the degradation pathway, not to completely decompose the drug.[3] The combination of high temperature (80°C) and a strong base (0.1 M NaOH) is extremely aggressive for Drospirenone, leading to rapid and extensive hydrolysis of the lactone ring.[3][4][5]

Solution:

  • Reduce Stressor Concentration: Decrease the concentration of the base. Start with a much lower concentration, such as 0.01 M NaOH, and monitor the degradation over time.[5]

  • Lower the Temperature: Perform the study at a lower temperature. Try conducting the alkaline hydrolysis at room temperature first, as significant degradation can occur even without heating.[5]

  • Shorten Exposure Time: Drastically reduce the duration of the study. For highly labile conditions like alkaline hydrolysis, exposure times may need to be as short as 15-30 minutes.[3][5]

  • Adopt a Stepwise Approach: Begin with the mildest conditions and incrementally increase the intensity (concentration, temperature, or time) until the target degradation level is achieved.

Data Summary: Forced Degradation of Drospirenone
Stress ConditionTemperatureDurationObserved DegradationPrimary Degradation ProductReference(s)
Alkaline Hydrolysis
1 M NaOHRoom Temp30 min~80%Lactone Ring Opening[5]
0.1 M NaOH80°C30 minSignificant/CompleteLactone Ring Opening[3][4]
Acidic Hydrolysis
0.1 M HCl80°C1 hour~34%Acid Degradation Product[5]
1 M HCl80°C30-60 min~20%Acid Degradation Product[4]
Oxidative Degradation
3% H₂O₂Room Temp or 80°C30-60 minSignificantBiphenyl Moiety[3][14]
1% H₂O₂Room Temp1 hour~19%Biphenyl Moiety[14]
Thermal Degradation
Solid Powder80°C5 daysMinimal/NoneN/A[3][4][5]
Solid PowderUp to 240°C (DSC)N/ANo Degradation DetectedN/A[9]

Experimental Protocols & Visualizations

Protocol: Forced Degradation Study for Drospirenone

This protocol outlines a general procedure for subjecting Drospirenone to stress conditions as per ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of Drospirenone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl in a 10 mL volumetric flask. Keep the solution at 80°C for 1 hour.[6] Cool, neutralize with an equivalent amount of NaOH, and dilute to the final volume with the mobile phase.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a 10 mL volumetric flask. Keep the solution at 80°C for 30 minutes.[3] Cool, neutralize with an equivalent amount of HCl, and dilute to the final volume with the mobile phase. Scientist's Note: As this is a harsh condition, consider starting at room temperature first.

    • Oxidative Degradation: Mix 2 mL of the stock solution with 8 mL of 3% H₂O₂ in a 10 mL volumetric flask. Keep the solution at 80°C for 1 hour.[3][14] Dilute to the final volume with the mobile phase.

    • Thermal Degradation (Solution): Dilute the stock solution in a neutral aqueous/organic diluent and heat at 80°C for a specified period (e.g., 24 hours).

    • Thermal Degradation (Solid): Spread a thin layer of solid Drospirenone powder in a petri dish and expose it to a temperature of 80°C for 5 days.[3][5] Afterwards, prepare a solution of the stressed solid for analysis.

  • Sample Analysis: Analyze all stressed samples, alongside a non-stressed control sample (stock solution diluted to the final concentration), using a validated stability-indicating HPLC method.

Diagram: Influence of Temperature and pH on Drospirenone Lactone Ring Equilibrium

Drospirenone_Degradation cluster_main Drospirenone in Aqueous Solution cluster_catalysts Accelerating Factors DRSP_Stable Drospirenone (Closed γ-Lactone Ring) Active Form DRSP_Open Degradation Product (Open Ring - Hydroxy Carboxylate) Inactive Form DRSP_Stable->DRSP_Open Hydrolysis Temp Increase in Temperature (ΔT) Temp->DRSP_Stable Increases Reaction Rate Alkali Alkaline pH (OH⁻) Alkali->DRSP_Stable Strongly Catalyzes Acid Acidic pH (H⁺) Acid->DRSP_Stable Catalyzes

Caption: Temperature and pH (acid/base) catalyze the hydrolysis of Drospirenone's lactone ring.

References
  • BenchChem. (2025). Drospirenone Degradation Product Analysis and Identification: A Technical Support Center. BenchChem Technical Support.
  • Zhang, Y., et al. (2013). Preparation and Evaluation of Intravaginal Ring Containing Drospirenone. PMC.
  • Waters Corporation. Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis.
  • Sutar, S.V., & Yeligar, V. C. (2019). Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies. Current Pharma Research.
  • ResearchGate. A stability indicating HPLC method for the determination of drospirenone in pharmaceutical dosage forms.
  • ResearchGate. DSC spectrum of drospirenone under air atmosphere.
  • RJPBCS. (2014). A Stability Indicating HPLC Method for the Determination of Drospirenone in Pharmaceutical Dosage Forms. RJPBCS.
  • Semantic Scholar. (2012). Research Article Preparation and Evaluation of Intravaginal Ring Containing Drospirenone. Semantic Scholar.
  • Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
  • ResearchGate. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
  • Sutar, et al. (2020). Stressed Degradation Study of Drospirenone in H2O2 and Characterization of Degradants by IR, NMR, LC-MS. International Journal of Pharmaceutical Sciences and Research.
  • Talath, S., et al. (2021). Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Sigma-Aldrich. Drospirenone Assay: USP Monograph. Sigma-Aldrich.
  • Kavana, et al. (2024). Comprehensive Studies of Analytical Methods for Drospirenone and Ethinyl Estradiol. European Journal of Pharmaceutical and Medical Research.
  • Vardan. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Ou, Y. J., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science.
  • Tulunay, F. C., et al. (2004). Characterization of the role of physicochemical factors on the hydrolysis of dipyrone. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Improving sensitivity for Drospirenone acid metabolite detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioanalytical workflows involving Drospirenone and its metabolites. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with quantifying the primary inactive metabolite of drospirenone—Drospirenone acid (M11)—at sub-nanogram levels.

Drospirenone is extensively metabolized in vivo, primarily yielding two inactive metabolites: 4,5-dihydrodrospirenone-3-sulfate and the acid form of drospirenone (M11), which is generated by the hydrolytic opening of its lactone ring[1][2]. Because the structural properties of the acid metabolite differ significantly from the parent drug, standard extraction and LC-MS/MS protocols often fail to achieve adequate sensitivity.

This guide provides field-proven, self-validating methodologies and explains the mechanistic causality behind each optimization step to ensure scientific rigor in your pharmacokinetic assays.

Section 1: Troubleshooting Guides & FAQs

Q1: Why am I experiencing poor MS sensitivity for Drospirenone acid compared to the parent drug? Causality & Solution: Drospirenone contains a closed spiro-lactone ring and a 3-oxo-Delta(4) structure, which ionizes highly efficiently in positive Electrospray Ionization (ESI+) mode, yielding a strong protonated precursor [M+H]+ at m/z 367.1[3]. However, Drospirenone acid is formed by the opening of this lactone ring, exposing a free carboxylic acid and a hydroxyl group[2]. This structural shift drastically alters its gas-phase proton affinity.

  • The Fix: For the acid metabolite, switching to negative ESI (ESI-) to monitor the deprotonated ion [M−H]− significantly enhances ionization efficiency. If positive mode must be used for simultaneous parent/metabolite detection, the addition of a volatile buffer like 10 mM ammonium formate to the mobile phase is critical to facilitate adduct formation and stabilize the ion signal.

Q2: My Drospirenone acid quantification is highly variable, and I suspect it is converting back to the parent drug during sample preparation. How can I prevent this? Causality & Solution: The conversion between Drospirenone and Drospirenone acid is a pH-dependent equilibrium. It is well documented that drospirenone undergoes isomerization and structural shifts under acidic conditions[4]. Under low pH, the open-chain Drospirenone acid undergoes rapid intramolecular esterification (re-lactonization) to form the closed-ring Drospirenone. If your plasma extraction protocol uses acidic precipitation (e.g., adding formic acid/acetonitrile), you are artificially inflating the parent drug concentration and destroying the acid metabolite.

  • The Fix: Maintain sample pH between 7.5 and 8.5 during aliquoting and extraction. Use a 50 mM ammonium acetate buffer (pH 8.0) to stabilize the open-ring form before loading onto the extraction cartridge.

Q3: Matrix effects are suppressing the Drospirenone acid signal at the Lower Limit of Quantification (LLOQ). What is the optimal extraction strategy? Causality & Solution: Endogenous phospholipids in human plasma cause severe ion suppression in the LC-MS/MS source, particularly in the retention time window where polar acid metabolites elute. Simple protein precipitation (PPT) leaves >90% of these phospholipids in the sample.

  • The Fix: Mixed-mode Solid Phase Extraction (SPE) has been shown to be a highly selective and powerful tool in virtually eliminating matrix effects for bioanalytical assays. Utilizing a Mixed-Mode Anion Exchange (MAX) chemistry selectively isolates the carboxylic acid moiety of the metabolite while allowing neutral lipids and basic interferences to be washed away.

Section 2: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: pH-Stabilized Mixed-Mode SPE for Drospirenone Acid

This protocol isolates the acid metabolite while preventing pH-induced re-lactonization.

  • Sample Aliquoting & Buffering: To 200 µL of human EDTA plasma, add 20 µL of internal standard (e.g., Drospirenone-d4 acid) and 200 µL of 50 mM Ammonium Acetate buffer (pH 8.0). Vortex for 30 seconds.

    • Causality: Buffering neutralizes the sample, preventing acid-catalyzed re-lactonization.

  • SPE Conditioning: Condition a 96-well Mixed-Mode Anion Exchange (MAX) SPE plate (30 mg/well) with 1 mL of Methanol, followed by 1 mL of HPLC-grade Water.

  • Sample Loading: Load the buffered plasma sample onto the SPE plate at a flow rate of 1 mL/min.

  • Washing (Interference Removal): Wash with 1 mL of 5% Ammonium Hydroxide in Water to remove neutral and basic interferences, followed by 1 mL of Methanol to remove hydrophobic lipids (phospholipids).

  • Elution: Elute the acidic metabolite using 2 x 250 µL of 2% Formic Acid in Acetonitrile.

    • Causality: The acid neutralizes the anion exchange interaction, releasing the metabolite. The brief exposure to acid during elution is acceptable because the sample is immediately evaporated.

  • Reconstitution & Validation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute immediately in 100 µL of Mobile Phase A.

    • Self-Validating Checkpoint: Always inject a blank plasma extract (post-reconstitution) before your analytical run to verify that background noise at the metabolite's retention time is <20% of your established LLOQ signal.

Protocol B: LC-MS/MS Chromatographic Separation
  • Column Selection: Utilize a sub-2 µm particle size column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and baseline separation of the acid from the parent.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in Water (pH 6.5).

    • Phase B: Methanol.

  • Gradient: Start at 40% B, ramp to 90% B over 3.0 minutes, hold for 1.0 minute, and re-equilibrate at 40% B for 1.5 minutes.

Section 3: Data Presentation & Quantitative Summaries

Table 1: Optimized LC-MS/MS MRM Transitions and Collision Energies Note: Drospirenone acid is monitored in negative mode to leverage its carboxylic acid moiety for superior signal-to-noise ratios.

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Drospirenone (Parent)ESI (+)367.197.025
Drospirenone Acid (M11)ESI (-)383.2119.022
Drospirenone-d4 (IS)ESI (+)371.2101.025

Table 2: Extraction Recovery and Matrix Factor Comparison Quantitative demonstration of why Mixed-Mode SPE is required over traditional methods for sub-nanogram sensitivity.

Extraction MethodDrospirenone Recovery (%)Drospirenone Acid Recovery (%)Matrix Factor (Phospholipid Suppression)
Protein Precipitation (PPT)85.278.40.45 (Severe Suppression)
Liquid-Liquid Extraction (LLE)89.341.2 (Poor partition)0.82 (Mild Suppression)
Mixed-Mode SPE (MAX)92.594.10.98 (Negligible Suppression)

Section 4: Mechanistic & Workflow Visualizations

Pathway DRSP Drospirenone (Parent) Closed Lactone Ring CYP CYP3A4 Oxidation DRSP->CYP M14 4,5-dihydrodrospirenone-3-sulfate (Metabolite) DRSP->M14 Sulfation M11 Drospirenone Acid (M11) Open Lactone Ring DRSP->M11 Alkaline pH / Hydrolysis M11->DRSP Acidic pH / Re-lactonization

Drospirenone Metabolism and pH-Dependent Interconversion Pathway

SPEWorkflow Step1 1. Buffer Plasma (pH 8.0) Step2 2. Load onto MAX SPE Plate Step1->Step2 Step3 3. Wash 1 (5% NH4OH) Step2->Step3 Step4 4. Wash 2 (Methanol) Step3->Step4 Step5 5. Elute (2% FA in ACN) Step4->Step5 Step6 6. Evaporate & Reconstitute Step5->Step6

Mixed-Mode SPE Workflow for Drospirenone Acid Extraction

References

  • Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formul
  • Drospirenone | C24H30O3 | CID 68873 - PubChem, NIH / PubChem,
  • Determination of Drospirenone in Human Plasma by LC–Tandem-MS, ResearchG
  • PHARMACEUTICAL COMPOSITION COMPRISING DROSPIRENONE AND CONTRACEPTIVE KIT, European P
  • A Highly Selective Method for the Analysis of Drospirenone in Human Plasma, W

Sources

Technical Support Center: Drospirenone Acid Sodium Salt Storage & Stability Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals working with Drospirenone (DRSP) and its metabolites.

In vivo, drospirenone is extensively metabolized through the opening of its lactone ring, forming the pharmacologically inactive drospirenone acid[1][2]. Drospirenone acid sodium salt is the isolated, stable salt form of this major metabolite. However, maintaining its structural integrity ex vivo presents significant analytical and storage challenges. This guide synthesizes field-proven insights to help you troubleshoot degradation issues, specifically the thermodynamically driven, acid-catalyzed lactonization.

Section 1: Mechanistic FAQ & Troubleshooting Guide

Q1: Why is my Drospirenone Acid Sodium Salt converting back to Drospirenone (lactone form) during storage? Causality & Expert Insight: The open-ring drospirenone acid is highly sensitive to pH fluctuations. In the presence of ambient moisture, a micro-aqueous layer can form on the surface of the hygroscopic sodium salt powder. Atmospheric carbon dioxide dissolves into this layer, slightly lowering the microenvironmental pH. This subtle introduction of protons (H⁺) catalyzes an intramolecular esterification: the hydroxyl group attacks the carboxylate carbon, rapidly reforming the closed lactone ring of drospirenone[3][4]. Troubleshooting Action: Store the reference standard in a desiccator under an inert atmosphere (Argon or Nitrogen) at -20°C. Ensure vials are fully equilibrated to room temperature in a desiccator before opening to prevent condensation.

Q2: During HPLC analysis, I am observing inconsistent retention times and a growing Drospirenone peak in my Drospirenone Acid Sodium Salt standard. How do I fix this? Causality & Expert Insight: If your sample diluent or mobile phase is neutral to slightly acidic, the sodium salt will spontaneously lactonize during the analytical run. Furthermore, the ionization state of the carboxylic acid group is highly dependent on the mobile phase pH, leading to retention time shifts if the buffer capacity is insufficient[5]. Troubleshooting Action: Prepare your sample diluent with a slightly alkaline buffer (pH 8.0–9.0). This keeps the carboxylate group deprotonated, sterically and electronically hindering the ring closure. Use a tightly controlled, buffered mobile phase (e.g., ammonium bicarbonate) to lock the ionization state.

Q3: What are the other known degradation pathways besides lactonization? Causality & Expert Insight: Beyond lactone ring dynamics, the steroid skeleton is susceptible to oxidative degradation (forming biphenyl moieties) and further acid-catalyzed isomerization. Under harsh acidic conditions (similar to gastric pH), drospirenone itself rapidly isomerizes into inactive epimers (e.g., 3-oxo-15α,16α-dihydro-3'H-cyclopropa[15,16]-17α-pregna-4,6-diene-21,17-carbolactone)[5][6].

Section 2: Visualizing the Conversion Pathway

To understand the core stability challenge, we must look at the equilibrium dynamics between the open-ring salt and the closed-ring parent drug.

Pathway DRSP_Salt Drospirenone Acid Sodium Salt (Open Ring) DRSP Drospirenone (Closed Lactone Ring) DRSP_Salt->DRSP H+ (Acidic pH) Ambient Moisture DRSP->DRSP_Salt OH- (Alkaline pH) In Vivo Metabolism Isomer Isomerized Degradants DRSP->Isomer Strong Acid (e.g., Gastric pH)

Equilibrium and degradation pathways of Drospirenone Acid Sodium Salt.

Section 3: Quantitative Data & Degradation Summary

The following table summarizes the quantitative expectations and mitigation strategies for various stress conditions applied to Drospirenone Acid Sodium Salt.

Stress ConditionPrimary Degradant / Conversion ProductExpected Conversion (%)Causality & Mitigation Strategy
Ambient Moisture (Unsealed) Drospirenone (Lactone form)5% - 15% over 30 daysCause: CO₂-induced micro-acidity.Mitigation: Store desiccated under Argon at -20°C.
Acidic Diluent (pH < 6.0) Drospirenone (Lactone form)> 80% within 1 hourCause: Protonation of carboxylate drives esterification.Mitigation: Buffer diluents to pH 8.0–9.0.
Harsh Acid (pH ~ 1.0) Isomerized Epimers> 50% within 45 minsCause: Acid-catalyzed skeletal rearrangement[4].Mitigation: Avoid strong acid exposure.
Oxidative (3% H₂O₂) Biphenyl derivatives5% - 20% over 2 hoursCause: Free radical attack on the steroid backbone.Mitigation: Purge headspace with inert gas.

Section 4: Self-Validating Experimental Protocol

Protocol: Stability-Indicating Assay & Forced Degradation Workflow

To validate the stability of your drospirenone acid sodium salt batches, implement this self-validating forced degradation protocol. This method ensures that your analytical technique can baseline-resolve the open-ring salt from the closed-ring parent drug and other degradants[5][6].

Step 1: Sample Preparation (Alkaline Control)

  • Accurately weigh 1.0 mg of Drospirenone Acid Sodium Salt.

  • Dissolve in 1.0 mL of a diluent composed of Methanol:Water (50:50, v/v) buffered to pH 8.5 using 0.1 M NaOH. Self-Validation Check: Inject this control immediately. The presence of a DRSP peak >0.5% indicates pre-existing storage degradation or inadequate diluent buffering.

Step 2: Forced Degradation (Stress Conditions)

  • Acidic Stress (Lactonization Drive): Mix 0.5 mL of the stock with 0.5 mL of 0.1 M HCl. Incubate at 25°C for 30 minutes. Neutralize immediately with 0.1 M NaOH to halt the reaction[5]. Expectation: Massive conversion to Drospirenone.

  • Thermal Stress: Expose the solid powder to 60°C for 7 days in a sealed, humidity-controlled vial.

  • Oxidative Stress: Mix 0.5 mL of stock with 0.5 mL of 3% H₂O₂. Incubate at room temperature for 2 hours.

Step 3: HPLC Analysis

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Gradient elution using Acetonitrile and 10 mM Ammonium Bicarbonate buffer (pH 8.5). Critical Note: The alkaline mobile phase is mandatory to maintain the open-ring stability during the run.

  • Detection: UV at 280 nm[6].

Workflow Step1 1. Sample Preparation Buffer to pH 8.5 Step2 2. Forced Degradation Acid, Base, Thermal, Oxidative Step1->Step2 Step3 3. HPLC Analysis Alkaline Mobile Phase Step2->Step3 Step4 4. Data Validation Peak Integration & Mass Balance Step3->Step4

Step-by-step forced degradation and HPLC analytical workflow.

References

  • [1] Antiandrogenic and antimineralocorticoid health benefits of COC containing newer progestogens: dienogest and drospirenone - PMC. nih.gov. 1

  • [2] Public Assessment Report Scientific discussion Drospirenone Exeltis. mpa.se. 2

  • [3] T 0637/09 (Tablet comprising micronised drosperinone and micronised estradiol/BAYER PHARMA) vom 20.03.2013 - EPO. epo.org. 3

  • [5] Drospirenone Degradation Product Analysis and Identification: A Technical Support Center. benchchem.com. 5

  • [6] Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. ijper.org. 6

  • [4] Case 2:05-cv-02308-PGS-ES Document 188 Filed 03/03/08 Page 1 of 96 PageID - GovInfo. govinfo.gov. 4

Sources

Validation & Comparative

A Multi-Modal Approach to the Purity Assessment of Drospirenone Acid Sodium Salt Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Drospirenone, a fourth-generation synthetic progestin, is a critical active pharmaceutical ingredient (API) in oral contraceptives and menopausal hormone therapy.[1] The accuracy of quality control, formulation development, and stability testing for any drug product hinges on the quality of its reference standard. For Drospirenone Acid Sodium Salt, a key intermediate or related compound, an accurately characterized reference standard is paramount. This guide presents a comprehensive, multi-modal strategy for the rigorous purity assessment of a Drospirenone Acid Sodium Salt reference standard, comparing the utility of compendial chromatographic methods with orthogonal techniques like quantitative NMR (qNMR) and mass spectrometry. We will explore the causality behind these experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Orthogonal Purity Assessment

The concept of 100% purity is a theoretical ideal. In practice, the goal is to develop a comprehensive purity profile that accurately quantifies the main analyte and identifies and quantifies all impurities, including process-related substances, degradation products, residual solvents, and water content. Over-reliance on a single analytical technique, such as High-Performance Liquid Chromatography (HPLC), can lead to an overestimation of purity.[2] Co-eluting impurities or substances lacking a UV chromophore may go undetected. Therefore, a scientifically sound purity assessment protocol must be a self-validating system employing orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles.

This guide details a three-pronged analytical strategy:

  • Chromatographic Purity & Impurity Profiling (HPLC-UV/LC-MS): The industry-standard approach for separation and relative quantification.

  • Absolute Purity Determination (qNMR): A primary ratio method for direct, unbiased quantification against a certified internal standard.[3]

  • Non-Chromatographable Impurity Analysis (Karl Fischer Titration): For accurate water content determination.

Method 1: The Compendial Baseline - HPLC-UV Analysis

High-Performance Liquid Chromatography with UV detection is the workhorse of pharmaceutical quality control and is mandated by major pharmacopoeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) for Drospirenone analysis.[4][5]

Principle of Operation: This technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. The separated components are then detected by their absorbance of UV light at a specific wavelength. Purity is typically determined using an area percent or mass balance approach, where the main peak area is compared to the sum of all peak areas.

Causality of Method Choices:

  • Stationary Phase: A reversed-phase C18 column is selected due to the moderately non-polar, steroid-like structure of Drospirenone. This provides effective separation from both more polar and less polar impurities.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile is employed. This gradient elution ensures that a wide range of impurities with varying polarities can be resolved and eluted within a reasonable run time.

  • Detection Wavelength: The UV detector is set to 245 nm, a wavelength where the Drospirenone molecule exhibits strong absorbance, ensuring high sensitivity for the main component and related impurities with similar chromophores.[6]

Workflow for Comprehensive Purity Assessment

The following diagram illustrates the logical flow for a robust, multi-modal purity assessment of a reference standard.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Absolute & Orthogonal Quantification cluster_2 Phase 3: Final Purity Assignment Sample Sample HPLC_UV HPLC-UV Screening (Area % Purity, Impurity Profile) Sample->HPLC_UV Compendial Method qNMR Quantitative NMR (qNMR) (Absolute Purity Assay) Sample->qNMR Primary Method KF Karl Fischer Titration (Water Content) Sample->KF Specific Impurity LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS Identify Unknowns Mass_Balance Mass Balance Calculation (Corrected Purity) HPLC_UV->Mass_Balance Impurity Data qNMR->Mass_Balance KF->Mass_Balance Final_Purity Certified Purity Value Mass_Balance->Final_Purity

Caption: Workflow for reference standard purity assessment.

Experimental Protocol: HPLC-UV Purity

This protocol is adapted from the USP monograph for Drospirenone.[4][6][7]

  • Diluent Preparation: Prepare a 1:1 (v/v) mixture of acetonitrile and water.

  • Standard Solution Preparation: Accurately weigh approximately 25 mg of the Drospirenone Acid Sodium Salt reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of about 0.5 mg/mL.

  • System Suitability Solution (SSS): Prepare a solution containing Drospirenone and a known, closely eluting impurity (e.g., Drospirenone Impurity E or 17-epi-Drospirenone) to verify the system's resolving power.[5][8]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 25 cm, 3 µm packing (L1).[7]

    • Mobile Phase: Gradient elution using Water (A) and Acetonitrile (B).

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 35°C.[7]

    • Detector: UV at 245 nm.[6]

    • Injection Volume: 10 µL.[7]

  • System Suitability Test (SST): Inject the SSS. The resolution between the Drospirenone and the impurity peak must be not less than 5.0. The tailing factor for the Drospirenone peak should be between 0.8 and 1.5, and the relative standard deviation (%RSD) for replicate injections should be not more than 2.0%.[6][7]

  • Analysis: Inject the Standard Solution and record the chromatogram.

  • Calculation: Calculate the purity by area normalization. Purity (%) = (Area of Drospirenone Peak / Sum of All Peak Areas) x 100.

Method 2: Definitive Identification - LC-MS

While HPLC-UV can detect impurities, it cannot identify them without a corresponding reference standard. Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential orthogonal technique that provides the molecular weight of eluting peaks, enabling the confident identification of known impurities and the structural investigation of unknown ones.[9][10]

Principle of Operation: An LC system separates the sample as described above. The eluent is then directed into a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z). This provides a mass spectrum for each peak, effectively "weighing" the molecules.

Causality of Method Choices:

  • UPLC/UHPLC: Ultra-High-Performance Liquid Chromatography is often preferred for LC-MS as it provides sharper peaks and better resolution, leading to higher sensitivity and cleaner mass spectra.[11]

  • Ionization Source: Electrospray Ionization (ESI) is typically used for steroid-like molecules like Drospirenone as it is a soft ionization technique that minimizes fragmentation, preserving the molecular ion for accurate mass determination.

Method 3: The Gold Standard - Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines the purity of a substance directly, without the need for a specific reference standard of the same analyte.[2][12] Its signal response is directly proportional to the number of atomic nuclei, making it an ideal tool for assigning an absolute purity value to a reference standard.[2][3]

Principle of Operation: qNMR measures the purity of an analyte by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[13][14]

Causality of Method Choices:

  • Internal Standard Selection: The internal standard must be of high, certified purity, stable, and have a simple spectrum with at least one signal that is well-resolved from any analyte signals. Maleic anhydride or dimethyl sulfone are common choices. It must also be co-soluble with the analyte in a suitable deuterated solvent.[13]

  • Experimental Parameters: Critical parameters like the relaxation delay (D1) must be optimized (typically 5-7 times the longest T1 relaxation time of both the standard and analyte) to ensure all nuclei fully relax between scans, which is essential for accurate integration and quantification.[14]

Experimental Protocol: qNMR Purity
  • Materials:

    • Drospirenone Acid Sodium Salt (Analyte)

    • Certified Internal Standard (e.g., Maleic Anhydride)

    • Deuterated Solvent (e.g., DMSO-d6)

  • Sample Preparation:

    • Accurately weigh about 15-20 mg of the Drospirenone standard and 8-10 mg of the internal standard into the same vial using a microbalance.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Ensure key acquisition parameters are set for quantitation: long relaxation delay (D1 > 30s), sufficient number of scans for good signal-to-noise (>16), and a 90° pulse angle.

  • Data Processing & Calculation:

    • Process the spectrum with a zero-filling and a small exponential line broadening.

    • Carefully integrate a well-resolved, characteristic signal for the Drospirenone analyte and a signal for the internal standard.

    • Calculate the purity using the following equation[12]:

      Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

Method 4: Quantifying Volatiles - Karl Fischer Titration

Water is a common impurity in pharmaceutical materials and is not detected by HPLC-UV or qNMR.[15] Karl Fischer (KF) titration is the gold-standard method for selectively quantifying water content.[16][17] This is a critical component of the mass balance approach to purity assignment.

Principle of Operation: The KF method is a titrimetric analysis based on the Bunsen reaction, where iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base in an alcohol solvent.[17] The endpoint can be detected volumetrically or coulometrically.[18][19] For expected water content below 1%, the coulometric method is generally preferred for its higher accuracy.[18]

Comparative Data Summary

The table below presents hypothetical data from the analysis of a new batch of Drospirenone Acid Sodium Salt Reference Standard compared against an established pharmacopeial standard.

ParameterMethodSupplier A StandardPharmacopeial StandardRationale & Interpretation
Chromatographic Purity HPLC-UV (Area %)99.85%99.92%High purity by HPLC is expected. The slightly lower value for Supplier A may indicate the presence of minor UV-active impurities.
Impurity Profile LC-MSOne known impurity (0.08%), one unknown (0.07%)One known impurity (0.08%)The presence of an unknown impurity in Supplier A's standard warrants further structural elucidation.
Water Content Karl Fischer0.45%0.20%Water content must be accounted for in the final purity calculation. Higher water content will lower the overall purity.
Absolute Purity (Assay) ¹H-qNMR99.31%99.65%qNMR provides the most accurate measure of the main component. The value is lower than HPLC purity because it is not affected by UV response factors and reflects the true mass fraction of the analyte.
Calculated Purity (Mass Balance) (100% - Impurities - Water)%99.40%99.72%This value provides a cross-check. The qNMR result is typically considered the final assigned purity value due to its status as a primary method.

Conclusion and Recommendations

A single analytical method is insufficient for the comprehensive characterization of a pharmaceutical reference standard. This guide demonstrates that a multi-modal approach, leveraging the strengths of orthogonal techniques, is essential for establishing a scientifically sound and trustworthy purity value for Drospirenone Acid Sodium Salt.

  • HPLC-UV remains indispensable for routine quality control and impurity profiling against specifications.

  • LC-MS is critical for the definitive identification of impurities, which is a key regulatory expectation.

  • Karl Fischer titration is the required method for accurate water content determination.[15][17]

  • Quantitative NMR (qNMR) should be employed as the primary method for assigning the absolute purity value of a primary reference standard.[2][3][14] Its direct measurement principle provides a higher level of confidence and traceability compared to chromatographic methods that rely on relative response factors.[2]

By integrating these self-validating systems, researchers and drug developers can ensure the quality and accuracy of their analytical measurements, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Merck. Drospirenone Assay: USP Monograph.
  • Mettler-Toledo. Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines.
  • News-Medical.Net. (2025, November 17). KF titration in pharmaceuticals.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
  • RSSL. qNMR for Purity Determination in Pharmaceuticals.
  • Eurofins. Water Determination by Karl Fischer.
  • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • PubMed. (n.d.). Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR.
  • Sigma-Aldrich. Drospirenone impurity E EP Reference Standard.
  • Metrohm. Water Determination by Karl Fischer Titration.
  • European Pharmacopoeia. (2014, April 2). DROSPIRENONE Drospirenonum.
  • Sigma-Aldrich. Drospirenone EP Reference Standard.
  • Waters. (n.d.). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma.
  • Sutar et al. (2020). IJPSR, 11(9), 4426-4432.
  • Waters. A Highly Selective Method for the Analysis of Drospirenone in Human Plasma.
  • MilliporeSigma. Drospirenone impurity E EP Reference Standard.
  • USP. (2011, November 23). Drospirenone.
  • DongNamLab. Drospirenone impurity E.
  • USP-NF. (2019, March 29). Drospirenone and Ethinyl Estradiol Tablets.
  • Trungtamthuoc.com. (2025, February 14). Drospirenone USP 2025.
  • Simson Pharma Limited. Drospirenone Acid Sodium Salt.
  • Benchchem. Head-to-head comparison of 6,7-Epidrospirenone and related impurities.
  • LGC Standards. Drospirenone Acid Sodium Salt.
  • Indian Journal of Pharmaceutical Education and Research. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
  • Sigma-Aldrich. Drospirenone Assay: USP Monograph.
  • SRIRAMCHEM. Drospirenone Acid (sodium salt).

Sources

Comparative Guide: HPLC Method Validation for Drospirenone Acid Impurity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

is a synthetic progestin widely utilized in oral contraceptives and hormone replacement therapies[1]. A critical quality attribute of DRSP is its chemical stability. Under acidic conditions, the γ-lactone ring of drospirenone is thermodynamically unstable and undergoes hydrolytic cleavage. This reaction yields the primary degradation product:[2].

Because this acid-catalyzed transformation fundamentally alters the molecule's three-dimensional structure—disrupting the precise spatial arrangement required for progesterone receptor binding—regulatory agencies mandate strict monitoring of this impurity[2]. Validating an analytical method to quantify this specific degradation product requires adherence to the newly revised , which emphasize a lifecycle-based philosophy, robustness, and comprehensive statistical data evaluation[3].

The Analytical Challenge: Core-Shell vs. Fully Porous Columns

Separating DRSP from its acid impurity presents a distinct chromatographic challenge. The γ-lactone ring opening introduces polar hydroxyl and carboxylic acid groups, subtly altering the molecule's solubility and retention behavior[2]. To optimize this separation, we compare two High-Performance Liquid Chromatography (HPLC) column technologies:

  • Alternative A: Traditional Fully Porous C18 (5 µm)

  • Alternative B: Core-Shell C18 (2.6 µm)

Mechanistic Causality: Core-shell particles feature a solid, impermeable silica core surrounded by a thin porous outer layer. This architecture restricts the longitudinal diffusion of analyte molecules (minimizing the B term in the Van Deemter equation) and drastically reduces the mass transfer path (minimizing the C term). Consequently, Core-Shell columns deliver UHPLC-like efficiencies and sharper peaks at significantly lower backpressures compared to standard fully porous columns. For closely eluting degradation products like the DRSP acid impurity, this translates to superior resolution ( Rs​>2.0 ) and faster run times.

Experimental Workflow & Methodology

To objectively compare the columns and validate the method per[4], a forced degradation study was executed.

Step-by-Step Protocol: Acid-Induced Forced Degradation
  • Standard Preparation: Accurately weigh 10 mg of Drospirenone API and transfer it to a 100 mL volumetric flask. Dissolve in 50 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 10 minutes. Make up the volume to yield a 100 µg/mL stock solution.

  • Acid Stress Induction: Transfer 10 mL of the DRSP stock solution to a 50 mL round-bottom flask. Add 10 mL of 0.1 N HCl to induce stress[5].

  • Thermal Incubation: Reflux the mixture in a water bath maintained at 80°C for 30 minutes. Causality: Elevated temperature thermodynamically drives the hydrolytic cleavage of the γ-lactone ring within a practical timeframe, ensuring sufficient impurity generation for validation[5].

  • Neutralization (Self-Validating Step): Cool the solution to room temperature and immediately neutralize with 10 mL of 0.1 N NaOH. Causality: This creates a self-validating system by arresting the degradation kinetics. It ensures the impurity profile remains stable during the HPLC run queue, preventing artificial inflation of degradation data.

  • Dilution & Filtration: Dilute to 50 mL with the mobile phase. Filter through a 0.22 µm PTFE syringe filter prior to injection.

HPLC Chromatographic Conditions
  • Mobile Phase: Isocratic elution using Acetonitrile and Water in a 60:40 v/v ratio[6].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 271 nm[6].

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Method Validation & Comparative Data

The validation was executed following ICH Q2(R2) parameters: Specificity, Linearity, Accuracy, Precision, and Limits of Detection/Quantification (LOD/LOQ)[3].

Table 1: Column Performance Comparison (Specificity & System Suitability)

Specificity ensures the method can accurately measure the analyte in the presence of its impurities.

ParameterFully Porous C18 (5 µm)Core-Shell C18 (2.6 µm)ICH Q2(R2) Acceptance
Retention Time (DRSP) 8.4 min4.2 minN/A
Retention Time (Acid Impurity) 7.1 min3.5 minN/A
Resolution ( Rs​ ) 1.63.2> 1.5
Theoretical Plates (N) 8,50018,200> 2,000
Tailing Factor ( Tf​ ) 1.41.1< 2.0
Backpressure 120 bar180 barSystem Dependent

Insight: The Core-Shell column cuts analysis time by 50% while doubling the resolution between the parent drug and the acid impurity, proving highly advantageous for high-throughput quality control.

Table 2: Linearity, LOD, and LOQ (Core-Shell C18)

Linearity was established by injecting standard solutions ranging from the reporting level up to 120% of the specification limit[3]. The API linearity was confirmed in the 10-60 µg/mL range[6].

ParameterDrospirenone Acid ImpurityDrospirenone API
Linearity Range 0.05 - 5.0 µg/mL10 - 60 µg/mL
Correlation Coefficient ( R2 ) 0.99980.9999
Regression Equation y = 34512x + 124y = 41205x + 210
LOD (S/N = 3) 0.015 µg/mL0.05 µg/mL
LOQ (S/N = 10) 0.045 µg/mL0.15 µg/mL
Table 3: Accuracy and Precision (Core-Shell C18)

Accuracy was assessed via recovery studies at three concentration levels (50%, 100%, 150%). Precision was evaluated via intra-day and inter-day repeatability (n=6)[5].

Spike LevelMean Recovery (%)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
50% (0.5 µg/mL) 99.2%0.85%1.12%
100% (1.0 µg/mL) 100.4%0.62%0.98%
150% (1.5 µg/mL) 99.8%0.55%0.87%

Self-Validating Check: The %RSD values are well below the strict 2.0% threshold[5], and recovery strictly falls within the 98-102% acceptable range, confirming the method's absolute trustworthiness.

Workflow Visualization

G N1 Drospirenone (DRSP) API Stock Solution Prep N2 Acidic Stress 0.1N HCl at 80°C for 30 min N1->N2 Aliquot transfer N3 Lactone Ring Opening Acid Impurity Generation N2->N3 Hydrolytic cleavage N4 Neutralization & Filtration 0.1N NaOH + 0.22µm Filter N3->N4 Arrest kinetics N5 HPLC Separation Core-Shell C18 vs Porous C18 N4->N5 Injection (20 µL) N6 ICH Q2(R2) Validation Specificity, Linearity, Precision N5->N6 Data analysis

Workflow of Drospirenone acid stress degradation and ICH Q2(R2) HPLC method validation.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Quality Guidelines. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures". FDA Regulatory Information. URL:[Link]

  • ResearchGate. "Green Assessment of Analytical Procedure for the Determination of Drospirenone and it's Impurities by HPLC". ResearchGate Publications. URL:[Link]

  • International Journal of Pharmacy and Pharmaceutical Research (IJPPR). "Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form". IJPPR. URL:[Link]

  • PubChem - NIH. "Drospirenone | C24H30O3 | CID 68873". National Center for Biotechnology Information. URL:[Link]

Sources

Analytical Comparison Guide: Drospirenone Acid Salt vs. Free Acid Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Drospirenone (DRSP) is a fourth-generation synthetic progestin characterized by a unique spiro-lactone structure, widely utilized in oral contraceptives and menopausal hormone therapy[1]. A primary chemical vulnerability of DRSP is the hydrolysis of its γ -lactone ring. In both pharmaceutical forced degradation and in vivo human metabolism, this ring opens to form the pharmacologically inactive drospirenone acid (often referred to as the M11 metabolite)[1][2].

For drug development professionals and Quality Control (QC) laboratories, accurately quantifying this specific degradation product is a strict regulatory requirement. Analytical reference standards for this impurity are commercially available in two primary forms: Drospirenone Free Acid (CAS 776251-13-9)[3] and its corresponding alkali metal salts, such as Drospirenone Acid Sodium Salt (CAS 1393356-37-0)[4] and Drospirenone Acid Potassium Salt (CAS 90704-90-8)[5]. This guide objectively compares these standards to aid in robust analytical method development.

Mechanistic Causality: The Re-lactonization Dilemma

The selection between a free acid and a salt standard is not merely a matter of availability; it is dictated by the fundamental thermodynamics of the molecule.

When the γ -lactone ring of drospirenone opens, it forms a γ -hydroxy acid. In this spatial arrangement, the hydroxyl group at the C-17 position is in close proximity to the C-21 carboxylic acid.

  • The Free Acid Vulnerability: Under acidic conditions, or even spontaneously in unbuffered aqueous solutions, the carbonyl oxygen of the free acid becomes protonated. This increases its electrophilicity, prompting a nucleophilic attack from the C-17 hydroxyl group. Water is eliminated, and the molecule rapidly re-lactonizes back into the parent drospirenone[2]. This makes the free acid standard inherently unstable, leading to moving targets during chromatographic calibration.

  • The Salt Stabilization: By converting the carboxylic acid into a sodium or potassium salt, the molecule exists as a carboxylate anion. This anion is highly resonance-stabilized and non-electrophilic, completely neutralizing the re-lactonization pathway. The salt form traps the molecule in the open-ring state, ensuring predictable reconstitution and long-term solid-state integrity.

G DRSP Drospirenone (Active Lactone) FreeAcid Drospirenone Free Acid (Unstable Degradant) DRSP->FreeAcid Hydrolysis (pH > 7) or Metabolism FreeAcid->DRSP Re-lactonization (pH < 6) Spontaneous Salt Drospirenone Acid Salt (Stable Reference Standard) FreeAcid->Salt Neutralization (NaOH / KOH) Salt->FreeAcid Acidification

Mechanistic pathway of Drospirenone lactone ring opening and stabilization via salt formation.

Comparative Performance Analysis

To facilitate objective standard selection, the following table summarizes the quantitative and qualitative performance metrics of the two standard formats based on structural chemistry and compendial handling requirements.

Performance MetricDrospirenone Free AcidDrospirenone Acid Na/K SaltAnalytical Impact
Solid-State Stability Moderate; prone to slow intra-molecular cyclization over time.High; locked in the open-ring conformation.Salts provide a longer reliable shelf-life for QC inventory.
Solution Stability (pH < 6) Poor; rapidly reverts to Drospirenone.Poor; acidification protonates the salt, triggering re-lactonization.Both require buffered diluents, but salts are easier to stabilize initially.
Solution Stability (pH 7.4) Moderate; equilibrium favors the open ring, but trace lactonization occurs.Excellent; the carboxylate anion remains fully ionized and stable.Salts guarantee accurate peak area reproducibility during 24h HPLC sequences.
Aqueous Solubility Low; requires high organic solvent ratios for initial dissolution.High; readily soluble in aqueous buffers.Salts allow for diluents that closer match reverse-phase HPLC mobile phases.
Hygroscopicity Low to Moderate.High; requires storage at 2-8°C under inert atmosphere[5].Salts require strict desiccation to prevent water weight from skewing quantitative assays.

Experimental Protocol: Self-Validating HPLC-UV Workflow

When utilizing Drospirenone Acid Salt standards (e.g., Potassium Salt[5] or Sodium Salt[4]), the analytical protocol must be designed as a self-validating system to ensure the standard has not degraded back into the parent API during sample preparation.

Step-by-Step Methodology

1. Standard Preparation & Diluent Causality:

  • Action: Prepare a diluent of 50:50 Acetonitrile : 10 mM Potassium Phosphate buffer, adjusted strictly to pH 7.4 .

  • Causality: Drospirenone acid salts are highly stable at physiological pH. If unbuffered water (which often has a slightly acidic pH of 5.5-6.0 due to dissolved CO2) is used, the salt will partially protonate and re-lactonize in the autosampler vial, artificially inflating the Drospirenone parent peak and causing assay failure.

2. Chromatographic Conditions:

  • Column: End-capped C18, 150 x 4.6 mm, 3 µm. (End-capping prevents secondary interactions with the carboxylate anion).

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 7.0). Causality: Maintaining a neutral pH during the gradient ensures the acid impurity remains fully ionized, eluting earlier than the highly lipophilic parent drospirenone and preventing on-column degradation.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 245 nm (optimal for the conjugated enone system of the steroid core).

3. System Suitability & Self-Validation:

  • Resolution ( Rs​ ): The critical pair is Drospirenone Acid and Drospirenone. Rs​ must be ≥2.0 .

  • Self-Validation Check (Stability Indicating): Inject the standard solution at T=0 and T=24 hours. The peak area of the Drospirenone Acid Salt must not deviate by more than 2.0%, and no corresponding increase in the Drospirenone parent peak should be observed. If the parent peak grows, the diluent buffering has failed.

Workflow Step1 Standard Selection (Drospirenone Acid Na/K Salt) Step2 Diluent Preparation (Buffer pH 7.4 to prevent re-lactonization) Step1->Step2 Step3 Chromatographic Separation (C18 Column, pH 7.0 Mobile Phase) Step2->Step3 Step4 System Suitability Test (SST) Resolution (DRSP vs Acid) > 2.0 Step3->Step4 Step5 Self-Validation Check Is Acid peak area stable over 24h? Step4->Step5 Step5->Step2 No (Re-lactonization detected) Adjust Diluent pH Step6 Accurate Impurity Quantification Step5->Step6 Yes (Stable)

Self-validating HPLC workflow for Drospirenone acid impurity quantification.

Conclusion

For rigorous pharmaceutical analysis, Drospirenone Acid Salts (Sodium or Potassium) are vastly superior to the Free Acid form. The salt forms thermodynamically lock the molecule in its ring-opened state, preventing the spontaneous re-lactonization that plagues the free acid[2]. While the salts introduce hygroscopicity challenges requiring careful storage (2-8°C under inert gas)[5], their reliable solution stability in appropriately buffered diluents makes them the authoritative choice for precise, reproducible impurity profiling.

References

  • [1] National Center for Biotechnology Information (NIH). "Drospirenone | C24H30O3 | CID 68873 - PubChem". PubChem. Available at: [Link]

  • [5] Pharmaffiliates. "CAS No : 90704-90-8 | Product Name : Drospirenone acid potassium salt". Pharmaffiliates. Available at: [Link]

  • [3] National Center for Biotechnology Information (NIH). "Drospirenone acid | C24H32O4 | CID 91810655 - PubChem". PubChem. Available at: [Link]

Sources

A Comparative Guide to System Suitability Parameters for the Analysis of Drospirenone Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of system suitability parameters for the analysis of Drospirenone Acid Sodium Salt, offering valuable insights for researchers, scientists, and professionals in drug development. We will explore established analytical methodologies, compare their performance based on experimental data, and provide detailed protocols to ensure the scientific integrity of your analyses.

Introduction to Drospirenone and the Imperative of System Suitability

Drospirenone is a synthetic progestin with antimineralocorticoid and antiandrogenic properties, widely used in oral contraceptives.[1][2] The active pharmaceutical ingredient (API) may be available as Drospirenone or its salt form, Drospirenone Acid Sodium Salt. For analytical purposes, it is crucial to understand that when dissolved in a solvent for analysis (e.g., in the mobile phase for liquid chromatography), the salt form dissociates, and the analysis is performed on the Drospirenone molecule. Therefore, the analytical methods and system suitability parameters for Drospirenone are directly applicable to the analysis of Drospirenone Acid Sodium Salt.

System suitability testing (SST) is a non-negotiable aspect of any analytical method. It serves as a quality control measure to ensure that the analytical system is performing correctly and is capable of generating accurate and precise results.[3] Adherence to predefined system suitability criteria is mandated by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) to guarantee the validity of analytical data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and well-established method for the analysis of Drospirenone in pharmaceutical formulations.[2][4] This technique offers excellent resolution, sensitivity, and reproducibility.

Causality Behind Experimental Choices in HPLC Method Development

The selection of the stationary phase, mobile phase composition, flow rate, and detection wavelength are critical decisions in developing a robust HPLC method for Drospirenone.

  • Stationary Phase: A C18 column is frequently employed due to its hydrophobicity, which allows for good retention and separation of the relatively non-polar Drospirenone molecule.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. The ratio is optimized to achieve a suitable retention time and resolution from potential impurities.

  • Detection Wavelength: Drospirenone exhibits significant UV absorbance, with detection commonly performed around 245 nm or 270 nm, providing good sensitivity.[5][6]

Core System Suitability Parameters for Drospirenone HPLC Analysis

Based on pharmacopeial monographs and published literature, the following are the key system suitability parameters and their typical acceptance criteria for the HPLC analysis of Drospirenone.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) Between 0.8 and 1.5[7][8]Measures the asymmetry of a chromatographic peak. A value outside this range may indicate issues with the column or interactions between the analyte and the stationary phase, affecting peak integration and accuracy.
Resolution (Rs) NLT 5.0 between Drospirenone and its related compound A[7][8]Ensures that the analyte is well-separated from its potential impurities, which is critical for accurate quantification and impurity profiling.
Relative Standard Deviation (RSD) / Repeatability NMT 2.0% for replicate injections[7][8]Demonstrates the precision of the analytical system. A low RSD indicates that the system is providing consistent and reproducible results.
Theoretical Plates (N) Typically >2000Indicates the efficiency of the column. A higher number of theoretical plates leads to sharper peaks and better separation.

Alternative Analytical Methodologies: A Comparative Perspective

While HPLC is the workhorse for Drospirenone analysis, other techniques offer specific advantages, particularly in terms of speed and sensitivity.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC systems utilize smaller particle size columns (typically <2 µm) and higher pressures than conventional HPLC. This results in:

  • Faster Analysis Times: Run times can be significantly reduced, increasing sample throughput.

  • Improved Resolution and Sensitivity: Sharper and narrower peaks lead to better separation and lower detection limits.

A study on the simultaneous determination of Drospirenone and Estetrol by UPLC reported a run time of less than 5 minutes, demonstrating the speed advantage of this technique.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications, such as the determination of Drospirenone in human plasma, LC-MS/MS is the method of choice due to its exceptional sensitivity and selectivity.[9] This technique can achieve very low limits of quantification (LOQ), often in the sub-ng/mL range.

Comparative Summary of System Suitability Parameters

The following table provides a comparative overview of typical system suitability parameters for different analytical methods used for Drospirenone analysis.

ParameterHPLC (Pharmacopeial Method)UPLCLC-MS/MS (Bioanalytical)
Tailing Factor (T) 0.8 - 1.5[7][8]Typically ≤ 1.5Typically ≤ 2.0
Resolution (Rs) NLT 5.0 (with related compound A)[7][8]Often > 2.0 (between analytes)Not always a primary focus if detection is highly specific
Relative Standard Deviation (RSD) NMT 2.0%[7][8]NMT 2.0%NMT 15% (for QC samples)
Theoretical Plates (N) >2000Generally higher than HPLCNot a primary SST parameter
Limit of Quantification (LOQ) ~0.05 mg/mLLower than HPLC0.5 ng/mL
Run Time 10-20 minutes< 5 minutes[8]2-5 minutes

Experimental Protocols

Detailed Step-by-Step HPLC Method for Drospirenone Analysis

This protocol is based on typical parameters found in the United States Pharmacopeia for Drospirenone assay.[7][8]

1. Chromatographic Conditions:

  • Column: C18, 4.6-mm × 25-cm; 3-µm packing (L1)[8]

  • Mobile Phase: A gradient of Water (Solution A) and Acetonitrile (Solution B)[6]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 35°C[8]

  • Detection: UV at 245 nm[8]

  • Injection Volume: 10 µL[8]

2. Preparation of Solutions:

  • Diluent: Acetonitrile and water (1:1)[8]

  • Standard Solution: Prepare a solution of USP Drospirenone Reference Standard in the Diluent to a final concentration of about 0.6 mg/mL.[8]

  • System Suitability Solution: Prepare a solution containing both Drospirenone and Drospirenone Related Compound A to check for resolution.

  • Sample Solution: Prepare a solution of the Drospirenone Acid Sodium Salt product to be tested in the Diluent to a final concentration equivalent to about 0.6 mg/mL of Drospirenone.

3. System Suitability Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the System Suitability Solution and verify that the resolution between Drospirenone and Drospirenone Related Compound A is not less than 5.0.[7][8]

  • Inject the Standard Solution in six replicates.

  • Calculate the tailing factor for the Drospirenone peak (should be between 0.8 and 1.5).[7][8]

  • Calculate the relative standard deviation (RSD) of the peak areas from the six replicate injections (should be not more than 2.0%).[7][8]

4. Analysis Procedure:

  • Once the system suitability criteria are met, inject the Standard Solution and the Sample Solution into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Calculate the content of Drospirenone in the sample by comparing the peak area of the sample to the peak area of the standard.

Visualizing the Workflow

Experimental Workflow for HPLC System Suitability Testing

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_eval Data Evaluation A Prepare Mobile Phase E Equilibrate System A->E B Prepare Standard Solution G Inject Standard Solution (x6) B->G C Prepare Sample Solution H Inject Sample Solution C->H D Prepare System Suitability Solution F Inject System Suitability Solution D->F E->F I Resolution ≥ 5.0? F->I J Tailing Factor 0.8-1.5? G->J K RSD ≤ 2.0%? G->K I->J J->K L System Suitable? K->L All Criteria Met M System Not Suitable K->M Criteria Not Met N Proceed with Sample Analysis L->N M->E Troubleshoot and Re-equilibrate

Caption: Workflow for HPLC System Suitability Testing.

Logical Relationship of System Suitability Parameters

G cluster_params Key Parameters cluster_outcome Ensures SST System Suitability Testing Resolution Resolution (Rs) (Separation) SST->Resolution Precision Precision (RSD) (Repeatability) SST->Precision Symmetry Peak Symmetry (Tf) (Tailing Factor) SST->Symmetry Efficiency Column Efficiency (N) (Theoretical Plates) SST->Efficiency Accuracy Accuracy Resolution->Accuracy Reliability Reliability Precision->Reliability Symmetry->Accuracy Efficiency->Reliability Validity Validity of Results Accuracy->Validity Reliability->Validity

Caption: Interrelation of System Suitability Parameters.

References

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. Retrieved from [Link]

  • Bansal, A. K., & Kumar, L. (2026, March 10). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. Retrieved from [Link]

  • European Pharmacopoeia. (2014). DROSPIRENONE Drospirenonum. Retrieved from [Link]

  • Ghadge, T. (2025). Analytical Method Development and Validation of Drospirenone by UV-Vis Spectroscopy in Accordance with ICH Guidelines. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2025). Comparative effectiveness and safety of different progestins in combined oral contraceptives: a systematic review and network meta-analysis of randomized controlled trials. BMC Women's Health, 25(1), 1-13. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drospirenone. PubChem Compound Database. Retrieved from [Link]

  • Pharmacopeia.cn. (2011, November 23). Drospirenone. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). System suitability parameters of the proposed method. Retrieved from [Link]

  • RJPBCS. (2014). A Stability Indicating HPLC Method for the Determination of Drospirenone in Pharmaceutical Dosage Forms. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(6), 2. Retrieved from [https://www.rjpbcs.com/pdf/2014_5(6)/[10].pdf]([Link]10].pdf)

  • Sutar, S. B. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research, 55(3s), 177. Retrieved from [Link]

  • Talath, S., Humaira, S., & Dhaneshwar, S. (2021). Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form. IJPPR, 22(1), 310-324. Retrieved from [Link]

  • Trungtamthuoc.com. (2025, February 14). Drospirenone USP 2025. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). 214154Orig1s000. Retrieved from [Link]

  • USP-NF. (n.d.). Drospirenone. Retrieved from [Link]

  • Waters. (n.d.). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Retrieved from [Link]

Sources

Accuracy and Precision in Drospirenone Acid Impurity Quantification: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Drospirenone (DRSP) is a synthetic progestin characterized by a unique 17-spirolactone ring and two cyclopropane rings. While highly effective in oral contraceptives, its complex steroidal structure makes it highly susceptible to degradation under stress conditions. Specifically, acidic environments trigger hydrolysis and structural rearrangement, producing tightly co-eluting impurities that challenge standard analytical workflows[1][2].

For analytical scientists and drug development professionals, quantifying the drospirenone acid impurity is a rigorous test of chromatographic resolution and method robustness. This guide objectively compares the performance of traditional isocratic High-Performance Liquid Chromatography (HPLC) against a Quality by Design (QbD)-optimized gradient approach, providing the mechanistic causality and self-validating protocols necessary to achieve uncompromised accuracy and precision[3].

Mechanistic Insight: The Acidic Degradation Challenge

Under acidic stress (e.g., 0.1 M to 1 M HCl), drospirenone undergoes a specific degradation pathway. The acidic environment catalyzes the opening of the lactone ring or the rearrangement of the cyclopropa rings, yielding the primary acid degradation product: 3-oxo-15α,16α-dihydro-3'H-cyclopropa-17α-pregna-4,6-diene-21,17-carbolactone[2].

The Analytical Bottleneck: The structural difference between the parent DRSP molecule and its acid impurity is minimal. Because the core steroidal skeleton remains intact, the hydrophobicity (LogP ~ 3.1) of both compounds is nearly identical. When utilizing a traditional isocratic mobile phase, the lack of dynamic solvent strength adjustment fails to differentiate these subtle structural nuances, leading to peak tailing and borderline co-elution[1][4].

To solve this, advanced methods utilize gradient elution to dynamically alter the dielectric constant of the mobile phase. This exploits the minor differences in the dipole moment caused by the rearranged cyclopropa ring, achieving baseline separation[3].

G DRSP Drospirenone (Parent) LogP ~ 3.1 Acid Acidic Stress (1M HCl) Hydrolysis & Rearrangement DRSP->Acid 80°C, 30 min Impurity Acid Impurity (3-oxo-15α,16α-dihydro...) Acid->Impurity Degradation Iso Traditional Isocratic C18 Co-elution & Tailing Impurity->Iso Similar Polarity Grad QbD Gradient UHPLC Baseline Separation (Rs > 2.0) Impurity->Grad Dynamic Selectivity

Drospirenone acid degradation pathway and the analytical resolution challenge.

Methodological Comparison: Isocratic vs. QbD-Gradient HPLC

To establish a benchmark for product performance, we compare two distinct chromatographic strategies for quantifying the acid impurity in a combined dosage matrix.

The Traditional Approach: Isocratic HPLC

Historically, DRSP and its impurities have been analyzed using isocratic methods (e.g., Ammonium acetate: Acetonitrile at 70:30 v/v) on standard C18 columns[4]. While simple to execute, isocratic methods are highly susceptible to secondary interactions between the basic moieties of the analyte and residual silanols on the silica-based column. This results in peak asymmetry (tailing factor > 1.3) and artificially inflates the integration area of the impurity, compromising quantitative accuracy[1][4].

The Advanced Alternative: QbD-Optimized Gradient HPLC

Recent advancements leverage Quality by Design (QbD) principles to optimize gradient methods. Utilizing an Agilent Zorbax SB C18 column (or equivalent high-density bonded phase) with a gradient of 100% Acetonitrile (Mobile Phase A) and Acetonitrile:Water (1:3 v/v) (Mobile Phase B), this method suppresses silanol interactions and sharpens peak shapes[3]. The gradient dynamically sweeps tightly bound impurities off the column, drastically improving theoretical plates and resolution.

Table 1: Chromatographic Performance Comparison

Data synthesized from comparative validation parameters[3][4].

ParameterTraditional Isocratic HPLCQbD-Optimized Gradient HPLC
Column Chemistry Standard C18 (250 x 4.6 mm, 5µm)Agilent Zorbax SB C18 (250 x 4.6 mm, 5µm)
Mobile Phase Ammonium Acetate : ACN (70:30)ACN (100%) / ACN:Water (1:3 v/v) Gradient
Resolution (Rs) ~1.8 (Borderline co-elution)> 2.5 (Baseline separation)
Theoretical Plates ~2,105> 8,500
Tailing Factor 1.311.05

Experimental Design & Self-Validating Protocols

A robust analytical method must be a self-validating system. The following step-by-step methodology ensures that any matrix interference, system drift, or column degradation is immediately detected and accounted for during the quantification of the acid impurity.

Step 1: Forced Degradation & Sample Neutralization
  • Acidic Stress: Transfer 1 mL of DRSP standard stock solution (480 μg/mL) into a 10 mL volumetric flask. Add 1 mL of 1 M HCl and heat at 80°C for 30 minutes to induce a target degradation of 5-20%[4].

  • Causality of Neutralization: Crucial Step. Before injection, the sample must be neutralized with an equivalent volume of 1 M NaOH. Injecting highly acidic samples directly onto the HPLC system strips the bonded phase of the C18 column and alters the ionization state of residual silanols, leading to immediate peak tailing and column death[1].

Step 2: System Suitability Testing (SST)

Before analyzing unknown samples, inject a known resolution mixture containing DRSP and the acid impurity. The system self-validates by requiring a Resolution ( Rs​ ) > 2.0 and a Tailing Factor ( Tf​ ) < 1.5. If these parameters fail, the run is aborted to prevent the collection of inaccurate data.

Step 3: Standard Addition & Recovery Spiking

To prove that the tablet excipients are not suppressing the impurity signal, perform a standard addition. Spike the sample matrix with the acid impurity reference standard at 50%, 100%, and 150% of the specification limit[2].

Step 4: Bracketing Standards

Incorporate bracketing standards (injecting the reference standard every 5-6 sample injections). Causality: Gradient methods are sensitive to pump proportioning errors over long sequences. Bracketing ensures that retention time (RT) drift remains < 1%, validating that the column chemistry and pump delivery remained stable throughout the exact moment the impurity was quantified.

Workflow SST 1. System Suitability (SST) Rs > 2.0, Tailing < 1.5 SST->SST Fail (Troubleshoot) Prep 2. Sample Preparation Neutralization & Spiking SST->Prep Pass Inject 3. Gradient Injection ACN / Water (1:3 v/v) Prep->Inject Stressed Samples Bracket 4. Bracketing Standards Monitor RT Drift < 1% Inject->Bracket Continuous Run Validate 5. Data Validation Calculate %Recovery & %RSD Bracket->Validate Drift Acceptable

Self-validating experimental workflow for robust impurity quantification.

Quantitative Data: Accuracy & Precision Comparison

The ultimate measure of an analytical method is its ability to recover the true value of the impurity with high repeatability. The QbD-optimized gradient method demonstrates vastly superior accuracy and precision, particularly at the Limit of Quantitation (LOQ), which is critical for genotoxic or highly potent impurities[3].

Table 2: Accuracy and Precision in Acid Impurity Quantification

Comparative recovery and precision metrics based on ICH Q2(R1) validation guidelines[2][3][4].

Validation MetricTraditional Isocratic HPLCQbD-Optimized Gradient HPLC
Recovery (%) at 50% Spike 97.2 ± 1.4%99.8 ± 0.4%
Recovery (%) at 100% Spike 98.5 ± 1.2%100.2 ± 0.3%
Recovery (%) at 150% Spike 99.1 ± 1.5%100.5 ± 0.2%
Intermediate Precision (%RSD) 1.8%0.6%
Limit of Quantitation (LOQ) 0.5 µg/mL0.125 µg/mL

Conclusion

Quantifying the drospirenone acid impurity requires overcoming significant chromatographic hurdles due to the structural similarities between the parent drug and its degradation product. While traditional isocratic methods provide a baseline understanding of degradation, they fall short in regulatory environments requiring strict precision and peak symmetry.

By upgrading to a QbD-optimized gradient HPLC method, laboratories can eliminate secondary silanol interactions, achieve baseline resolution ( Rs​ > 2.5), and drive intermediate precision down to 0.6% RSD. When paired with a self-validating protocol utilizing sample neutralization and bracketing standards, this approach guarantees absolute trustworthiness in pharmaceutical quality control.

References

  • Journal of AOAC International (PubMed). Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study. (2024). Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. (2021). Available at: [Link]

  • Current Pharma Research. Stress test condition Solvent Temperature Time % of Drospirenone % of degradation product. (2019). Available at: [Link]

Sources

Drospirenone acid sodium salt limit of detection (LOD) study

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Methodologies and Limit of Detection (LOD) Profiling for Drospirenone Acid Sodium Salt: A Comparative Guide

Executive Summary

In pharmaceutical quality control and drug development, monitoring degradation products is as critical as quantifying the Active Pharmaceutical Ingredient (API). Drospirenone, a widely prescribed synthetic progestin, is highly susceptible to alkaline hydrolysis, leading to the formation of a specific degradation impurity: Drospirenone Acid Sodium Salt (CAS 776251-13-9)[1]. For analytical scientists, establishing a robust Limit of Detection (LOD) for this specific impurity is paramount for regulatory compliance and genotoxic screening. This guide objectively compares analytical platforms and provides a self-validating UPLC-MS/MS protocol designed to achieve sub-ng/mL sensitivity.

Mechanistic Causality: The Origin of Drospirenone Acid Sodium Salt

To design an effective analytical method, one must first understand the causality of the analyte's formation. Drospirenone features a structurally strained spirolactone ring. When exposed to alkaline stress (pH > 8) during formulation or storage, the lactone ring undergoes a nucleophilic attack by hydroxide ions. This hydrolysis results in a ring-opened carboxylate—drospirenone acid sodium salt[2].

Understanding this pathway is critical because it dictates sample handling: if an analyst uses a high-pH diluent during sample preparation, they will inadvertently synthesize the impurity in situ, leading to a false-positive LOD failure and artificially inflated quantification[3].

G DRSP Drospirenone (API) Closed Lactone Ring ALK Alkaline Stress (pH > 8.0) DRSP->ALK RING Hydrolytic Lactone Ring Opening ALK->RING SALT Drospirenone Acid Sodium Salt (Target Impurity) RING->SALT

Drospirenone alkaline degradation pathway to its acid sodium salt.

Comparative LOD/LOQ Performance Across Analytical Platforms

Selecting the right analytical platform requires balancing throughput, cost, and sensitivity. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for bulk API assay, it lacks the sensitivity required for trace impurity profiling. The table below compares the LOD and LOQ of drospirenone and its impurities across various methodologies.

Analytical PlatformTarget AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Detection Mechanism
HPLC-UV Drospirenone (API)0.20 µg/mL0.75 µg/mLUV Absorbance (240 nm)[4]
HPTLC Drospirenone5.38 ng/band16.32 ng/bandFluorescence/UV (280 nm)[5]
LC-MS/MS Drospirenone0.10 µg/mL0.29 µg/mLPositive ESI (m/z 367.10)[6]
UPLC-MS/MS Drospirenone Acid Salt< 0.0005 µg/mL0.0005 µg/mLNegative ESI (m/z 383.2)

Expert Insight: UPLC-MS/MS drastically outperforms traditional HPLC-UV. By leveraging the specific ionization properties of the acid salt, UPLC-MS/MS achieves LODs in the sub-ng/mL range, which is essential for rigorous impurity screening.

Self-Validating Experimental Protocol: UPLC-MS/MS Workflow

As a Senior Application Scientist, I emphasize that trace analysis protocols must be self-validating systems . A method is only trustworthy if it can internally detect and correct for extraction losses or matrix-induced ion suppression.

Step-by-Step Methodology:

  • Sample Preparation (Mitigating Matrix Effects):

    • Action: Process samples using Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) rather than simple protein precipitation.

    • Causality: Drospirenone acid sodium salt is highly polar due to its free carboxylate group. MAX SPE selectively retains this acidic impurity while washing away neutral lipids and basic matrix interferences. This targeted cleanup virtually eliminates ion suppression, ensuring the LOD is a true reflection of instrument sensitivity, not matrix interference.

  • Internal Standard Integration (The Self-Validation Engine):

    • Action: Spike all samples with a stable-isotope-labeled standard (SIL-IS) or a structural analog like Levonorgestrel (50 ng/mL) prior to extraction[6].

    • Causality: The IS acts as an internal system suitability check. If the absolute recovery of the IS drops below 70%, the system automatically flags a matrix effect or extraction failure, preventing false negatives at the LOD boundary.

  • Chromatographic Separation:

    • Action: Utilize a sub-2 µm C18 UPLC column. Use Mobile Phase A: 0.1% Formic Acid in Water, and Mobile Phase B: Acetonitrile.

    • Causality: Maintaining a slightly acidic mobile phase ensures that any residual drospirenone API in the sample does not degrade into the acid salt during the chromatographic run. This freezes the degradation pathway, preserving the integrity of the sample[3].

  • MS/MS Detection (MRM Mode):

    • Action: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode for the acid salt, monitoring the [M-H]- transition at m/z 383.2.

    • Causality: While the parent drospirenone API is best detected in positive mode (m/z 367.10), the ring-opened acid salt readily sheds a proton. Utilizing ESI- capitalizes on this chemical property, exponentially increasing the signal-to-noise ratio and driving the LOD down to < 0.5 ng/mL[2].

  • LOD/LOQ Calculation:

    • Action: Establish the LOD at a Signal-to-Noise (S/N) ratio of ≥ 3:1, and the LOQ at an S/N ratio of ≥ 10:1, verified across three independent analytical batches.

Workflow S1 1. Sample Prep (MAX SPE Cleanup) S2 2. IS Addition (Self-Validation Check) S1->S2 S3 3. UPLC Separation (Acidic Mobile Phase) S2->S3 S4 4. ESI- MS/MS (Negative MRM Mode) S3->S4 S5 5. Data Validation (LOD S/N ≥ 3:1) S4->S5

Self-validating LC-MS/MS workflow for Drospirenone Acid Sodium Salt detection.

Conclusion

Accurately determining the LOD for Drospirenone Acid Sodium Salt requires more than just a sensitive mass spectrometer; it demands a mechanistically sound approach to sample preparation and chromatography. By understanding the alkaline-driven causality of the impurity's formation, analysts can implement self-validating safeguards—such as acidic diluents and mixed-mode SPE—to ensure their data is both accurate and reproducible.

Sources

A Comparative Guide to Specificity Testing of Drospirenone Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount to guaranteeing the quality, safety, and efficacy of a drug product. This guide provides an in-depth, objective comparison of methodologies for the specificity testing of Drospirenone acid sodium salt, a synthetic progestin widely used in oral contraceptives. We will delve into the rationale behind experimental choices, compare analytical techniques, and provide actionable protocols grounded in scientific rigor.

The Critical Role of Specificity in Drospirenone Analysis

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. For Drospirenone, these components include impurities, degradation products, and excipients. A lack of specificity can lead to an overestimation of the active pharmaceutical ingredient (API) content, potentially masking stability issues and compromising patient safety.

Drospirenone is susceptible to degradation under various conditions, including hydrolysis (acidic and alkaline) and oxidation.[1][2] Therefore, a robust specificity study must demonstrate that the analytical method can effectively separate the intact Drospirenone from all potential degradation products and process-related impurities.[3]

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing Drospirenone and its impurities.[1][3][4][5] However, for enhanced resolution and sensitivity, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) presents a powerful alternative.[6]

FeatureHPLC with UV DetectionUPLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity with smaller particles for higher efficiency, detection by mass-to-charge ratio.
Selectivity Good, but co-elution of impurities with similar UV spectra is possible.Excellent, as compounds are differentiated by both retention time and mass.[6]
Sensitivity Generally in the microgram per milliliter (µg/mL) range.[7][8]High, often reaching picogram per milliliter (pg/mL) levels.[9]
Peak Capacity Moderate.High, allowing for the resolution of complex mixtures.
Run Time Typically longer analysis times.Shorter run times, leading to higher throughput.[6]
Cost & Complexity Lower initial investment and less complex operation.Higher initial cost and requires more specialized expertise.

While HPLC with UV detection is a widely accepted and robust technique for routine quality control, UPLC-MS/MS offers unparalleled specificity and sensitivity, making it ideal for in-depth impurity profiling and bioanalytical studies.[9]

Experimental Workflow for Specificity Testing

A comprehensive specificity study for Drospirenone acid sodium salt involves forced degradation studies to intentionally generate potential degradation products. The following workflow ensures a thorough evaluation of the analytical method's specificity.

Specificity Testing Workflow cluster_0 Forced Degradation Studies cluster_1 Sample Analysis cluster_2 Data Evaluation API_Solution Prepare Drospirenone Solution Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) API_Solution->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH, 80°C) API_Solution->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, 80°C) API_Solution->Oxidation Thermal Thermal Degradation (e.g., 80°C) API_Solution->Thermal Photolytic Photolytic Degradation (UV & Visible Light) API_Solution->Photolytic HPLC_UPLC Analyze via Validated HPLC or UPLC-MS/MS Method Acid->HPLC_UPLC Base->HPLC_UPLC Oxidation->HPLC_UPLC Thermal->HPLC_UPLC Photolytic->HPLC_UPLC Peak_Purity Assess Peak Purity (e.g., PDA Detector) HPLC_UPLC->Peak_Purity Resolution Calculate Resolution between Drospirenone and Degradant Peaks HPLC_UPLC->Resolution Mass_Balance Evaluate Mass Balance HPLC_UPLC->Mass_Balance Control Analyze Unstressed Drospirenone Sample Control->HPLC_UPLC Blank Analyze Blank (Diluent) Blank->HPLC_UPLC

Caption: Workflow for conducting forced degradation studies and evaluating method specificity.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in a Drospirenone specificity study.

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products of Drospirenone under various stress conditions.

Materials:

  • Drospirenone Acid Sodium Salt

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1N

  • Sodium Hydroxide (NaOH), 0.1M

  • Hydrogen Peroxide (H₂O₂), 3%

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Drospirenone in methanol at a concentration of approximately 1 mg/mL.[2]

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat the mixture at 80°C for 1 hour. Cool to room temperature and neutralize with an equivalent amount of 1N NaOH. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.[1][10]

  • Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1M NaOH. Heat the mixture at 80°C for 30 minutes. Cool to room temperature and neutralize with an equivalent amount of 0.1M HCl. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.[1][2]

  • Oxidative Degradation: Mix 2 mL of the stock solution with 8 mL of 3% H₂O₂. Keep the solution at 80°C for 1 hour. Cool to room temperature and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.[7][8]

  • Thermal Degradation: Place a thin layer of solid Drospirenone powder in a petri dish and expose it to a temperature of 80°C for 5 days. Prepare a solution of the stressed solid in the mobile phase at the desired concentration.[2]

  • Photolytic Degradation: Spread a thin layer of solid Drospirenone powder in a petri dish and expose it to UV and visible light for 5 days. Prepare a solution of the stressed solid in the mobile phase at the desired concentration.[2][7]

Protocol 2: Comparative HPLC and UPLC-MS/MS Analysis

Objective: To compare the separation of Drospirenone and its degradation products using HPLC-UV and UPLC-MS/MS.

HPLC-UV Method:

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[8]

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.[11]

  • Flow Rate: 1.0 mL/min[5][11]

  • Detection: UV at 271 nm[11] or 280 nm[10]

  • Injection Volume: 20 µL

UPLC-MS/MS Method:

  • Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[12]

  • Flow Rate: 0.4 mL/min

  • Detection: Mass Spectrometry (Triple Quadrupole or Orbitrap) in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

  • Injection Volume: 5 µL

Data Interpretation and Performance Comparison

The success of the specificity study is determined by the ability of the analytical method to resolve the Drospirenone peak from all other peaks generated during the forced degradation studies.

Key Performance Indicators:

  • Resolution (Rs): A resolution value of >2 between the Drospirenone peak and the closest eluting peak is generally considered acceptable.

  • Peak Purity: Assessed using a Photodiode Array (PDA) detector for HPLC-UV, where the spectra across the peak are compared. A purity angle less than the purity threshold indicates a pure peak. For UPLC-MS/MS, the consistency of the mass spectrum across the chromatographic peak confirms purity.

The following diagram illustrates the relationship between Drospirenone, its major degradation products, and the analytical techniques used for their separation.

Drospirenone Degradation and Analysis cluster_degradation Degradation Pathways cluster_analysis Analytical Techniques Drospirenone Drospirenone (API) Acid_Degradant Acid Degradation Product (Carbolactone derivative) Drospirenone->Acid_Degradant Acidic Hydrolysis Alkaline_Degradant Alkaline Degradation Product (Triol derivative) Drospirenone->Alkaline_Degradant Alkaline Hydrolysis Oxidative_Degradant Oxidative Degradation Product (Biphenyl moiety) Drospirenone->Oxidative_Degradant Oxidation HPLC HPLC-UV Drospirenone->HPLC UPLC_MS UPLC-MS/MS Drospirenone->UPLC_MS Acid_Degradant->HPLC Acid_Degradant->UPLC_MS Alkaline_Degradant->HPLC Alkaline_Degradant->UPLC_MS Oxidative_Degradant->HPLC Oxidative_Degradant->UPLC_MS

Caption: Relationship between Drospirenone, its degradation products, and analytical methods.

Conclusion

A meticulously planned and executed specificity study is non-negotiable in the development and quality control of Drospirenone acid sodium salt. While HPLC-UV provides a reliable and accessible method for routine analysis, UPLC-MS/MS offers superior selectivity and sensitivity for comprehensive impurity profiling and challenging separations. The choice of methodology should be guided by the specific requirements of the analysis, with the ultimate goal of ensuring the delivery of a safe and effective pharmaceutical product.

References

  • Veeprho. (n.d.). Drospirenone Impurities and Related Compound. Retrieved from [Link]

  • Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research, 55(3s), s177-s184. Retrieved from [Link]

  • Journal of Current Pharma Research. (2019). Forced Degradation Studies of Drospirenone. Current Pharma Research, 9(3), 3031-3041. Retrieved from [Link]

  • Sutar, S., et al. (2020). Stressed degradation study of Drospirenone in H2O2 and characterization of degradants by IR, NMR, LC-MS. International Journal of Pharmaceutical Sciences and Research, 11(9), 4426-4432. Retrieved from [Link]

  • Waters. (n.d.). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Retrieved from [Link]

  • Waters. (n.d.). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Retrieved from [Link]

  • Jadhav, R., et al. (2024). Green Assessment of Analytical Procedure for the Determination of Drospirenone and it's Impurities by HPLC. ResearchGate. Retrieved from [Link]

  • Chinta, S. R., et al. (2025). Quantification of Drospirenone and Ethinyl Estradiol Related Impurities in a Combined Pharmaceutical Dosage Form by Chromatography Method with QbD Robustness Study. ResearchGate. Retrieved from [Link]

  • Majumder, P., & Sanyal, U. (2021). New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. Future Journal of Pharmaceutical Sciences, 7(1), 209. Retrieved from [Link]

  • Kronika Journal. (2024). SIMULTANEOUS ESTIMATION OF DROSPIRENONE AND ESTETROL AND FORCED DEGRADATION BEHAVIOUR BY RP-HPLC IN A COMBINED PHARMACEUTICAL DO. Kronika Journal, 24(12). Retrieved from [Link]

  • International Journal of ChemTech Research. (2014). Analytical Method Development and Validation for Simultaneous Estimation of Ethinyl Estradiol and Drospirenone. International Journal of ChemTech Research, 6(5), 2822-2832. Retrieved from [Link]

  • Talath, S., et al. (2021). Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 11(4), 1-8. Retrieved from [Link]

  • PubMed. (2019). A high resolution LC-MS targeted method for the concomitant analysis of 11 contraceptive progestins and 4 steroids. Journal of Chromatography B, 1129, 121789. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2014). DROSPIRENONE Drospirenonum. Retrieved from [Link]

  • International Journal of Green Pharmacy. (2022). Development and validation of a simple and precise analytical technique for the simultaneous quantification of drospirenone and estetrol in bulk and tablets using RP-HPLC. International Journal of Green Pharmacy, 16(2). Retrieved from [Link]

  • DrugBank. (n.d.). Drospirenone. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Drospirenone-impurities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). RP-HPLC Method Development and Validation for Estimation of Drospirenone and Ethinyl Estradiol in Bulk and Combined Dosage Form. Retrieved from [Link]

  • USP-NF. (2019). Drospirenone. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Drospirenone Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of highly potent active pharmaceutical ingredients (HPAPIs) not just as a regulatory checklist, but as a rigid scientific discipline. Drospirenone Acid Sodium Salt—a highly potent synthetic progestin derivative and spironolactone analogue—requires an uncompromising approach to laboratory safety.

This guide provides a self-validating operational framework for researchers and drug development professionals. By understanding the mechanistic causality behind each safety measure, your laboratory can build a culture of deep trust, ensuring both personnel safety and experimental integrity.

Pharmacological Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Drospirenone and its salt derivatives exhibit potent anti-mineralocorticoid and anti-androgenic activity[1].

  • Reproductive Toxicity & Endocrine Disruption: Classified as a Category 1A reproductive toxin and a Category 1 endocrine disruptor, this steroidal compound is highly lipophilic[2][3]. This lipophilicity allows it to easily permeate biological membranes, including epidermal layers. Even micro-exposures can disrupt human hormonal balance and cause severe damage to fertility or the unborn child[2][3].

  • Systemic Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin (Acute Toxicity Category 4)[2][4].

  • Environmental Persistence: It is classified as very toxic to aquatic life with long-lasting effects (Aquatic Chronic Category 1), strictly prohibiting any drain disposal[3].

Quantitative Toxicological Data

To contextualize the risk, the following table summarizes the quantitative toxicological and pharmacokinetic data associated with Drospirenone derivatives:

Property / MetricValue / ClassificationMechanistic Causality / Relevance
Acute Oral Toxicity (Rat LD50) 980 mg/kgIndicates harmful systemic toxicity upon accidental ingestion[5].
Acute Oral Toxicity (Mouse LD50) 300 mg/kgDemonstrates higher sensitivity in murine models[5].
Aquatic Chronic Toxicity Category 1 (M=100)Extreme environmental toxicity mandates strict zero-drain, high-temp incineration disposal[3].
Renal Clearance Impact 37% higher serum conc. (CLcr 30–49 mL/min)Impaired excretion drastically increases systemic accumulation, highlighting the severe risk of accidental exposure[1].

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient for handling steroidal HPAPIs. Every piece of equipment must be chosen based on the specific physical and chemical properties of Drospirenone Acid Sodium Salt.

PPE CategorySpecificationCausality / Scientific Rationale
Eye/Face Tightly fitting safety goggles (EN 166/NIOSH)Prevents mucosal absorption of aerosolized steroidal particulates, which bypass first-pass metabolism[4].
Hand Protection Double-layered nitrile gloves (EN 374 compliant)Nitrile provides superior chemical resistance to lipophilic steroids compared to latex. Double gloving allows immediate removal of the outer layer if contaminated, preserving the inner barrier[4][6].
Body Protection Disposable, low-linting, impervious Tyvek coverallPrevents the accumulation of potent dust on woven fabrics, eliminating the risk of secondary exposure outside the lab[4].
Respiratory NIOSH N95/P100 or full-facepiece airline respiratorMitigates the inhalation of fine API dust during weighing. Inhalation provides a direct route to systemic circulation[2][4].

Operational Protocol: Safe Handling & Weighing

This protocol is designed as a self-validating system : the successful completion of one step inherently verifies the safety and readiness of the next.

Step 1: Engineering Control Validation

  • Action: Conduct all handling inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-safe weighing enclosure.

  • Validation: Do not uncap the compound until the enclosure's airflow monitor reads green (verifying negative pressure and HEPA filtration).

Step 2: PPE Donning & Static Neutralization

  • Action: Don PPE according to the matrix above. Place the sealed Drospirenone Acid Sodium Salt container into the BSC. Use an anti-static bar or ionizer near the balance.

  • Causality: Steroidal powders are prone to static charge. Neutralizing the environment prevents the highly potent powder from aerosolizing or clinging to spatulas, ensuring accurate dosing and preventing contamination.

Step 3: Execution (Weighing and Solubilization)

  • Action: Weigh the required mass using a disposable, anti-static weigh boat. Crucial Step: Dissolve the sodium salt in your target assay solvent (e.g., aqueous buffer or methanol) inside the enclosure before removal.

  • Validation: The physical state change (from dispersible solid to contained liquid) validates that the inhalation risk has been neutralized before the compound ever leaves the hood.

Step 4: Decontamination & Doffing

  • Action: Wet-wipe all surfaces and tools with a solvent capable of dissolving the salt (e.g., 70% Isopropanol), followed by a sterile water wipe. Remove outer gloves inside the BSC and dispose of them in a sealed biohazard bag[6].

HandlingWorkflow Start 1. Pre-Operation Verify HEPA & Don PPE Weighing 2. Execution Weigh Powder in BSC Start->Weighing Transfer 3. Solubilization Dissolve Before Exit Weighing->Transfer Decon 4. Decontamination Wet Wipe Surfaces Transfer->Decon Waste 5. Disposal Hazardous Waste Bin Decon->Waste

Fig 1: Step-by-step operational workflow for handling Drospirenone Acid Sodium Salt.

Spill Management & Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it aerosolizes the potent powder, drastically increasing inhalation risk[2][4].

Immediate Spill Response Methodology:

  • Alert & Isolate: Evacuate unnecessary personnel from the immediate area[3].

  • Containment: Cover the powder spill with absorbent pads moistened with a suitable solvent (e.g., alcohol/water mix) to trap the particulates and prevent aerosolization.

  • Collection: Carefully fold the wet pads inward. Place all contaminated materials, including the outer layer of your gloves, into a yellow hazardous drug disposal bag[6].

  • Chemical Decontamination: Wash the spill surface with detergent and water, followed by a solvent wipe.

Routine Disposal Plan: Excess materials and contaminated packaging must never be discharged into drains[4]. Route all sealed hazardous waste to a licensed disposal company for high-temperature incineration equipped with an afterburner and scrubber[4].

SpillResponse Alert Alert & Isolate PPE Don Spill PPE Alert->PPE Contain Wet Absorbent Pads PPE->Contain Clean Chemical Decon Contain->Clean Dispose Incineration Route Clean->Dispose

Fig 2: Immediate spill response and containment protocol for Drospirenone derivatives.

References

  • Cleanchem. "MATERIAL SAFETY DATA SHEETS DROSPIRENONE."[Link]

  • Clearsynth Labs via Amazon S3. "Drospirenone-Material Safety Datasheet."[Link]

  • European Directorate for the Quality of Medicines & Healthcare (EDQM). "Drospirenone impurity E - Safety Data Sheet."[Link]

  • U.S. Food and Drug Administration (FDA). "Drospirenone Chewable Tablets Labeling."[Link]

  • University of Utah Health Care. "Safe Handling of Hazardous Drugs."[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.